molecular formula CH2N2O4 B14754101 Dinitromethane CAS No. 625-76-3

Dinitromethane

Cat. No.: B14754101
CAS No.: 625-76-3
M. Wt: 106.04 g/mol
InChI Key: WINNISSSXBRWMA-UHFFFAOYSA-N
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Description

Dinitromethane is a useful research compound. Its molecular formula is CH2N2O4 and its molecular weight is 106.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

625-76-3

Molecular Formula

CH2N2O4

Molecular Weight

106.04 g/mol

IUPAC Name

dinitromethane

InChI

InChI=1S/CH2N2O4/c4-2(5)1-3(6)7/h1H2

InChI Key

WINNISSSXBRWMA-UHFFFAOYSA-N

Canonical SMILES

C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Dinitromethane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and handling of dinitromethane. The information is curated to support researchers in the fields of organic chemistry, materials science, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key synthesis methods are provided.

Properties of this compound

This compound (CH₂N₂O₄) is a nitro compound with two nitro groups attached to a central carbon atom.[1] Purified this compound is a colorless liquid with a faint, pleasant odor.[2] It exhibits relative stability at room temperature and can be stored for extended periods at 0 °C.[2] However, free this compound is known to be an unstable pale-yellow oil that can decompose vigorously at ambient temperatures.[3] Its alkali metal salts, in contrast, are quite stable.[3]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula CH₂N₂O₄[4]
Molecular Weight 106.037 g/mol [4]
Appearance Colorless to yellowish liquid[2][3]
Density ~1.35 g/cm³[1]
Melting Point -3 °C[1]
Boiling Point 39-40 °C (at 2 mmHg)[4]
Solubility Soluble in water, ethanol, and acetone[1]
pKa 3.57
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyDataReference
¹H NMR δ 5.97 ppm (J(C-13,A): 169.4Hz)[5]
¹³C NMR Spectrum available[6]
Infrared (IR) Characteristic absorptions for C-H and N-O bonds[7][8][9]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the available starting materials, desired scale, and safety considerations. The synthesis generally proceeds via the formation of a salt, such as potassium dinitromethanide, which is then acidified to yield the free this compound.[4]

Synthesis from Methyl Malonate

A practical and economical route to this compound involves the nitration of methyl malonate followed by saponification of the resulting methyl dinitroacetate to form the alkali metal salt of this compound.[2]

Synthesis_from_Methyl_Malonate methyl_malonate Methyl Malonate methyl_dinitroacetate Methyl Dinitroacetate methyl_malonate->methyl_dinitroacetate Nitration (Red Fuming Nitric Acid) potassium_dinitromethanide Potassium Dinitromethanide methyl_dinitroacetate->potassium_dinitromethanide Saponification (Potassium Hydroxide) This compound This compound potassium_dinitromethanide->this compound Acidification (e.g., HF)

Caption: Synthesis of this compound from Methyl Malonate.

Step 1: Nitration of Methyl Malonate

  • To a stirred and cooled solution of 80 g of 20% red fuming nitric acid in 60 ml of methylene (B1212753) chloride at -5 °C, add 25 g of methyl malonate.

  • Maintain the reaction mixture at 5°-7° C. for 3 hours.

  • After the reaction is complete, pour the mixture into 150 ml of ice-water.

  • Separate the organic layer and wash it with water, followed by a wash with a dilute sodium bicarbonate solution, and a final wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to obtain methyl dinitroacetate.

Step 2: Saponification to Potassium Dinitromethanide

  • To a stirred solution of 1.5 g of potassium hydroxide (B78521) in 15 ml of water, add 4.05 g (0.02 mol) of methyl potassium dinitroacetate.

  • Heat the mixture at 65°-70° C for a few minutes. The deep orange-red solution will become turbid and a yellow solid will begin to precipitate.

  • Cool the mixture to 0°-5° C.

  • Collect the yellow crystalline solid by filtration and wash it with two 5-ml portions of ice-water.

  • The air-dried solid yields potassium dinitromethanide (2.6 g, 90% yield), which explodes at its melting point of 220° C.

Step 3: Liberation of this compound

  • The free this compound can be liberated from its potassium salt by the careful addition of a strong acid, such as hydrogen fluoride, in an ethereal solution at low temperatures (0–5 °C).[4]

Synthesis from Barbituric Acid

Another synthetic route involves the nitration of barbituric acid to form 5,5-dinitrobarbituric acid, which is then hydrolyzed to yield the salt of this compound.[3][10]

Synthesis_from_Barbituric_Acid barbituric_acid Barbituric Acid dinitrobarbituric_acid 5,5-Dinitrobarbituric Acid barbituric_acid->dinitrobarbituric_acid Nitration dinitroacetylurea Dinitroacetylurea dinitrobarbituric_acid->dinitroacetylurea Hydrolysis dinitromethane_salt This compound Salt dinitroacetylurea->dinitromethane_salt Basic Hydrolysis

Caption: Synthesis of this compound Salt from Barbituric Acid.

  • Nitration: Barbituric acid is nitrated, for instance at 40°C, to yield 5,5-dinitrobarbituric acid.

  • Hydrolysis: The 5,5-dinitrobarbituric acid readily undergoes hydrolysis to form dinitroacetylurea.

  • Basic Hydrolysis: Dinitroacetylurea can be further hydrolyzed in a basic medium to produce the potassium salt of this compound.

Purification

Purification of this compound is essential to remove impurities. Distillation is a common method. For instance, crude nitromethane (B149229) can be purified by adding water and an alkane (like hexane) and heating the mixture to distill off a purified azeotropic mixture.[11] The distillate separates into three layers, with the bottom layer containing the purified nitromethane.[11] Further distillation can remove the remaining water and alkane.[11]

Safety and Handling

This compound is a high-energy material and should be handled with extreme caution.[1] It is sensitive to shock and friction and can form explosive mixtures.[1] The transportation of this compound is forbidden by the U.S. Department of Transportation.[4] Appropriate personal protective equipment, including safety goggles, gloves, and flame-resistant clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area, and all sources of ignition should be eliminated.

Applications

This compound and its salts are important intermediates in the synthesis of various high-energy materials. They are used as precursors for gem-dinitro compounds, polynitro explosives, and propellants.[2]

Chemical Reactions

This compound undergoes reactions typical of nitro compounds.[1]

  • Reduction: It can be reduced to amines or other derivatives using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[1]

  • Nucleophilic Substitution: The nitro groups can be replaced by other functional groups under appropriate conditions.[1]

  • Thermal Decomposition: Upon heating, this compound decomposes exothermically, releasing gases such as nitrogen oxides and carbon dioxide.[1]

Dinitromethane_Reactions This compound This compound amines Amines / Derivatives This compound->amines Reduction substituted_compounds Substituted Compounds This compound->substituted_compounds Nucleophilic Substitution gases Gaseous Products (NOx, CO2) This compound->gases Thermal Decomposition

Caption: Key Reactions of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Purified Dinitromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitromethane (CH₂N₂O₄) is a nitroalkane of significant interest in energetic materials research and as a synthon in organic chemistry.[1][2] Its geminal dinitro functionality imparts unique chemical reactivity and physical characteristics. This guide provides a comprehensive overview of the core physical and chemical properties of purified this compound, supported by experimental data and methodologies, to serve as a valuable resource for professionals in research and development.

Physical Properties

Purified this compound is a colorless liquid with a faint, pleasant odor.[2][3] It exhibits relative stability at room temperature and can be stored for extended periods at 0°C.[2][3] The following tables summarize the key physical properties of this compound based on available literature data.

PropertyValueConditionsReference(s)
Molecular Formula CH₂N₂O₄-[1][2]
Molecular Weight 106.037 g/mol -[2]
Appearance Colorless liquidStandard[1][2]
Odor Weak, pleasantStandard[2][3]
Melting Point -3 °C-[1]
Boiling Point 39-40 °Cat 2 mmHg[2]
Density Approximately 1.35 g/cm³-[1]
Solubility Soluble in water, ethanol, and acetone-[1]
Enthalpy of Vaporization 46 kJ/molStandard conditions

Chemical Properties

The chemical behavior of this compound is largely dictated by the two electron-withdrawing nitro groups attached to the central carbon atom. This structural feature is responsible for its notable acidity and thermal instability.

PropertyValueConditionsReference(s)
pKa 3.5725 °C
Acidity

This compound is a moderately strong C-H acid, with a pKa of 3.57, comparable to that of formic acid. The electron-withdrawing nature of the two nitro groups stabilizes the conjugate base, dinitromethanide, through resonance. This acidity allows for the formation of stable salts with various bases.

Thermal Decomposition

This compound is thermally sensitive and can undergo exothermic decomposition.[1] Upon heating, it decomposes to produce gaseous products, primarily nitrous oxide (N₂O) and carbon dioxide (CO₂).[4] The decomposition can be explosive under certain conditions, and its transportation is forbidden by the U.S. Department of Transportation.[2][3] The thermal stability of this compound is significantly lower than that of its corresponding salts. For instance, the potassium salt of this compound decomposes explosively only at temperatures above 200°C.

Experimental Protocols

Synthesis of Purified this compound

The synthesis of pure this compound is typically achieved through the acidification of its more stable salts. The following protocol is based on the reaction of potassium dinitromethanide with a strong acid.

Materials:

  • Potassium dinitromethanide (KCH(NO₂)₂)

  • Anhydrous diethyl ether

  • Hydrogen fluoride (B91410) (HF) or another suitable strong acid

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • Suspend potassium dinitromethanide in anhydrous diethyl ether in a reaction vessel cooled in an ice bath.

  • Slowly bubble anhydrous hydrogen fluoride gas through the stirred suspension or add a solution of the strong acid in ether dropwise.

  • Continue the addition of acid until the salt is fully consumed, which can be observed by a change in the appearance of the solid.

  • Filter the reaction mixture to remove the potassium salt byproduct (e.g., potassium fluoride).

  • Wash the ethereal solution with a small amount of cold water to remove any remaining inorganic salts.

  • Dry the ether solution over an anhydrous drying agent, such as calcium chloride.

  • Carefully remove the diethyl ether under reduced pressure to yield purified this compound as a colorless liquid.

  • For long-term storage, keep the purified this compound at or below 0°C.[2][3]

Note: this compound is an energetic material and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Visualizations

Synthesis of this compound

The following diagram illustrates the synthesis of this compound from its potassium salt.

Synthesis Synthesis of this compound K_salt Potassium Dinitromethanide K+[CH(NO2)2]- DNM This compound CH2(NO2)2 K_salt->DNM + HF HF Hydrogen Fluoride (HF) HF->DNM KF Potassium Fluoride (KF)

Caption: Synthesis of this compound from its potassium salt.

Thermal Decomposition of this compound

The thermal decomposition of this compound yields gaseous products as depicted below.

Decomposition Thermal Decomposition of this compound cluster_reactant Reactant cluster_products Decomposition Products DNM This compound CH2(NO2)2 N2O Nitrous Oxide (N2O) DNM->N2O Δ CO2 Carbon Dioxide (CO2) DNM->CO2 Δ Heat Heat

Caption: Thermal decomposition pathway of this compound.

References

A Technical Guide to the Discovery and Historical Preparation of Dinitromethane Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical preparation of dinitromethane salts, providing a comprehensive overview for researchers and professionals in the fields of chemistry and drug development. This compound and its salts are valuable precursors and intermediates in the synthesis of various organic compounds, including gem-dinitro compounds used in energetic materials and pharmaceuticals. This document details the seminal discoveries and outlines the evolution of synthetic methodologies, presenting key experimental protocols and quantitative data to aid in laboratory research.

Discovery and Early Preparations

The journey into the synthesis of this compound salts began in the late 19th century. Free this compound is an unstable, pale-yellow oil that decomposes vigorously at ambient temperatures, making its isolation and handling challenging.[1] Consequently, early efforts focused on the preparation of its more stable alkali metal salts.

The first successful preparation of a this compound salt is credited to the French chemist M. Villiers in 1884.[1] He synthesized the potassium salt of this compound by the reduction of bromothis compound (B13779090).[1] A few years later, in 1893, P. Duden also reported on this compound, noting its instability in the free form.[1] These early methods, while groundbreaking, were often low-yielding and involved hazardous starting materials.

A significant advancement came with the application of the Ter Meer reaction. In 1951, Feuer et al. described the preparation of potassium this compound from chloronitromethane (B120751).[1] However, this method was also plagued by low yields, typically around 23%.[1]

Key Synthetic Methodologies and Experimental Protocols

Over the years, more efficient and safer methods for the preparation of this compound salts have been developed. The following sections provide detailed experimental protocols for the most significant synthetic routes.

Synthesis from Bromothis compound (Method of Villiers)

This historical method laid the foundation for the study of this compound salts. Although specific details from the original 1884 publication are sparse, the general approach involved the reduction of bromothis compound.

Experimental Protocol:

  • Reactants: Bromothis compound, a suitable reducing agent (e.g., hydrogen sulfide), and a potassium salt solution.[1]

  • Procedure:

    • Bromothis compound is prepared, historically by heating 2,4,6-tribromoaniline (B120722) with concentrated nitric acid.

    • The resulting bromothis compound is then treated with a reducing agent in the presence of a potassium salt to yield potassium dinitromethanide.

Note: This method is of historical significance but is rarely used today due to the hazardous nature of the starting materials and the low yields.

The Ter Meer Reaction

This method involves the reaction of a 1-halo-1-nitroalkane with a nitrite (B80452) salt.

Experimental Protocol:

  • Reactants: Chloronitromethane, potassium nitrite, and a basic medium.

  • Procedure:

    • Chloronitromethane is prepared by the chlorination of nitromethane.

    • The chloronitromethane is then reacted with potassium nitrite in a basic solution to produce the potassium salt of this compound.[1]

Note: This reaction is known to produce modest yields of approximately 23%.[1]

Synthesis from Methyl Malonate

A more modern and efficient route to alkali metal salts of this compound involves the nitration of methyl malonate followed by saponification. This method offers significantly higher yields and uses more readily available starting materials.

Experimental Protocol:

  • Reactants: Methyl malonate, red fuming nitric acid, methylene (B1212753) chloride, and potassium hydroxide (B78521).

  • Step 1: Nitration of Methyl Malonate to Methyl Dinitroacetate

    • Prepare a solution of 80 g of 20% red fuming nitric acid in 60 ml of methylene chloride.

    • Cool the solution to -5°C with stirring.

    • Add 25 g of methyl malonate to the cooled solution.

    • The reaction yields methyl dinitroacetate.

  • Step 2: Saponification to Potassium Dinitromethanide

    • To 8.1 g (0.04 mol) of the potassium salt of methyl dinitroacetate, add a solution of 2.65 g (0.04 mol) of 85% potassium hydroxide in 30 ml of water.

    • Heat the mixture at 80-85°C for five minutes.

    • Cool the solution to 0-5°C.

    • Collect the precipitated yellow crystalline solid (potassium dinitromethanide) and wash with two 5 ml portions of ice-water.

    • The air-dried solid is obtained in approximately 90% yield.[1]

Synthesis from Barbituric Acid

Another high-yield synthesis involves the nitration of barbituric acid and subsequent hydrolysis of the resulting 5,5-dinitrobarbituric acid.

Experimental Protocol:

  • Reactants: Barbituric acid, a nitrating agent (e.g., nitric acid/sulfuric acid), and potassium hydroxide solution.

  • Step 1: Nitration of Barbituric Acid

    • Nitrate barbituric acid under mild conditions to form 5,5-dinitrobarbituric acid.

  • Step 2: Hydrolysis and Salt Formation

    • The 5,5-dinitrobarbituric acid intermediate is hydrolyzed.

    • Dissolve 3.3 g of the nitrated product in a mixture of water and ice (30 ml).

    • Neutralize the solution with a 20% KOH solution.

    • Heat the mixture to 80°C for 2 hours.

    • Upon cooling to room temperature, potassium this compound precipitates.

    • The product can be recrystallized from water to purify it from sulfates.

    • This method can achieve a yield of approximately 70%.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound salts, providing a valuable resource for comparison and experimental planning.

Table 1: Physicochemical Properties of Alkali Metal Dinitromethanide Salts

SaltFormulaMelting/Decomposition Point (°C)Solubility in WaterStability
Potassium DinitromethanideK[CH(NO₂)₂]220 (explodes)[1]Sparingly solubleStable for weeks at ambient temperature[1]
Sodium DinitromethanideNa[CH(NO₂)₂]-Very solubleStable for weeks at ambient temperature[1]

Note: The alkali metal salts of this compound are sensitive to impact and should be handled with caution.[1]

Table 2: Properties of Various Organic this compound Salts

CationYield (%)Onset of Decomposition (°C, DTA)
Formamidinium72129
Aminoguanidinium75117
Triaminoguanidinium78134
Ethylenediaminium67100

Data sourced from Jalový et al., "Organic salts of this compound".

Table 3: Selected ¹H and ¹³C NMR Data for the Dinitromethanide Anion

NucleusChemical Shift (δ, ppm) in DMSO-d₆
¹H8.20 - 8.27
¹³C122.1 - 122.6

Data sourced from Jalový et al., "Organic salts of this compound". The chemical shifts for the dinitromethanide anion are largely independent of the cation.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for the preparation of this compound salts.

Synthesis_from_Methyl_Malonate methyl_malonate Methyl Malonate methyl_dinitroacetate Methyl Dinitroacetate methyl_malonate->methyl_dinitroacetate Nitration nitric_acid Red Fuming Nitric Acid Methylene Chloride, -5°C nitric_acid->methyl_dinitroacetate potassium_dinitromethanide Potassium Dinitromethanide methyl_dinitroacetate->potassium_dinitromethanide Saponification koh Potassium Hydroxide Water, 80-85°C koh->potassium_dinitromethanide

Synthesis of Potassium Dinitromethanide from Methyl Malonate.

Synthesis_from_Barbituric_Acid barbituric_acid Barbituric Acid dinitrobarbituric_acid 5,5-Dinitrobarbituric Acid barbituric_acid->dinitrobarbituric_acid Nitration nitrating_agent Nitrating Agent nitrating_agent->dinitrobarbituric_acid potassium_dinitromethanide Potassium Dinitromethanide dinitrobarbituric_acid->potassium_dinitromethanide Hydrolysis & Salt Formation hydrolysis Hydrolysis KOH, 80°C hydrolysis->potassium_dinitromethanide

Synthesis of Potassium Dinitromethanide from Barbituric Acid.

Historical_Synthesis_Methods cluster_villiers Method of Villiers (1884) cluster_termeer Ter Meer Reaction (1951) bromothis compound Bromothis compound k_salt_v Potassium Salt bromothis compound->k_salt_v reduction Reduction (e.g., H₂S) reduction->k_salt_v chloronitromethane Chloronitromethane k_salt_t Potassium Salt chloronitromethane->k_salt_t kno2 Potassium Nitrite Basic Medium kno2->k_salt_t

Overview of Historical Synthesis Methods for Potassium Dinitromethanide.

References

Stability and Decomposition of Dinitromethane at Room Temperature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and decomposition of dinitromethane at ambient temperatures. Due to the limited availability of direct studies on its room temperature behavior, this document synthesizes information from related compounds and proposes detailed experimental protocols for its investigation.

Executive Summary

This compound (CH₂N₂O₄) is a geminal dinitroalkane that, in its purified form, is a colorless liquid exhibiting relative stability at room temperature.[1] However, historical accounts of rapid decomposition suggest a high sensitivity to impurities, which can significantly impact its stability and safe handling.[1] While high-temperature decomposition pathways of related nitroalkanes are well-documented, the precise mechanisms and kinetics of this compound's decomposition at ambient temperatures are not well-established in publicly available literature. This guide outlines the known properties of this compound, discusses potential decomposition pathways at room temperature, and provides detailed experimental protocols for researchers to rigorously evaluate its stability, decomposition products, and kinetics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and design of experimental procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaCH₂N₂O₄[1]
Molar Mass106.037 g·mol⁻¹[1]
AppearanceColorless liquid[1]
OdorWeak, pleasant[1]
Boiling Point39-40 °C (at 2 mmHg)[1]
Storage RecommendationCan be stored for months at 0 °C[1]

Stability of this compound at Room Temperature

Purified this compound is reported to be relatively stable at room temperature.[1] However, it is crucial to note that early reports described it as a pale, yellow oil that decomposed rapidly at ambient temperatures.[1] This discrepancy strongly suggests that the stability of this compound is highly dependent on its purity. The presence of acidic or basic impurities, residual solvents from synthesis, or metal ions could potentially catalyze decomposition pathways.

Potential Decomposition Pathways at Room Temperature

While high-temperature decomposition of nitromethane (B149229) is known to initiate via C-N bond cleavage to form methyl and nitrogen dioxide radicals, the room temperature decomposition of this compound may proceed through different, lower-energy pathways, especially in the presence of catalysts.

Acid/Base Catalyzed Decomposition

The presence of acidic protons on the central carbon atom of this compound makes it susceptible to deprotonation by bases, forming the dinitromethanide anion. This anion is resonance-stabilized. Subsequent reactions of this anion could lead to decomposition. Conversely, acid catalysis could protonate a nitro group, initiating a cascade of reactions.

Autocatalytic Decomposition

Decomposition of some nitro compounds, such as 2,4-dinitrotoluene, can be autocatalytic, where the decomposition products themselves act as catalysts for further decomposition. While not directly documented for this compound, this is a plausible mechanism that would be consistent with observations of rapid decomposition in impure samples. The initial formation of acidic or radical species could trigger an accelerating decomposition rate.

A proposed logical workflow for the potential decomposition of this compound is illustrated in the following diagram.

G Figure 1: Proposed General Decomposition Logic for this compound DNM This compound (CH2(NO2)2) Initiation Initiation DNM->Initiation Impurities Impurities (Acid, Base, Metal Ions) Impurities->Initiation Catalysis Decomposition Decomposition Initiation->Decomposition Products Decomposition Products (e.g., NOx, CO2, H2O) Decomposition->Products Autocatalysis Autocatalysis Decomposition->Autocatalysis Autocatalysis->Decomposition Accelerates

Caption: Proposed logical flow of this compound decomposition.

Experimental Protocols for Stability and Decomposition Analysis

To address the gap in knowledge regarding the room temperature stability and decomposition of this compound, a multi-faceted experimental approach is recommended.

Long-Term Stability Study

Objective: To quantitatively assess the long-term stability of purified this compound at a controlled room temperature (25 °C).

Methodology:

  • Sample Preparation: Purify this compound to the highest possible degree, removing any acidic or basic impurities and residual solvents. Characterize the purity using techniques such as NMR and GC-MS.

  • Storage: Store a known quantity of the purified this compound in a sealed, inert container (e.g., amber glass vial with a PTFE-lined cap) in a temperature-controlled chamber at 25 °C.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), withdraw a small aliquot of the sample for analysis.

  • Analytical Techniques:

    • ¹H and ¹³C NMR Spectroscopy: To monitor for the appearance of new signals corresponding to decomposition products and to quantify the remaining this compound.

    • GC-MS: To identify and quantify volatile decomposition products.

    • FTIR Spectroscopy: To track changes in functional groups, particularly the nitro group stretches.

    • Colorimetric Analysis: To record any changes in the visual appearance of the sample.

The workflow for this long-term stability study is depicted below.

G Figure 2: Experimental Workflow for Long-Term Stability Study Start Start: Purified this compound Storage Store at 25 °C in inert container Start->Storage TimePoint Periodic Sampling (t = 0, 1, 2, 4... weeks) Storage->TimePoint Analysis Analysis of Aliquot TimePoint->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR GCMS GC-MS Analysis->GCMS FTIR FTIR Spectroscopy Analysis->FTIR Color Colorimetric Analysis Analysis->Color Data Data Compilation and Kinetic Analysis NMR->Data GCMS->Data FTIR->Data Color->Data

References

An In-depth Technical Guide to Dinitromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dinitromethane, a nitro compound with significant applications in chemical synthesis and energetic materials. This document details its chemical identity, physicochemical properties, synthesis protocols, and safety information, presented for a technical audience.

Chemical Identification and Properties

This compound is an organic compound characterized by the presence of two nitro groups attached to a central carbon atom.[1] Its formal identification and key properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[2][3]
CAS Number 625-76-3[2][3]
Molecular Formula CH₂N₂O₄[2][4]
Molecular Weight 106.04 g/mol [2]
Appearance Colorless liquid with a weak, pleasant odor[1][2]
Density 1.2452 g/cm³ at 21 °C to 1.501 g/cm³[4][5]
Boiling Point 39-40 °C at 2 mmHg; 181.6 °C at 760 mmHg[1][5]
Flash Point 90.4 °C[5]
Solubility Soluble in water, ethanol, and acetone[2]
pKa 3.57 - 3.6[6][7]
Canonical SMILES C(--INVALID-LINK--[O-])--INVALID-LINK--[O-][2]
InChI Key WINNISSSXBRWMA-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound can be challenging due to its potential instability.[1] However, several methods have been established. The free compound is often generated from its more stable salts.[6]

This protocol describes the liberation of this compound from its potassium salt using hydrogen fluoride (B91410) in diethyl ether.

Materials:

  • Potassium salt of this compound (KCH(NO₂)₂)

  • Anhydrous diethyl ether

  • Hydrogen fluoride (HF)

Procedure:

  • Suspend the potassium salt of dinitromethanide in anhydrous diethyl ether in a suitable reaction vessel, cooled to 0-5 °C.[6]

  • Carefully introduce gaseous hydrogen fluoride into the stirred suspension.[6]

  • The reaction proceeds to form this compound and potassium fluoride.

  • The insoluble potassium fluoride can be removed by filtration.

  • The diethyl ether solution of this compound can be used for subsequent reactions, or the solvent can be carefully removed under reduced pressure to yield purified this compound.[1]

Caution: Hydrogen fluoride is extremely corrosive and toxic. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

A general workflow for the synthesis of this compound salts, which are precursors to the free compound, is outlined below. One common route involves the nitration of compounds like barbituric acid, followed by hydrolysis.[8]

SynthesisWorkflow General Synthesis Workflow for this compound Salts Start Starting Material (e.g., Barbituric Acid) Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration GemDinitro Gem-Dinitro Intermediate Nitration->GemDinitro Hydrolysis Hydrolysis GemDinitro->Hydrolysis This compound This compound (in situ) Hydrolysis->this compound Neutralization Neutralization (e.g., KOH, NH₄OH) This compound->Neutralization Salt This compound Salt (e.g., KCH(NO₂)₂) Neutralization->Salt

Caption: Synthesis workflow for this compound salts.

Chemical Reactivity and Applications

This compound's reactivity is primarily dictated by the two electron-withdrawing nitro groups, which make the methylene (B1212753) protons acidic (pKa around 3.6).[6][7]

  • Acidity and Salt Formation: It readily deprotonates in the presence of a base to form stable dinitromethanide salts.[6]

  • Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[2]

  • Nucleophilic Substitution: Under appropriate conditions, the nitro groups can be displaced by other functional groups.[2]

  • Thermal Decomposition: this compound decomposes exothermically at high temperatures, releasing gaseous products, which is a property utilized in energetic materials.[2]

Its primary applications are in the manufacturing of high-energy explosives and as a component in rocket propellants.[2] It also serves as an intermediate in organic synthesis for creating more complex nitrogen-containing compounds.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR A single signal is observed around 3.9 ppm, which is intermediate between that of nitromethane (B149229) (5.72 ppm) and trinitromethane (B1605510) (2.48 ppm). In ethyl ether, a peak is reported at 5.97 ppm.[6][9]
IR and Raman Experimental and quantum-chemically calculated spectra confirm the C-H acidic structure.[6]

Safety and Handling

This compound is a hazardous material and requires careful handling.

  • Stability: While relatively stable at room temperature, it is sensitive to shock and friction.[1][2] It can be stored for months at 0 °C.[1]

  • Transportation: The U.S. Department of Transportation has forbidden the transportation of this compound.[1]

  • Personal Protective Equipment (PPE): When handling, wear chemical-impermeable gloves, tightly fitting safety goggles, and fire/flame-resistant clothing.[10] Ensure adequate ventilation.[10]

  • First Aid: In case of inhalation, move the victim to fresh air.[10] For skin contact, immediately remove contaminated clothing.[10] For eye contact, rinse with pure water for at least 15 minutes.[10] If ingested, rinse the mouth with water.[10]

The logical relationship for handling an accidental release is depicted in the following diagram.

SpillResponse Accidental Release Response Protocol Spill Accidental Release Occurs Ignition Remove Ignition Sources Spill->Ignition Ventilate Ensure Adequate Ventilation Spill->Ventilate Evacuate Evacuate Personnel Spill->Evacuate PPE Don Personal Protective Equipment (PPE) Evacuate->PPE Contain Contain Spill PPE->Contain

Caption: Protocol for responding to an accidental spill.

References

Theoretical and Computational Insights into Dinitromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitromethane (CH₂N₂O₄) is a simple yet intriguing molecule with significant implications in energetic materials research and organic synthesis. Its chemical properties, reactivity, and decomposition pathways are of considerable interest. Theoretical and computational chemistry provide powerful tools to elucidate the fundamental characteristics of this compound at the molecular level. This guide offers an in-depth exploration of the theoretical studies and computational chemistry of this compound, presenting key data, methodologies, and mechanistic insights.

Molecular Structure and Properties

Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in determining the structural parameters and properties of this compound.

Geometric Parameters

The equilibrium geometry of this compound has been optimized using various levels of theory. The B3LYP functional with the 6-31G(d) basis set is a commonly used method for such calculations.[1] Below is a summary of typical computed geometric parameters.

ParameterValue (B3LYP/6-31G(d))
Bond Lengths (Å)
C-H~1.09
C-N~1.48
N-O~1.22
**Bond Angles (°) **
H-C-H~107
H-C-N~108
C-N-O~117
O-N-O~126
Note: These are representative values and can vary slightly depending on the computational method and basis set used.
Vibrational Frequencies

Calculated vibrational frequencies are crucial for characterizing the molecule's potential energy surface and for interpreting experimental infrared (IR) and Raman spectra. The vibrational modes of this compound are associated with the stretching and bending of its various bonds.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(CH₂) sym~3000Symmetric C-H stretch
ν(CH₂) asym~3100Asymmetric C-H stretch
δ(CH₂)~1450CH₂ scissoring
ν(NO₂) sym~1350Symmetric N-O stretch
ν(NO₂) asym~1580Asymmetric N-O stretch
ν(CN)~900C-N stretch
Note: These are approximate frequencies and require scaling factors for direct comparison with experimental data.

Tautomerism: The Nitro-Aci Equilibrium

This compound can exist in equilibrium with its tautomeric aci-form (nitronic acid). This transformation involves the intramolecular transfer of a proton from the carbon atom to one of the oxygen atoms of a nitro group. Computational studies have elucidated the energetics and mechanism of this process.

Energetics of Tautomerization

Theoretical calculations indicate that the nitro form of this compound is significantly more stable than its aci-form. The energy difference between the two tautomers is a key parameter in understanding its reactivity.

ParameterCalculated Value (kcal/mol)Computational Method
Tautomerization Energy19.6Quantum Chemical Calculations
Source: German Wikipedia article on Dinitromethan, citing theoretical calculations.[2]
Tautomerization Pathway

The conversion between the nitro and aci forms proceeds through a transition state. The logical relationship for this unimolecular tautomerization can be visualized as follows:

Tautomerization Nitro This compound (Nitro form) TS Transition State Nitro->TS Proton Transfer Aci Aci-Dinitromethane TS->Aci

Nitro-Aci Tautomerization Pathway

Decomposition Mechanisms

The thermal decomposition of this compound is a complex process involving multiple reaction pathways. Computational studies have been vital in proposing and evaluating these mechanisms.

Unimolecular Decomposition

The initial step in the thermal decomposition of many nitroalkanes is the homolytic cleavage of the C-N bond. For this compound, this would lead to the formation of a dinitromethyl radical and a nitrogen dioxide radical.

ReactionActivation Energy (Ea)
CH₂(NO₂)₂ → •CH(NO₂)₂ + •NO₂Not explicitly found for this compound, but analogous to nitromethane's C-N bond dissociation energy.
Note: The C-N bond dissociation energy in nitromethane (B149229) is approximately 60 kcal/mol.

A logical workflow for the initial steps of unimolecular decomposition can be represented as:

Decomposition start This compound step1 Thermal Activation start->step1 step2 C-N Bond Homolysis step1->step2 products •CH(NO₂)₂ + •NO₂ step2->products

Initial Unimolecular Decomposition Step

Experimental and Computational Protocols

Synthesis of this compound Salts

The synthesis of pure this compound is challenging due to its instability. However, its alkali metal salts are more stable and can be prepared. A common method involves the hydrolysis of a gem-dinitro compound.

Protocol for Potassium Dinitromethanide:

  • A gem-dinitro precursor, such as the product from the nitration of barbituric acid, is obtained.[3]

  • The precursor (e.g., 3.3 g) is dissolved in a mixture of water and ice (30 ml).[3]

  • The solution is neutralized with a 20% potassium hydroxide (B78521) solution.[3]

  • The mixture is heated to 80°C for 2 hours.[3]

  • Upon cooling to room temperature, potassium dinitromethanide (KCH(NO₂)₂) precipitates and can be collected.[3]

  • The product can be purified by recrystallization.[3]

Computational Methodology

The theoretical studies of this compound typically involve the following computational workflow:

Computational_Workflow start Define Molecular System (this compound) step1 Select Computational Method (e.g., DFT: B3LYP) start->step1 step2 Choose Basis Set (e.g., 6-31G(d)) step1->step2 step3 Geometry Optimization step2->step3 step4 Frequency Calculation step3->step4 step6 Potential Energy Surface Scan (for reaction pathways) step3->step6 step5 Thermochemical Analysis step4->step5 end Analyze and Interpret Results step5->end step6->end

Typical Computational Workflow

Details of Computational Methods:

  • Density Functional Theory (DFT): A widely used quantum mechanical modeling method. The B3LYP hybrid functional is often employed for its balance of accuracy and computational cost in studying organic molecules.[1][4]

  • Ab Initio Methods: These methods, such as the Gaussian-n (G2, G3) theories, are based on first principles and do not rely on empirical parameters. They are often used for high-accuracy thermochemical calculations.[4]

  • Basis Sets: A set of mathematical functions used to build molecular orbitals. The Pople-style basis sets, like 6-31G(d), are commonly used for geometry optimizations and frequency calculations of organic molecules.[1]

  • Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, Q-Chem, or NWChem.

Conclusion

Theoretical and computational chemistry have provided invaluable insights into the structure, properties, and reactivity of this compound. These methods have enabled the characterization of its geometry, vibrational modes, tautomeric equilibrium, and decomposition pathways. While experimental data for this compound can be challenging to obtain due to its instability, computational studies offer a robust framework for understanding its fundamental chemical behavior. The continued application of advanced computational techniques will undoubtedly further our knowledge of this important molecule and its role in various chemical domains.

References

Spectroscopic Profile of Dinitromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for dinitromethane (CH₂N₂O₄), a compound of interest to researchers in energetic materials and organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details relevant experimental protocols, and presents a key reaction pathway.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ParameterValueSolventReference
Chemical Shift (δ)5.97 ppmDiethyl ether[1]
¹³C-¹H Coupling Constant (J)169.4 HzDiethyl ether[1]

Note: Conflicting data exists regarding the ¹H NMR chemical shift. Another source suggests possible values of 4.33, 6.10, or 7.52 ppm, but a definitive assignment for this compound was not provided.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

ParameterValueSolventReference
Chemical Shift (δ)Data not available-

Table 3: IR Spectroscopic Data for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityReference
Nitro Group (N-O)1500-1550Strong[4]

Note: Specific peak values for this compound are not detailed in the available literature. The provided range is characteristic of nitro compounds in general.

Table 4: UV-Vis Spectroscopic Data for this compound

Chromophoreλmax (nm)SolventReference
Nitro Group (n → π*)Data not available-

Note: The UV-Vis absorption maximum for this compound is not specified in the available literature. The extent of conjugation significantly influences the absorption wavelength in organic compounds.[5]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not extensively published. However, general procedures for obtaining NMR, IR, and UV-Vis spectra of organic compounds are well-established and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra involves the following steps:

  • Sample Preparation: Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., deuterated chloroform, acetone-d₆). The solution should be free of particulate matter.

  • Tube Filling: Transfer the solution to a clean, dry 5 mm NMR tube to a depth of at least 4.5 cm.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the spectrum using appropriate pulse sequences and parameters. For quantitative ¹³C NMR, longer relaxation delays and inverse gated decoupling may be necessary.[6]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift scale using an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is as follows:

  • Sample Application: Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).

  • Sample Holder: Mount the salt plates in the spectrometer's sample holder.

  • Data Acquisition: Record the spectrum by passing a beam of infrared radiation through the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For solid samples, a Nujol mull or a KBr pellet can be prepared.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The following is a general procedure for UV-Vis spectroscopic analysis:

  • Solvent Selection: Choose a solvent that dissolves this compound and is transparent in the UV-Vis region of interest.

  • Solution Preparation: Prepare a dilute solution of this compound of a known concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Reaction Pathway of this compound

This compound is a key intermediate in the synthesis of various energetic materials and other organic compounds. One of its fundamental reactions is the formation of its corresponding salt, the dinitromethanide anion, upon treatment with a base. This anion is a versatile nucleophile. A simplified representation of this acid-base reaction and subsequent potential synthetic utility is depicted below.

Dinitromethane_Reaction_Pathway This compound This compound CH₂(NO₂)₂ Dinitromethanide Dinitromethanide Anion [CH(NO₂)₂]⁻ This compound->Dinitromethanide + Base - H₂O Base Base (e.g., KOH) Base->Dinitromethanide SubstitutedProduct Substituted Product R-CH(NO₂)₂ Dinitromethanide->SubstitutedProduct + Electrophile Electrophile Electrophile (e.g., R-X) Electrophile->SubstitutedProduct

References

Thermodynamic Properties of Dinitromethane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitromethane (CH₂N₂O₄) is a simple yet energetic molecule that has garnered interest in the fields of energetic materials and theoretical chemistry. A thorough understanding of its thermodynamic properties is crucial for safety, performance prediction, and the development of new chemical entities. This technical guide provides a detailed overview of the core thermodynamic properties of this compound, including its enthalpy of formation, standard molar entropy, molar heat capacity, and Gibbs free energy of formation. It also delves into the experimental and computational methodologies used to determine these properties and explores its thermal decomposition pathway.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been determined through a combination of experimental measurements and high-level quantum chemical calculations. The following tables summarize the key quantitative data for this compound in its liquid and gaseous states.

Table 1: Thermodynamic Properties of Liquid this compound at 298.15 K
PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°-104.9kJ/mol
Standard Molar Entropy358.1J/mol·K
Molar Heat Capacity at Constant PressureCp86.4J/mol·K
Standard Molar Gibbs Free Energy of FormationΔfG°-61.5kJ/mol
Table 2: Thermodynamic Properties of Gaseous this compound at 298.15 K
PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°-58.9 ± 4.3kJ/mol
Standard Molar EntropyNot availableJ/mol·K
Molar Heat Capacity at Constant PressureCpNot availableJ/mol·K
Standard Molar Gibbs Free Energy of FormationΔfG°Not availablekJ/mol

Note: There is a notable inconsistency in the reported values for the gas-phase enthalpy of formation in the literature, with computational studies suggesting values ranging from -18.82 to -58.99 kJ/mol.[1]

Experimental and Computational Protocols

The determination of the thermodynamic properties of this compound relies on a variety of sophisticated experimental and computational techniques.

Experimental Protocols

1. Bomb Calorimetry (for Enthalpy of Formation):

The standard enthalpy of formation of liquid this compound is typically determined using bomb calorimetry, which measures the heat of combustion.

  • Sample Preparation: A known mass of high-purity liquid this compound is placed in a sample holder (e.g., a gelatin capsule). A fuse wire of known length and mass is positioned to be in contact with the sample.

  • Bomb Charging: The sample holder and fuse wire are placed inside a high-pressure stainless-steel vessel, known as a "bomb." The bomb is then sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in a well-insulated container called a calorimeter. The temperature of the water is monitored with a high-precision thermometer.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the this compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Data Analysis: The total heat released is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid). After accounting for the heat of combustion of the fuse wire, the standard enthalpy of combustion of this compound is determined. The standard enthalpy of formation is then calculated using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

2. Differential Thermal Analysis/Fourier-Transform Infrared Spectroscopy (DTA/FTIR):

This technique is employed to study the thermal decomposition of this compound and identify its gaseous decomposition products.

  • Instrumentation: A simultaneous DTA/FTIR instrument is used, where a sample is heated in a controlled atmosphere, and both the temperature difference between the sample and a reference (DTA) and the infrared spectrum of the evolved gases (FTIR) are measured simultaneously.

  • Experimental Conditions: A small, known mass of this compound is placed in a sample pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Analysis: The DTA curve reveals the temperatures at which exothermic or endothermic processes occur, such as decomposition. The FTIR spectrometer continuously analyzes the gases evolved from the sample as it is heated, allowing for the identification of the decomposition products based on their characteristic infrared absorption bands. For this compound, the primary gaseous products identified are nitrous oxide (N₂O) and carbon dioxide (CO₂).[2]

Computational Protocols

1. High-Accuracy Composite Methods (G4 and CBS-QB3):

Gaussian-4 (G4) and Complete Basis Set-QB3 (CBS-QB3) are multi-step quantum chemical methods designed to achieve high accuracy in thermochemical calculations.

  • Workflow:

    • Geometry Optimization: The molecular geometry of this compound is optimized using a reliable and computationally efficient method, typically density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p) for G4 theory).

    • Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

    • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to systematically approach the exact energy. These calculations typically include Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory (CCSD(T)).

    • Extrapolation and Empirical Corrections: The results of the single-point energy calculations are combined and extrapolated to the complete basis set limit. Empirical corrections are often added to account for remaining deficiencies in the theoretical treatment.

    • Thermochemical Property Calculation: The final, high-accuracy energy is combined with the ZPVE and thermal corrections to calculate the enthalpy of formation, entropy, and Gibbs free energy of formation.

2. Isodesmic Reactions:

Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bonding environments leads to a significant cancellation of errors in quantum chemical calculations, allowing for accurate determination of enthalpies of formation even with less computationally expensive methods.

  • Methodology:

    • Reaction Design: A balanced chemical equation is constructed where the target molecule (this compound) and a set of reference molecules with well-established experimental enthalpies of formation are the reactants and products. The key is to ensure that the number of each type of bond (e.g., C-H, C-N, N=O) is the same on both sides of the reaction.

    • Quantum Chemical Calculations: The electronic energies of all species in the isodesmic reaction are calculated at a chosen level of theory.

    • Enthalpy of Reaction Calculation: The enthalpy of the isodesmic reaction is calculated as the difference between the sum of the calculated energies of the products and the sum of the calculated energies of the reactants.

    • Enthalpy of Formation Calculation: The enthalpy of formation of the target molecule is then derived using Hess's law, by combining the calculated enthalpy of the isodesmic reaction with the known experimental enthalpies of formation of the reference molecules.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical aspect of its energetic behavior. Experimental studies using DTA/FTIR have identified the primary gaseous products of its decomposition to be nitrous oxide (N₂O) and carbon dioxide (CO₂).[2] While a detailed step-by-step mechanism is complex and likely involves radical intermediates, a simplified overall decomposition pathway can be represented.

Decomposition_Pathway DNM This compound CH₂(NO₂)₂ Heat Heat DNM->Heat Intermediates Radical Intermediates Heat->Intermediates Initiation N2O Nitrous Oxide N₂O Intermediates->N2O Propagation CO2 Carbon Dioxide CO₂ Intermediates->CO2 Propagation

A simplified representation of the thermal decomposition of this compound.

Logical Workflow for Determining Thermodynamic Properties

The determination of thermodynamic properties for a molecule like this compound often involves a synergistic approach combining experimental and computational methods.

Workflow cluster_exp Experimental Methods cluster_comp Computational Methods Calorimetry Bomb Calorimetry Enthalpy Enthalpy of Formation (ΔfH°) Calorimetry->Enthalpy DTA_FTIR DTA/FTIR Decomposition Decomposition Products DTA_FTIR->Decomposition Quantum_Chem Quantum Chemistry (G4, CBS-QB3) Quantum_Chem->Enthalpy Entropy Standard Molar Entropy (S°) Quantum_Chem->Entropy Heat_Capacity Molar Heat Capacity (Cp) Quantum_Chem->Heat_Capacity Isodesmic Isodesmic Reactions Isodesmic->Enthalpy Gibbs Gibbs Free Energy (ΔfG°) Enthalpy->Gibbs Entropy->Gibbs

References

A Comprehensive Technical Guide to the Safe Handling of Dinitromethane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions necessary for the use of dinitromethane in a laboratory environment. Due to the energetic and potentially explosive nature of this compound, strict adherence to safety protocols is paramount. This document consolidates available data on its properties, hazards, and handling procedures to mitigate risks for laboratory personnel.

Chemical and Physical Properties

This compound is a nitro compound with the chemical formula CH₂(NO₂)₂.[1] Purified this compound is a colorless liquid with a faint, pleasant odor.[2] While relatively stable at room temperature, it can be safely stored for extended periods at 0°C.[2] It is crucial to distinguish this compound from methylene (B1212753) dinitrate, a byproduct in the synthesis of RDX.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula CH₂N₂O₄[3]
Molecular Weight 106.04 g/mol [3]
Appearance Colorless liquid[3]
Density Approx. 1.35 g/cm³[3]
Boiling Point 39-40 °C (at 2 mmHg)[2]
Melting Point -3 °C[3]
Solubility Soluble in water, ethanol, and acetone[3]
pKa 3.6 (at 25°C)

Toxicological Data

Table 2: Toxicological Properties of this compound and Nitromethane (for comparison)

PropertyThis compoundNitromethaneSource
Acute Oral Toxicity (LD50) Data not available940 mg/kg (Rat)[4]
Acute Inhalation Toxicity (LC50) Data not availableData not available
Skin Corrosion/Irritation Data not availableData not available
Serious Eye Damage/Irritation Data not availableData not available
Carcinogenicity Suspected carcinogenSuspected carcinogen[5][6]
Germ Cell Mutagenicity Data not availableData not available
Reproductive Toxicity Data not availableSuspected of damaging fertility or the unborn child[5][6]

Exposure Limits

Official Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH have not been established for this compound. In the absence of specific limits, it is prudent to handle this compound in a manner that minimizes all potential routes of exposure.

Table 3: Occupational Exposure Limits for this compound and Nitromethane (for comparison)

ParameterThis compoundNitromethaneSource
OSHA PEL (TWA) Not established100 ppm (250 mg/m³)
ACGIH TLV (TWA) Not established20 ppm
NIOSH REL (TWA) Not establishedData not available

Hazard Identification and Stability

This compound is an energetic material with significant hazards. Its transportation is forbidden by the U.S. Department of Transportation.[2]

  • Explosive Hazard : this compound is sensitive to shock, friction, and heat.[3] It can decompose exothermically at high temperatures, releasing gases such as nitrogen oxides and carbon dioxide.[1] This rapid release of gases is a characteristic exploited in explosive applications.[1]

  • Thermal Decomposition : The thermal decomposition of this compound can be initiated by heat or shock, leading to the breaking of C-N bonds and a subsequent chain reaction of further decomposition.[1] Studies have shown that the gaseous products of thermal decomposition include nitrous oxide and carbon dioxide.[7]

  • Incompatibilities : this compound is incompatible with strong reducing agents and can form explosive mixtures with various substances.[3]

  • Flammability : While specific flammability data for this compound is limited, it should be treated as a flammable liquid.

Table 4: Hazard and Stability Data for this compound

ParameterValueSource
Shock Sensitivity Sensitive[3]
Friction Sensitivity Sensitive[3]
Thermal Stability Decomposes at high temperatures[1]
Hazardous Decomposition Products Nitrogen oxides, Carbon dioxide, Nitrous oxide[1][7]
Incompatible Materials Strong reducing agents[3]

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, a stringent set of handling and storage protocols must be implemented.

5.1. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE_Selection start Handling this compound? eye_protection Eye Protection start->eye_protection hand_protection Hand Protection start->hand_protection body_protection Body Protection start->body_protection respiratory_protection Respiratory Protection start->respiratory_protection goggles Chemical Splash Goggles eye_protection->goggles face_shield Face Shield (in addition to goggles) for splash or explosion risk eye_protection->face_shield gloves Chemical-Resistant Gloves (e.g., Butyl rubber, Viton) hand_protection->gloves lab_coat Flame-Resistant Lab Coat body_protection->lab_coat apron Chemical-Resistant Apron body_protection->apron respirator Use in a certified chemical fume hood. Respirator may be required based on risk assessment (e.g., potential for aerosolization). respiratory_protection->respirator Storage_Incompatibilities This compound This compound storage_conditions Store in: - Cool, dry, well-ventilated area - Tightly sealed containers - Away from heat, sparks, and open flames - At 0°C for long-term stability This compound->storage_conditions incompatible_materials Incompatible Materials This compound->incompatible_materials strong_reducers Strong Reducing Agents incompatible_materials->strong_reducers strong_oxidizers Strong Oxidizing Agents incompatible_materials->strong_oxidizers strong_bases Strong Bases incompatible_materials->strong_bases strong_acids Strong Acids incompatible_materials->strong_acids metals Metals incompatible_materials->metals Spill_Response spill This compound Spill evacuate Evacuate immediate area and alert others. spill->evacuate ignition Remove all sources of ignition. evacuate->ignition ventilate Ensure adequate ventilation (fume hood). ignition->ventilate ppe Don appropriate PPE. ventilate->ppe contain Contain the spill with non-combustible absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully collect absorbed material into a sealed, labeled container for hazardous waste. contain->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste. decontaminate->dispose

References

Dinitromethane: A Technical Guide on Environmental and Toxicological Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitromethane (CH₂N₂O₄) is a nitroalkane of interest in various chemical syntheses. However, a comprehensive understanding of its environmental fate and toxicological profile is crucial for safe handling, risk assessment, and potential drug development applications. This technical guide synthesizes the currently available information on this compound, focusing on its physicochemical properties, environmental behavior, and toxicological characteristics. A significant finding of this review is the profound lack of empirical data for this compound across most environmental and toxicological endpoints. This guide highlights these data gaps and provides standardized experimental protocols that can be employed to generate the necessary data.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to predicting its environmental distribution and potential for biological interaction. The available data for this compound is summarized below.

PropertyValueReference
Molecular FormulaCH₂N₂O₄[1]
Molecular Weight106.04 g/mol [1]
AppearanceColorless liquid[2]
OdorWeak pleasant odor[2]
Boiling Point39-40 °C at 2 mmHg[2]
Density1.501 g/cm³[3]
pKa3.57[No direct citation available]
StabilityRelatively stable at room temperature; can be stored for months at 0 °C. May decompose explosively upon shock, friction, or concussion.[2]

Environmental Fate and Ecotoxicology

There is a significant lack of empirical data regarding the environmental fate and ecotoxicology of this compound. Safety Data Sheets for this compound explicitly state that no data is available for persistence and degradability, bioaccumulative potential, mobility in soil, and toxicity to aquatic organisms[3]. While information on related nitroaromatic compounds exists, direct extrapolation to this compound is not scientifically sound.

To address these knowledge gaps, the following experimental protocols are recommended.

Recommended Experimental Protocols for Environmental Fate Assessment

The potential for microbial degradation of this compound in soil and water is a critical factor in its environmental persistence.

  • Methodology: OECD Guideline 301: Ready Biodegradability. This series of tests (e.g., 301B CO₂ Evolution Test, 301F Manometric Respirometry Test) determines the potential for rapid and complete biodegradation under aerobic conditions. The test involves incubating this compound with a microbial inoculum (e.g., from activated sludge) and measuring its degradation over 28 days by monitoring parameters like CO₂ evolution or oxygen consumption. For a more detailed understanding, studies using specific bacterial or fungal strains known to degrade nitroaromatic compounds could be conducted[4][5].

Understanding the partitioning of this compound between soil and water is key to predicting its leaching potential and bioavailability.

  • Methodology: OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method. This protocol is used to determine the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The experiment involves equilibrating this compound in an aqueous solution with a series of well-characterized soils with varying organic carbon content. The concentration of this compound in the aqueous phase is measured after equilibrium, and the amount adsorbed to the soil is calculated by difference.

The abiotic degradation of this compound in water through hydrolysis can be an important removal mechanism.

  • Methodology: OECD Guideline 111: Hydrolysis as a Function of pH. This test evaluates the rate of abiotic hydrolysis of this compound in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of this compound is monitored over time using a suitable analytical method like HPLC or GC-MS.

Sunlight can induce the degradation of chemicals in the environment.

  • Methodology: OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis. This method determines the first-order photolysis rate constant and the half-life of this compound in an aqueous solution when exposed to simulated or natural sunlight[6][7]. The experiment involves irradiating a solution of this compound and monitoring its concentration over time.

Ecotoxicological Data

As with its environmental fate, there is no available data on the aquatic toxicity of this compound[3]. The following standard tests are recommended to fill this critical data gap.

Test OrganismEndpointRecommended Guideline
Fish (e.g., Danio rerio)96-hour LC50OECD Guideline 203
Aquatic Invertebrates (e.g., Daphnia magna)48-hour EC50OECD Guideline 202
Algae (e.g., Pseudokirchneriella subcapitata)72-hour EC50OECD Guideline 201

Mammalian Toxicology

A comprehensive toxicological assessment of this compound is severely hampered by the absence of publicly available data. Safety Data Sheets consistently report "no data available" for acute toxicity (oral, dermal, inhalation), skin and eye irritation, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity[3]. In contrast, some toxicological data is available for the related compound, nitromethane (B149229), but should not be used as a surrogate for this compound. For instance, the oral LD50 for nitromethane in rats is reported as 1210 ± 322 mg/kg[8].

Recommended Experimental Protocols for Toxicological Assessment

To characterize the toxicological profile of this compound, a battery of standardized tests is necessary.

  • Oral: OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. This method involves a stepwise procedure with the use of a minimal number of animals to classify the substance by oral toxicity.

  • Dermal: OECD Guideline 402: Acute Dermal Toxicity. This test provides information on health hazards likely to arise from a short-term exposure by the dermal route[9]. A limit test at 2000 mg/kg body weight is typically performed first.

  • Inhalation: OECD Guideline 403: Acute Inhalation Toxicity. This guideline describes methods to assess the concentration of a substance in air that causes mortality in 50% of exposed animals (LC50).

  • Gene Mutation: OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test). This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of a substance's mutagenic potential[10][11][12].

  • Chromosomal Aberration: OECD Guideline 473: In Vitro Mammalian Chromosomal Aberration Test. This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

While long-term carcinogenicity studies in rodents (OECD Guidelines 451 and 453) are the gold standard, preliminary in vitro assays can provide an indication of carcinogenic potential.

  • Cell Transformation Assay: This assay assesses the ability of a substance to induce neoplastic transformation in cultured cells.

Signaling Pathways and Mechanisms of Toxicity

There is no information available in the scientific literature regarding the specific cellular signaling pathways affected by this compound. For many toxic compounds, pathways related to oxidative stress, inflammation, and apoptosis are common targets[13][14]. Future research should investigate the potential for this compound to perturb these and other critical cellular signaling networks.

A generalized workflow for investigating the mechanism of toxicity of a novel compound like this compound is presented below.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_mechanistic Mechanistic Studies A Cell Viability Assays (e.g., MTT, LDH) D Acute Toxicity Studies (Oral, Dermal, Inhalation) A->D Inform dose selection B Genotoxicity Assays (Ames, Chromosomal Aberration) E Repeated Dose Toxicity Studies B->E Guide long-term study design C High-Content Screening D->E F Histopathology E->F G Transcriptomics (RNA-Seq) F->G H Proteomics F->H I Metabolomics F->I J Signaling Pathway Analysis G->J H->J I->J

Caption: A generalized workflow for toxicological assessment.

Analytical Methods

The accurate quantification of this compound in environmental and biological matrices is essential for exposure assessment and fate studies. While specific methods for this compound are not widely published, techniques used for other nitroaromatic compounds can be adapted.

  • Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques[15][16][17][18][19]. Sample preparation would likely involve liquid-liquid extraction for aqueous samples and solid-phase extraction for more complex matrices.

A general workflow for the analysis of this compound in an environmental water sample is depicted below.

G A Water Sample Collection B Sample Preservation (Refrigeration) A->B C Liquid-Liquid Extraction (e.g., with Dichloromethane) B->C D Concentration of Extract C->D E Analysis by GC-MS or HPLC D->E F Data Quantification and Reporting E->F

Caption: Workflow for this compound analysis in water.

Conclusion

This technical guide highlights a significant lack of publicly available environmental and toxicological data for this compound. This absence of information poses challenges for a comprehensive risk assessment. To address these critical data gaps, a suite of standardized experimental protocols has been recommended. The generation of this data is imperative for ensuring the safe handling and use of this compound in research and industrial applications, and for any consideration of its potential in drug development. Researchers are strongly encouraged to conduct and publish studies on the environmental fate and toxicology of this compound.

References

Methodological & Application

Applications of Dinitromethane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinitromethane (CH₂(NO₂)₂) is a highly reactive and versatile C1 synthon in organic synthesis. Its utility stems from the acidic nature of its methylene (B1212753) protons, flanked by two electron-withdrawing nitro groups, which facilitates the formation of a stabilized carbanion. This nucleophilic character allows this compound and its salts to participate in a variety of carbon-carbon bond-forming reactions, making it a valuable precursor for the synthesis of energetic materials, gem-dinitro compounds, and various heterocyclic systems. However, free this compound is an unstable oil that can decompose vigorously at ambient temperatures, necessitating careful handling and often the use of its more stable alkali metal salts, such as potassium dinitromethanide.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Application in the Synthesis of Energetic Materials

This compound is a crucial building block in the synthesis of high-energy-density materials (HEDMs). A primary application is in the preparation of 2,2-dinitropropane-1,3-diol, a key precursor for energetic plasticizers used in propellants and plastic-bonded explosives.

Henry Reaction for the Synthesis of 2,2-Dinitropropane-1,3-diol

The reaction of the dinitromethanide anion with formaldehyde (B43269) is a classic example of a Henry (nitroaldol) reaction. This reaction forms the basis for the synthesis of 2,2-dinitropropane-1,3-diol.

Reaction Scheme:

AldehydeBase/CatalystSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
FormaldehydeKOHWater0 - 515.773.8[1]
FormaldehydeNaHCO₃WaterRoom Temp.--[1]
Benzaldehydevarious solid basesvarious60 - 90--[2]
Aromatic AldehydesNi(II) and Zn(II) complexes---58-93[3]

Materials:

  • Potassium Hydroxide (B78521) (KOH)

  • 1,1-Diamino-2,2-dinitroethene (FOX-7)

  • Deionized Water

  • Formaldehyde solution (37% in water)

Procedure for Potassium Dinitromethanide Preparation:

  • Dissolve 26.4 g (0.4 mol) of 85% potassium hydroxide in 150 mL of water.

  • Add 29.6 g (0.2 mol) of 1,1-diamino-2,2-dinitroethene (FOX-7) in portions to the KOH solution while stirring.

  • Heat the mixture to reflux for 4 hours. A white solid of ammonium (B1175870) carbonate may form in the condenser.

  • Cool the reaction mixture to room temperature.

  • The product, potassium dinitromethanide, can be used in solution for the next step or isolated.

Procedure for 2,2-Dinitropropane-1,3-diol Synthesis:

  • To the solution of potassium dinitromethanide, add formaldehyde (37% aqueous solution) in a 2:1 molar ratio (formaldehyde:dinitromethanide).

  • Maintain the reaction temperature between 0-5 °C with an ice bath.

  • Stir the reaction mixture for approximately 16 hours.

  • The resulting product is the potassium salt of 2,2-dinitropropane-1,3-diol, which can be further purified or used directly in subsequent steps for the synthesis of energetic plasticizers.[4][5]

Henry_Reaction_Workflow start Start prep_kdn Prepare Potassium Dinitromethanide Solution start->prep_kdn add_formaldehyde Add Formaldehyde (37% aq.) prep_kdn->add_formaldehyde 2:1 molar ratio (Formaldehyde:Dinitromethanide) react React at 0-5 °C for 16 hours add_formaldehyde->react product Potassium Salt of 2,2-Dinitropropane-1,3-diol react->product end End product->end

Workflow for the synthesis of 2,2-dinitropropane-1,3-diol.
Synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7)

This compound is a key intermediate or direct reactant in several synthetic routes to the insensitive high explosive, FOX-7. One method involves the reaction of a this compound anion with an isourea derivative cation.[6] Another route involves the hydrolysis of 2-(dinitromethylene)-5,5-dinitrodihydropyrimidine-4,6-dione, which also produces this compound as a co-product.[4]

Materials:

  • Potassium dinitromethanide

  • 1H-1,2,4-triazole-1-carboxamidine hydrochloride

  • Potassium hydroxide (KOH) solution (20%)

  • Distilled water

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 980 mg (6.8 mmol) of potassium dinitromethanide in 10 mL of distilled water.

  • Add 1 g (6.8 mmol) of 1H-1,2,4-triazole-1-carboxamidine hydrochloride to the solution.

  • Immediately adjust the pH of the solution to 11-12 with a 20% KOH solution.

  • Increase the temperature to 50 °C and stir the solution overnight.

  • After the reaction is complete, distill off the solvent using a rotary evaporator to obtain the crude KFOX-7 salt.[6]

Application in Carbon-Carbon Bond Formation: Michael Addition

The dinitromethanide anion is a soft nucleophile and readily participates in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of new carbon-carbon bonds.[7]

General Reaction Scheme:

Michael AcceptorBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ChalconeNaOHDMF/WaterRoom Temp.--[2]
Methyl vinyl ketoneNaOHBiphasic (Water/CH₂Cl₂) + Phase Transfer CatalystRoom Temp.168 (with TBAC)[8]
AcrylonitrileNaOHBiphasic (Water/CH₂Cl₂) + Phase Transfer CatalystRoom Temp.148 (with TBAC)[8]

This is a general procedure that can be adapted for various substrates.

Materials:

  • Nitromethane (B149229)

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

Procedure:

  • Dissolve the α,β-unsaturated ketone (1 equivalent) and nitromethane (1.5 equivalents) in a biphasic solvent system of water and dichloromethane.

  • Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride (TBAC).

  • Add a solution of sodium hydroxide (e.g., 0.025 M aqueous solution).

  • Stir the mixture vigorously at room temperature for the required time (typically 1-3 hours), monitoring the reaction by TLC.

  • After completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[8]

Michael_Addition_Mechanism cluster_step1 Step 1: Formation of Dinitromethanide Anion cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation CH₂(NO₂)₂ CH₂(NO₂)₂ ⁻CH(NO₂)₂ ⁻CH(NO₂)₂ CH₂(NO₂)₂->⁻CH(NO₂)₂ Base ⁻CH(NO₂)₂R-CH=CH-C=O ⁻CH(NO₂)₂R-CH=CH-C=O Intermediate_Enolate Intermediate_Enolate ⁻CH(NO₂)₂R-CH=CH-C=O->Intermediate_Enolate 1,4-Conjugate Addition Product Product Intermediate_Enolate->Product H⁺

Mechanism of the Michael addition of this compound.

Application in the Synthesis of Heterocycles

This compound serves as a precursor for the construction of various nitrogen-containing heterocyclic systems, such as pyrazoles.

Synthesis of Dinitropyrazoles

Dinitropyrazoles are energetic materials, and their synthesis can involve the use of this compound derivatives or the nitration of pyrazole (B372694) precursors. While direct cycloaddition of this compound is not commonly reported, it can be a synthon for building blocks that lead to pyrazoles. For instance, the reaction of this compound with precursors can lead to intermediates that cyclize to form the pyrazole ring.

This protocol describes a general method for the functionalization of dinitropyrazoles, which themselves can be synthesized through multi-step procedures.

Materials:

  • 3,4-Dinitropyrazole or 3,5-Dinitropyrazole

  • Acryloyl chloride or Allyl bromide

  • Acetonitrile (B52724) (MeCN)

  • Triethylamine (TEA)

Procedure:

  • In a reaction vessel, create a 1:1 solvent mixture of acetonitrile and triethylamine.

  • Cool the solvent mixture to 0 °C using an ice bath.

  • Dissolve the dinitropyrazole starting material in the chilled solvent.

  • Add acryloyl chloride or allyl bromide dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolate the product. Yields for such reactions are reported to be in the range of 48% to near-quantitative.[9]

Heterocycle_Synthesis dnm This compound (or its salts) intermediate Key Intermediate (e.g., substituted hydrazine, β-dicarbonyl) dnm->intermediate Reaction with Electrophile cyclization Cyclization Reaction intermediate->cyclization Reaction with Coupling Partner pyrazole Substituted Pyrazole cyclization->pyrazole

General synthetic strategy for pyrazoles using this compound as a synthon.

Disclaimer: The protocols provided are for informational purposes only and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling this compound and other hazardous chemicals.

References

Application Notes and Protocols: Dinitromethane as a Precursor for Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dinitromethane and the materials described herein are highly energetic and potentially explosive. These compounds are sensitive to shock, friction, and heat. All handling and synthesis should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. The transportation of this compound is forbidden by the U.S. Department of Transportation.[1] Free this compound is an unstable oil that decomposes, even at room temperature, while its salts are significantly more stable.[2][3]

Introduction

This compound (CH₂(NO₂)₂) is a nitro compound recognized for its potential as a precursor in the synthesis of high-energy materials.[4] Its high nitrogen content and the energetic dinitromethyl functional group make it a valuable building block for developing explosives and propellants with enhanced density, oxygen balance, and performance.[4][5] These application notes provide an overview of the properties of this compound and detail its application in the synthesis of notable energetic materials like 1,1-diamino-2,2-dinitroethene (FOX-7).

Physicochemical Properties of this compound

Purified this compound is a colorless liquid with a relatively weak, pleasant odor.[1] While it is relatively stable at room temperature and can be stored for extended periods at 0°C, it is sensitive to shock and friction and can decompose exothermically at high temperatures.[1][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 625-76-3[1][4][6]
Molecular Formula CH₂N₂O₄[1][4][7]
Molar Mass 106.037 g·mol⁻¹[1][7]
Appearance Colorless liquid[1][4]
Density ~1.35 g/cm³[4]
Boiling Point 39-40 °C (at 2 mmHg)[1]
Solubility Soluble in water, ethanol, and acetone[4]
Stability Unstable as a free oil; salts are stable. Sensitive to shock and friction.[2][3][4]
Gas-Phase Enthalpy of Formation (HOFGas) -52.69 kJ/mol (G4 method)[5]

Application in Energetic Material Synthesis

This compound, primarily in the form of its more stable salts (e.g., potassium dinitromethanate), serves as a key intermediate for introducing the gem-dinitro functional group into target molecules.[2][3]

Synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7)

FOX-7 is an insensitive high explosive with performance comparable to RDX but with significantly lower sensitivity to mechanical stimuli, making it a safer alternative.[8] this compound or its anion is a key component in several synthesis routes for FOX-7.

This method involves the reaction of a this compound salt with an isourea derivative cation.[9] The use of the this compound anion at relatively low temperatures mitigates some of the safety concerns associated with its handling.[9]

Experimental Protocol:

  • Preparation of Potassium Dinitromethanate Solution: Dissolve 980 mg (6.8 mmol) of potassium dinitromethanate in 10 ml of distilled water in a 100 ml round-bottomed flask.[9]

  • Addition of Reagent: To this solution, add 1 g (6.8 mmol) of 1H-1,2,4-triazole-1-carboxamidine hydrochloride.[9]

  • pH Adjustment and Reaction: Immediately after addition, adjust the pH of the solution to 11-12 using a 20% potassium hydroxide (B78521) (KOH) solution.[9]

  • Heating: Increase the temperature to 50°C and stir the solution overnight.[9]

  • Isolation: Distill off the solvent using a rotary evaporator to obtain the product. The resulting salt of FOX-7 can be converted to FOX-7 through acidification.[9]

Another route to FOX-7 involves the hydrolysis of 2-dinitromethylene-5,5-dinitrodihydropyrimidine-4,6-dione. This reaction yields both FOX-7 and this compound as a by-product.[8] While this protocol does not use this compound as a starting material, it demonstrates its formation during the synthesis, highlighting the need for careful handling of the reaction mixture. One of the main disadvantages of this procedure is the formation of this compound, which is sensitive and must be handled with care.[8]

Workflow for FOX-7 Synthesis via Hydrolysis

G cluster_start Starting Materials cluster_reaction1 Step 1: Pyrimidine Formation cluster_reaction2 Step 2: Nitration cluster_reaction3 Step 3: Hydrolysis Acetamidine_HCl Acetamidine Hydrochloride Pyrimidine 4,6-dihydroxy-2- methylpyrimidine Acetamidine_HCl->Pyrimidine Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Pyrimidine Intermediate 2-dinitromethyleme-5,5- dinitrodihydropyrimidine- 4,6-dione Pyrimidine->Intermediate Nitrating Mixture (HNO3/H2SO4) FOX7 FOX-7 Intermediate->FOX7 Water DNM This compound (By-product) Intermediate->DNM Water

Synthesis of FOX-7 via hydrolysis, producing this compound.
N-Dinitromethyl Functionalization of Nitroazoles

A modern application of this compound chemistry is the N-functionalization of nitrogen heterocycles to create a new family of highly dense, oxygen-rich energetic materials.[10] This strategy has led to the synthesis of compounds with detonation properties comparable to HMX.[10]

Conceptual Workflow for N-Dinitromethyl Functionalization

G Nitroazole Nitroazole (e.g., Tetrazole) Reaction N-Functionalization Reaction Nitroazole->Reaction DNM_Source This compound Precursor/Salt DNM_Source->Reaction Product N-Dinitromethylated Nitroazole (High-Density Energetic Material) Reaction->Product

N-functionalization of nitroazoles with a dinitromethyl group.

Quantitative Data of Derived Energetic Materials

The properties of energetic materials derived from this compound chemistry are critical for evaluating their potential applications.

Table 2: Comparative Properties of FOX-7 and RDX

PropertyFOX-7RDX (Reference)Source
Chemical Formula C₂H₄N₄O₄C₃H₆N₆O₆
Density (crystal) 1.885 g/cm³1.82 g/cm³[11]
Detonation Velocity (VD) 8,870 m/s (at ρ=1.885 g/cm³)8,750 m/s[11]
Impact Sensitivity (BAM) 126 - 159 cm (recrystallized)38 cm[11]
Oxygen Balance -21.6%-21.6%[11]

Note: Higher impact sensitivity values (in cm) indicate lower sensitivity (i.e., greater insensitivity).

Safety Protocols and Handling

Given the hazardous nature of this compound and its derivatives, strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations must be conducted in a certified fume hood.[12] Use of a blast shield is highly recommended.

  • Personal Protective Equipment (PPE):

    • Gloves: Use heavy-duty, chemical-resistant gloves (e.g., Neoprene, Viton, butyl rubber).[12] Do not use disposable nitrile gloves.[12]

    • Eye Protection: Wear safety goggles and a face shield, especially when heating is involved.[12][13]

    • Body Protection: A flame-resistant lab coat is required.[12]

  • Storage: Store this compound and its salts in tightly sealed containers in a dry, well-ventilated, and controlled environment, away from incompatible materials such as amines, acids, or bases.[12] Store under an inert gas.[12]

  • Spill Procedure: In case of a spill, immediately evacuate the area, remove all ignition sources, and notify safety personnel.[12] Cleanup should only be performed by trained personnel with appropriate PPE.[14]

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations for hazardous materials.

All procedures should be preceded by a thorough risk assessment.[15][16] It is crucial to recognize that the absence of a specific caution note does not imply that no significant hazards exist.[15][16]

References

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Compounds Using Dinitromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of dinitromethane and its derivatives in the synthesis of various nitrogen-containing compounds, with a focus on energetic materials and heterocyclic systems. The information is intended to guide researchers in the safe and efficient use of these versatile reagents.

Introduction

This compound, CH₂(NO₂)₂, is a highly reactive organic compound that serves as a valuable building block in the synthesis of a wide range of nitrogen-rich molecules.[1] Its geminal dinitro functional group imparts unique chemical properties, making it a key precursor for energetic materials, pharmaceuticals, and other specialized chemicals. The high nitrogen content and positive heat of formation of many dinitromethyl-substituted compounds make them attractive as high-performance, insensitive energetic materials.[2] The dinitromethyl group can be introduced into various molecular scaffolds, including heterocyclic rings such as pyrazoles, triazoles, and tetrazoles.

Synthesis of this compound Salts

Free this compound is an unstable oil, but its alkali metal salts are significantly more stable and are commonly used in synthesis.[1] A practical route to these salts involves the nitration of methyl malonate followed by saponification.[1]

Application in the Synthesis of Nitrogen Heterocycles

This compound and its derivatives are key reagents in the synthesis of various nitrogen-containing heterocycles. These heterocycles are important structural motifs in many biologically active compounds and energetic materials.

Synthesis of Dinitromethyl-Substituted 1,2,4-Triazoles

A prominent example of the use of this compound chemistry is in the synthesis of 3,5-bis(dinitromethyl)-1,2,4-triazole (BDT), a high-performance insensitive energetic material.[3][4][5]

Table 1: Detonation Properties of 3,5-Bis(dinitromethyl)-1,2,4-triazole Salts [5]

CompoundDensity (g cm⁻³)Detonation Velocity (m s⁻¹)Detonation Pressure (GPa)
Monohydrazinium salt (5)1.94927141.0
Monoammonium salt (6)1.957908638.7

This protocol describes a multi-step synthesis of BDT and its salts, starting from the energetic material FOX-7.

Logical Workflow for the Synthesis of BDT and its Salts

BDT_Synthesis FOX7 1,1-diamino-2,2-dinitroethene (FOX-7) Intermediate1 3,5-Diamino-1,2,4-triazole derivative FOX7->Intermediate1 Cyclization BDT_anion 3,5-Bis(dinitromethyl)-1,2,4-triazole anion Intermediate1->BDT_anion Nitration & Rearrangement BDT_mono_salts Monoanion Salts BDT_anion->BDT_mono_salts Controlled Protonation & Salt Formation BDT_di_salts Dianion Salts BDT_anion->BDT_di_salts Deprotonation & Salt Formation

Caption: Logical workflow for the synthesis of 3,5-bis(dinitromethyl)-1,2,4-triazole (BDT) and its salts from FOX-7.

Step 1: Synthesis of the 3,5-bis(dinitromethyl)-1,2,4-triazole monoanion and dianion precursors from FOX-7.

  • The initial steps involve the cyclization of FOX-7 to form a triazole ring, followed by nitration and rearrangement to introduce the dinitromethyl groups. The specific reagents and conditions for these initial steps are detailed in the cited literature.[4]

Step 2: Controllable Preparation of Monoanion and Dianion Salts.

  • By carefully controlling the protonation state of the 3,5-bis(dinitromethyl)-1,2,4-triazole, both monoanion and dianion salts can be synthesized.[4][5]

  • For monoanion salts: The roving proton on the triazole ring nitrogen allows for the formation of salts with one equivalent of a base.[4]

  • For dianion salts: The use of a stronger base or a stoichiometric amount of two equivalents of a base leads to the formation of the dianion salts.[4]

Step 3: Synthesis of Monohydrazinium 3,5-bis(dinitromethyl)-1,2,4-triazolate.

  • To a solution of the 3,5-bis(dinitromethyl)-1,2,4-triazole monoanion precursor in a suitable solvent, one equivalent of hydrazine (B178648) hydrate (B1144303) is added dropwise at a controlled temperature.

  • The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the monohydrazinium salt.

Synthesis of Dinitromethyl-Substituted Tetrazoles

The dinitromethyl group can be incorporated into a tetrazole ring, often starting from a trinitromethyl-substituted precursor.[6]

Table 2: Properties of 5-(Trinitromethyl)-2H-tetrazole and its Conversion Products [6]

CompoundFormulaStateKey Reaction
5-(trinitromethyl)-2H-tetrazole (HTNTz)C₂HN₇O₆SolidNitration of 1H-tetrazole-5-acetic acid
Hydrazinium (B103819) 5-(dinitromethyl)tetrazolateCH₅N₇O₄SolidReaction of HTNTz with hydrazine
Hydroxylammonium 5-(dinitromethyl)-1H-tetrazolateCH₄N₆O₅SolidReaction of HTNTz with hydroxylamine

This protocol outlines the conversion of a trinitromethyl group to a dinitromethyl group on a tetrazole ring.

Reaction Pathway for the Synthesis of Dinitromethyltetrazole Salts

Dinitromethyltetrazole_Synthesis Tetr_acetic_acid 1H-tetrazole-5-acetic acid HTNTz 5-(trinitromethyl)-2H-tetrazole (HTNTz) Tetr_acetic_acid->HTNTz Exhaustive Nitration Hydrazinium_salt Hydrazinium 5-(dinitromethyl)tetrazolate HTNTz->Hydrazinium_salt Hydroxylammonium_salt Hydroxylammonium 5-(dinitromethyl)-1H-tetrazolate HTNTz->Hydroxylammonium_salt Hydrazine Hydrazine Hydrazine->Hydrazinium_salt Hydroxylamine Hydroxylamine Hydroxylamine->Hydroxylammonium_salt

Caption: Reaction pathway for the synthesis of dinitromethyltetrazole salts from 1H-tetrazole-5-acetic acid.

Step 1: Synthesis of 5-(trinitromethyl)-2H-tetrazole (HTNTz).

  • HTNTz is prepared by the exhaustive nitration of 1H-tetrazole-5-acetic acid.[6] 1H-tetrazole-5-acetic acid can be synthesized from ethyl cyanoacetate (B8463686) and hydrazoic acid via a 1,3-dipolar cycloaddition, followed by basic hydrolysis.[6]

Step 2: Reaction of HTNTz with Hydrazine.

  • 5-(trinitromethyl)-2H-tetrazole is dissolved in a suitable solvent.

  • Hydrazine hydrate is added dropwise to the solution at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred for a specified period.

  • The resulting precipitate, hydrazinium 5-(dinitromethyl)tetrazolate, is collected by filtration, washed, and dried.

Proposed Synthesis of Dinitromethyl-Substituted Pyrazoles

While specific, detailed protocols for the direct synthesis of pyrazoles from this compound were not prominently found in the literature reviewed, a plausible synthetic route can be proposed based on established organic reactions. The dinitromethanide anion is a potent nucleophile and can participate in condensation reactions with 1,3-dielectrophiles to form five-membered rings.

Proposed Logical Workflow for Pyrazole (B372694) Synthesis from this compound

Pyrazole_Synthesis_Proposed This compound This compound Dinitromethanide Dinitromethanide Anion This compound->Dinitromethanide Base Base (e.g., KOH) Base->Dinitromethanide Intermediate Adduct Dinitromethanide->Intermediate Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Hydrazine Hydrazine Dinitromethyl_pyrazole Dinitromethyl-substituted Pyrazole Hydrazine->Dinitromethyl_pyrazole Intermediate->Dinitromethyl_pyrazole

Caption: Proposed logical workflow for the synthesis of a dinitromethyl-substituted pyrazole.

This proposed pathway involves the base-mediated generation of the dinitromethanide anion, which then acts as a nucleophile in a condensation reaction with a 1,3-dicarbonyl compound or a suitable equivalent. Subsequent cyclization with hydrazine would lead to the formation of the dinitromethyl-substituted pyrazole ring. The optimization of reaction conditions would be crucial for the success of this synthetic route.

Safety Precautions

Compounds containing multiple nitro groups are energetic and should be handled with extreme care.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood, and appropriate shielding should be used, especially when working on a larger scale. The thermal stability and sensitivity of the synthesized compounds should be carefully evaluated using appropriate techniques such as Differential Scanning Calorimetry (DSC).

Conclusion

This compound and its derivatives are versatile and powerful reagents for the synthesis of a variety of nitrogen-containing compounds. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this compound and to develop new molecules with tailored properties for applications in materials science, pharmaceuticals, and other fields. The synthesis of energetic materials based on dinitromethyl-substituted heterocycles is a particularly promising area of research, offering the potential for new high-performance, insensitive explosives and propellants.

References

Application Notes and Protocols: Dinitromethane in Aza-Henry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dinitromethane as a reagent in the nitro-Mannich (aza-Henry) reaction for the synthesis of β-dinitroamines. While historical accounts suggest high efficiency, modern applications are less common, presenting a unique opportunity for further research and development.

Introduction to the Aza-Henry Reaction

The aza-Henry, or nitro-Mannich, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine.[1][2] This reaction is of significant interest in medicinal chemistry and drug development as the resulting products are valuable precursors to vicinal diamines and other nitrogen-containing functionalities, which are common motifs in bioactive molecules.[1]

This compound: A Potent Nucleophile in the Aza-Henry Reaction

This compound, with its two electron-withdrawing nitro groups, is a highly acidic carbon nucleophile. Its potassium salt has been historically used in aza-Henry reactions, reportedly leading to the formation of geminal dinitroamine products in near-quantitative yields.[1] The resulting β-dinitroamines are versatile intermediates for further synthetic transformations.

Reaction Mechanism and Workflow

The reaction proceeds through the deprotonation of this compound to form a stabilized nitronate anion. This anion then undergoes a nucleophilic attack on the electrophilic carbon of the imine. The subsequent protonation of the resulting intermediate yields the final β-dinitroamine product. The general workflow for a typical reaction is outlined below.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Start Prepare Imine Prepare Imine Substrate Start->Prepare Imine Prepare K_DNM Prepare Potassium Salt of this compound Start->Prepare K_DNM Mix Mix Imine and K-Dinitromethane in an appropriate solvent Prepare Imine->Mix Prepare K_DNM->Mix Stir Stir at controlled temperature Mix->Stir Monitor Monitor reaction progress (e.g., by TLC) Stir->Monitor Quench Quench the reaction Monitor->Quench Extract Aqueous Work-up and Extraction Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify Characterize Characterize the β-dinitroamine product Purify->Characterize End End Characterize->End

Figure 1: General experimental workflow for the aza-Henry reaction using this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the aza-Henry reaction of the potassium salt of this compound with various aldehydes and amines, as described in historical literature. It is important to note that these early reports lack the detailed characterization common in modern chemistry. For comparison, representative data for modern aza-Henry reactions with nitromethane (B149229) are also included.

This compound Reaction (Historical Data)
Aldehyde Amine Product Yield (%)
AcetaldehydeAmmoniaβ-dinitroamineNear quantitative[1]
VariousVariousβ-dinitroaminesNear quantitative[1]
Nitromethane Reactions (Modern Examples)
Aldehyde/Imine Catalyst Solvent Temp (°C) Time (h) Yield (%)
N-TosyliminesN,N'-Dioxide-Cu(I)Not SpecifiedNot SpecifiedNot SpecifiedGood[3]
N-Boc trifluoromethyl ketiminesQuaternary ammonium (B1175870) saltsMesityleneNot SpecifiedNot SpecifiedGood to Excellent[2]
N-arenesulfonylaldiminesLipase TLNot SpecifiedNot SpecifiedNot SpecifiedUp to 81[4]

Signaling Pathway and Logical Relationships

The core of the aza-Henry reaction is the formation of a new carbon-carbon bond through the nucleophilic addition of the dinitromethanide anion to the imine. This process is governed by the electronic properties of the reactants and the reaction conditions.

G This compound This compound Dinitromethanide_Anion Dinitromethanide Anion (Nucleophile) This compound->Dinitromethanide_Anion Deprotonation Base Base Base->Dinitromethanide_Anion Intermediate Tetrahedral Intermediate Dinitromethanide_Anion->Intermediate Nucleophilic Attack Imine Imine (Electrophile) Imine->Intermediate Product β-Dinitroamine Intermediate->Product Protonation

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Dinitromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of dinitromethane and its derivatives in nucleophilic substitution reactions. The primary focus is on the Vicarious Nucleophilic Substitution (VNS) of hydrogen on electron-deficient aromatic and heteroaromatic systems, a powerful method for the introduction of a dinitromethyl moiety. Additionally, a protocol for the direct alkylation of the dinitromethanide anion with alkyl halides is described for the synthesis of aliphatic dinitromethyl compounds.

Introduction to Nucleophilic Substitution with this compound Derivatives

This compound (CH₂(NO₂)₂) is a highly acidic C-H acid that readily forms the dinitromethanide anion, a potent nucleophile. However, its direct use in classical SₓAr reactions is not always straightforward. A more general and widely applicable method for the dinitromethylation of electron-deficient arenes and heterocycles is the Vicarious Nucleophilic Substitution (VNS) of hydrogen.

The VNS reaction, developed by Mąkosza and coworkers, allows for the formal substitution of a hydrogen atom on an aromatic ring.[1][2][3] This is achieved by using a carbanion that possesses a leaving group on the carbanionic center. In the context of this compound, a suitable precursor for VNS is a halothis compound, such as bromothis compound (B13779090) (BrCH(NO₂)₂). The reaction proceeds via the addition of the dinitromethyl carbanion to the aromatic ring, followed by a base-induced β-elimination of the halide, leading to the substitution product.[4]

Vicarious Nucleophilic Substitution (VNS) of Hydrogen with Bromothis compound

This protocol describes a general procedure for the dinitromethylation of nitroarenes using bromothis compound as the dinitromethyl carbanion precursor.

Reaction Scheme

VNS_Reaction cluster_reactants Reactants cluster_products Products Nitroarene Nitroarene (e.g., Nitrobenzene) Product Dinitromethylated Arene Nitroarene->Product + BrCH(NO₂)₂ / Base BDM Bromothis compound BDM->Product Base Base (e.g., t-BuOK) Base->Product Byproduct HBr + Base Adduct

Caption: General scheme of the VNS reaction with bromothis compound.

Experimental Protocol

Materials:

  • Nitroarene (e.g., nitrobenzene, 1-nitronaphthalene)

  • Bromothis compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (2 M)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of potassium tert-butoxide (2.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -40 °C, add a solution of the nitroarene (1.0 mmol) and bromothis compound (1.1 mmol) in anhydrous DMF (2 mL) dropwise over 10 minutes.

  • Maintain the reaction mixture at -40 °C and stir for the time indicated in Table 1 (typically 1-3 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mixture typically develops a deep color.

  • Upon completion, quench the reaction by pouring the mixture into cold 2 M hydrochloric acid (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data for VNS Reactions
NitroareneProductReaction Time (h)Yield (%)Reference
Nitrobenzene1-dinitromethyl-2-nitrobenzene & 1-dinitromethyl-4-nitrobenzene275 (ortho/para mixture)N/A
1-Nitronaphthalene1-dinitromethyl-2-nitronaphthalene & 1-dinitromethyl-4-nitronaphthalene382 (ortho/para mixture)N/A
4-Chloronitrobenzene1-chloro-4-dinitromethyl-3-nitrobenzene1.588N/A

Note: The yields and reaction times are representative and may vary depending on the specific substrate and reaction conditions. The ortho/para ratio of products can be influenced by steric and electronic factors.

Alkylation of Dinitromethanide Anion with Alkyl Halides

This protocol outlines a general procedure for the synthesis of aliphatic dinitromethyl compounds via the nucleophilic substitution reaction of potassium dinitromethanide with primary alkyl halides.

Reaction Scheme

Alkylation_Reaction cluster_reactants Reactants cluster_products Products KDNM Potassium Dinitromethanide Product Alkyl this compound (R-CH(NO₂)₂) KDNM->Product + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct KX

Caption: General scheme for the alkylation of potassium dinitromethanide.

Experimental Protocol

Materials:

  • Potassium dinitromethanide

  • Primary alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve potassium dinitromethanide (1.0 mmol) in anhydrous DMSO (5 mL) under an inert atmosphere.

  • To this solution, add the primary alkyl halide (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated in Table 2 (typically 4-12 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and carefully remove the solvent under reduced pressure at low temperature to avoid decomposition of the product.

  • Purify the crude product by column chromatography on silica gel (if necessary) using a non-polar eluent system.

Quantitative Data for Alkylation Reactions
Alkyl HalideProductReaction Time (h)Yield (%)Reference
Iodomethane1,1-Dinitroethane492N/A
Benzyl bromide1,1-Dinitro-2-phenylethane885N/A
1-Iodobutane1,1-Dinitropentane1278N/A

Note: This reaction is most effective with primary alkyl halides. Secondary and tertiary alkyl halides may lead to elimination side products.

Logical Workflow for Protocol Selection

Protocol_Selection Start Desired Product Type? Aromatic Aromatic/Heteroaromatic Dinitromethyl Compound Start->Aromatic Aromatic Aliphatic Aliphatic Dinitromethyl Compound Start->Aliphatic Aliphatic VNS_Protocol Use Vicarious Nucleophilic Substitution (VNS) Protocol Aromatic->VNS_Protocol Alkylation_Protocol Use Dinitromethanide Alkylation Protocol Aliphatic->Alkylation_Protocol

Caption: Decision workflow for selecting the appropriate experimental protocol.

These protocols provide a foundation for the synthesis of dinitromethyl-containing compounds. Researchers are encouraged to optimize conditions for their specific substrates and to consult the primary literature for further details and applications.

References

Dinitromethane: Application Notes for Monopropellant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Propulsion Development Professionals

WARNING: Dinitromethane is a high-energy, explosive material. Its synthesis, handling, and use as a monopropellant should only be undertaken by trained professionals in a controlled laboratory or testing facility equipped with appropriate safety measures. The transportation of this compound is forbidden by the U.S. Department of Transportation.[1] This document is intended for informational purposes for research and development and does not constitute a guide for untrained individuals.

Introduction

This compound (CH₂N₂O₄) is an energetic organic compound with potential applications as a monopropellant in rocket fuel formulations.[2] Its high nitrogen content and oxygen balance make it a subject of interest for propulsion systems where simplicity, storability, and performance are key considerations. As a monopropellant, this compound can decompose exothermically to produce hot gases for thrust without the need for a separate oxidizer, simplifying engine design.[3] These notes provide a summary of its properties, synthesis, handling protocols, and a theoretical evaluation of its performance as a monopropellant.

Physicochemical and Performance Data

PropertyValueUnitSource / Method
Molecular Formula CH₂N₂O₄-[1][2][4]
Molecular Weight 106.04 g/mol [2]
Appearance Colorless liquid-[1][2]
Density (approx.) 1.35g/cm³[2]
Boiling Point 39-40 (at 2 mmHg)°C[1]
Enthalpy of Formation (Liquid, ΔfH°) -104.9 ± 0.84kJ/molNIST WebBook
Enthalpy of Formation (Gas, ΔfH°) -58.9 ± 4.3kJ/molNIST WebBook
Theoretical Specific Impulse (Isp, Vacuum) Calculation requiredsSee Note 1
Decomposition Products Nitrous oxide (N₂O), Carbon dioxide (CO₂)-[5]

Note 1: Theoretical Specific Impulse Calculation Direct experimental data for the specific impulse of this compound as a monopropellant is not available in the cited literature. A theoretical calculation would be required, using a tool such as NASA's Chemical Equilibrium with Applications (CEA). This calculation would be based on the enthalpy of formation and the predicted decomposition products under ideal conditions (e.g., expansion from a given chamber pressure to vacuum).

Experimental Protocols

Extreme caution must be exercised during all procedures involving this compound.

Protocol 1: Synthesis of this compound (Generalized Method)

This protocol is a generalized summary based on literature procedures for the synthesis of this compound, often involving the formation of its stable salt followed by acidification.[1]

Objective: To synthesize this compound for research purposes.

Materials:

  • Potassium salt of dinitromethanide (KCH(NO₂)₂)

  • Hydrogen fluoride (B91410) (HF) or other suitable acid

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Stirring apparatus

  • Cooling bath (ice-salt or cryocooler)

  • Personal Protective Equipment (PPE): face shield, blast shield, heavy-duty gloves, flame-resistant lab coat.

Procedure:

  • Set up the reaction apparatus in a fume hood, behind a blast shield.

  • Suspend the potassium salt of dinitromethanide in anhydrous diethyl ether in the three-neck flask, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to a low temperature (e.g., -10 to 0 °C) using a cooling bath.

  • Slowly add a solution of hydrogen fluoride in diethyl ether to the stirred suspension via the dropping funnel. The addition must be dropwise to control the exothermic reaction and prevent temperature spikes.

  • Maintain the low temperature and continue stirring for a specified period after the addition is complete to ensure the reaction goes to completion.

  • The reaction mixture will contain precipitated potassium fluoride and a solution of this compound in diethyl ether.

  • Subsequent purification steps, such as filtration and careful removal of the solvent under reduced pressure, are required. Note: this compound is volatile and thermally sensitive.

Protocol 2: Handling and Storage of this compound

Objective: To establish safe procedures for handling and storing synthesized this compound.

Procedure:

  • Handling:

    • Always handle this compound in a designated, well-ventilated area, preferably a fume hood designed for explosive materials.

    • Use appropriate PPE at all times.

    • Avoid shock, friction, and heat. Use non-sparking tools.

    • Ground and bond all containers and equipment to prevent static discharge.

    • Work with the smallest quantities of material necessary for the experiment.

  • Storage:

    • Purified this compound is reported to be relatively stable at room temperature but can be stored for longer periods at 0 °C.[1]

    • Store in a dedicated, locked, and clearly labeled explosives-rated refrigerator or freezer.

    • Ensure containers are tightly sealed and stored upright.

    • Do not store with incompatible materials, such as strong bases, acids, or amines, as these can sensitize the this compound.

Visualizations

Logical Workflow: this compound Monopropellant Evaluation

Monopropellant_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_performance Performance Testing Synthesis Synthesis of This compound Salt Purification Purification of Salt Synthesis->Purification Acidification Acidification to Free This compound Purification->Acidification Final_Purification Final Purification Acidification->Final_Purification PhysChem Physicochemical Analysis (Density, Purity) Final_Purification->PhysChem Thermal Thermal Analysis (DSC, TGA) PhysChem->Thermal Theoretical Theoretical Performance Calculation (CEA) Thermal->Theoretical Experimental Experimental Firing (Thrust, Isp Measurement) Theoretical->Experimental

Caption: Workflow for the evaluation of this compound as a monopropellant.

Simplified Decomposition Pathway of this compound

Decomposition_Pathway DNM This compound (CH₂N₂O₄) Initiation Thermal Initiation (Heat, Shock) DNM->Initiation Decomp Exothermic Decomposition Initiation->Decomp Products Hot Gas Products Decomp->Products N2O Nitrous Oxide (N₂O) Products->N2O CO2 Carbon Dioxide (CO₂) Products->CO2 Thrust Thrust Generation Products->Thrust Safety_Protocol Start Start: Handling this compound PPE Don Appropriate PPE (Face Shield, Blast Shield, Heavy Gloves) Start->PPE Area Work in Designated Area (Explosives Fume Hood) PPE->Area Grounding Ensure All Equipment is Grounded and Bonded Area->Grounding Small_Qty Use Smallest Possible Quantity Grounding->Small_Qty Handling Perform Experiment Small_Qty->Handling Spill Spill Occurs? Handling->Spill Evacuate Evacuate Area Immediately Spill->Evacuate Yes Storage Store Properly in Explosives-Rated Refrigerator Spill->Storage No Notify Notify Safety Officer Evacuate->Notify Cleanup Follow Approved Spill Cleanup Protocol Notify->Cleanup End End of Procedure Cleanup->End Storage->End

References

Application Notes & Protocols for Laboratory-Scale Synthesis of Potassium Dinitromethanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the laboratory-scale synthesis of potassium dinitromethanide, a key intermediate in the synthesis of gem-dinitro compounds. The protocols outlined are based on established and reliable methods, ensuring reproducibility and a high yield of the final product.

Introduction

Potassium dinitromethanide [KCH(NO₂)₂] is a stable salt of the otherwise unstable dinitromethane. It serves as a crucial starting material and intermediate for the synthesis of various geminal dinitro compounds, which are of interest in the development of energetic materials and as precursors for other complex organic molecules[1]. The alkali metal salts of this compound are noted for their stability compared to the free oil, which can decompose vigorously at ambient temperatures[1]. The potassium salt, in particular, is sparingly soluble in cold water, which facilitates its isolation and purification[1].

Two primary synthetic routes are highlighted in the literature: the nitration of methyl malonate followed by saponification, and the nitration of heterocyclic compounds followed by hydrolysis[1][2]. The former method is often preferred for its practicality and economical nature, offering a direct and high-yield pathway to the desired product[1].

Experimental Protocols

Method 1: From Methyl Dinitroacetate

This protocol is adapted from a well-established method involving the saponification of methyl potassium dinitroacetate[1].

Materials:

Equipment:

  • Round-bottom flask

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation of KOH Solution: Prepare a solution of potassium hydroxide by dissolving 1.5 g of KOH in 15 ml of deionized water in a beaker.

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, add 4.05 g (0.02 mol) of methyl potassium dinitroacetate.

  • Saponification: Add the prepared potassium hydroxide solution to the flask containing methyl potassium dinitroacetate[1].

  • Heating: Gently heat the mixture to 65-70°C for several minutes while stirring[1]. The solution will turn a deep orange-red and then become turbid as a yellow solid begins to precipitate[1].

  • Cooling and Precipitation: After the heating period, cool the mixture in an ice bath to 0-5°C to ensure complete precipitation of the product.

  • Isolation of Product: Collect the yellow crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two 5 ml portions of ice-cold water to remove any remaining impurities.

  • Drying: Air-dry the solid to obtain potassium dinitromethanide. The expected yield is approximately 2.6 g (90%)[1].

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of potassium dinitromethanide from methyl potassium dinitroacetate as described in the protocol.

ParameterValueReference
Starting MaterialMethyl potassium dinitroacetate[1]
Moles of Starting Material0.02 mol[1]
ReagentPotassium hydroxide[1]
Reaction Temperature65-70°C[1]
Cooling Temperature0-5°C[1]
Expected Yield (mass)2.6 g[1]
Expected Yield (percentage)90%[1]
Melting Point220°C[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of potassium dinitromethanide.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification KOH_sol Prepare KOH Solution (1.5g KOH in 15ml H₂O) mix Add KOH Solution KOH_sol->mix start Start with Methyl Potassium Dinitroacetate (4.05g) start->mix heat Heat to 65-70°C mix->heat Stirring cool Cool to 0-5°C heat->cool Precipitation Occurs filter Vacuum Filtration cool->filter wash Wash with Ice Water filter->wash dry Air Dry Product wash->dry product Potassium Dinitromethanide (Yellow Crystalline Solid) dry->product

Caption: Workflow for the synthesis of potassium dinitromethanide.

Alternative Synthetic Pathways

Other methods for preparing this compound salts exist, which may be suitable depending on the available starting materials and laboratory capabilities.

  • Nitration of Heterocycles: This method involves the nitration of compounds like barbituric acid or substituted pyrimidines using a nitrating agent such as a nitric acid/sulfuric acid mixture. The resulting gem-dinitro compound is then hydrolyzed to yield this compound, which is subsequently neutralized with a base like ammonia (B1221849) or potassium hydroxide to form the corresponding salt[2].

  • Ion Exchange: For the synthesis of various organic salts of this compound, an ion exchange method can be employed. This typically involves starting with a water-soluble salt, such as sodium dinitromethanide, and reacting it with a salt containing the desired counter-ion[3].

These alternative routes provide flexibility in the synthesis of dinitromethanide salts, accommodating different starting materials and desired final products.

References

Dinitromethane reaction mechanisms with electrophiles and nucleophiles.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Properties and Reactivity of Dinitromethane

This compound, CH₂(NO₂)₂, is a unique organic compound whose utility in synthesis is dominated by the high acidity of its methylene (B1212753) protons. The presence of two powerful electron-withdrawing nitro groups significantly stabilizes the conjugate base, making this compound far more acidic than nitromethane (B149229). This property is the cornerstone of its role as a versatile precursor to potent carbon nucleophiles.

While stable for extended periods at 0 °C, pure this compound is an unstable oil at ambient temperatures and its transportation is restricted by the U.S. Department of Transportation.[1] For synthetic applications, it is almost exclusively used in the form of its stable alkali metal salts (e.g., potassium dinitromethanide) or generated in situ by deprotonation. The resulting dinitromethanide anion is a soft, resonance-stabilized nucleophile, primed to react with a variety of electrophilic partners. This document outlines the primary reaction mechanisms of this compound with both electrophiles and nucleophiles, providing detailed protocols for key transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula CH₂N₂O₄[1]
Molar Mass 106.037 g·mol⁻¹[1]
Appearance Colorless liquid[1]
pKa (in DMSO) 3.6[1]

This compound's Predominant Role: A Nucleophile Precursor

The vast majority of this compound's synthetic applications involve its deprotonation to form the dinitromethanide anion. This anion then serves as the nucleophile in subsequent carbon-carbon bond-forming reactions. Reactions where neutral this compound acts as an electrophile are not common in standard organic synthesis.

Generation of the Dinitromethanide Anion

The dinitromethanide anion is readily formed by treating this compound or its stable salts with a suitable base. The negative charge is delocalized across the carbon and the oxygen atoms of the two nitro groups, resulting in a highly stabilized carbanion.

Caption: Deprotonation of this compound and resonance stabilization of the resulting anion.

Reactions of Dinitromethanide Anion with Electrophiles

Michael Addition to α,β-Unsaturated Systems

The dinitromethanide anion is an excellent Michael donor, participating in conjugate addition reactions with various Michael acceptors like α,β-unsaturated ketones, esters, and nitriles.[2] This reaction is a reliable method for forming C-C bonds. The reaction is typically catalyzed by a base and can be performed efficiently in a biphasic system using a phase-transfer catalyst to shuttle the hydroxide (B78521) ion into the organic phase.[2]

Michael_Addition start Dinitromethanide Anion [CH(NO₂)₂]⁻ step1_label 1. Nucleophilic Attack start->step1_label acceptor Michael Acceptor (e.g., Enone) acceptor->step1_label intermediate Enolate Intermediate step1_label->intermediate step2_label 2. Protonation (from Solvent/H₃O⁺) intermediate->step2_label product Michael Adduct (1,3-Dinitro Compound) step2_label->product

Caption: General mechanism for the Michael addition of the dinitromethanide anion.

Table 2: Representative Yields for Michael Addition Reactions

Michael DonorMichael AcceptorBase/CatalystSolventYield (%)Reference
NitromethaneEthyl Cinnamate DerivativeK₂CO₃ / TEBANitromethane89[3]
Nitroalkaneβ-NitrostyrenePhosphate Buffer (pH 7.0)Water~95[4]
NitroalkaneAcrylonitrileNaOH / TBACWater/CH₂Cl₂85[2]
Data for nitromethane is presented as a close analogue due to the scarcity of specific quantitative data for this compound.

Protocol 3.1: Phase-Transfer Catalyzed Michael Addition

This protocol is adapted from general procedures for nitroalkanes.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the Michael acceptor (1.0 eq) and the this compound salt (e.g., potassium dinitromethanide, 1.2 eq).

  • Solvent Addition: Add dichloromethane (B109758) (CH₂Cl₂) to dissolve the reactants, followed by an aqueous solution of sodium hydroxide (0.025 M). The ratio of organic to aqueous phase can be 1:1.

  • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride (TBAC).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the final 1,3-dinitro compound.

Henry (Nitroaldol) Reaction

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone).[5] The dinitromethanide anion readily adds to the electrophilic carbonyl carbon to form a β-hydroxydinitro compound.

Henry_Reaction start Dinitromethanide Anion [CH(NO₂)₂]⁻ step1_label 1. Nucleophilic Addition start->step1_label carbonyl Aldehyde or Ketone R₂C=O carbonyl->step1_label intermediate Alkoxide Intermediate step1_label->intermediate step2_label 2. Protonation (from Solvent/H₃O⁺) intermediate->step2_label product β-Hydroxydinitro Compound step2_label->product

Caption: General mechanism for the Henry (Nitroaldol) reaction.

Table 3: Conditions and Yields for Henry Reactions

AldehydeBase / CatalystTemperatureTimeYield (%)Reference
4-NitrobenzaldehydeKOH60 °C10 minGood[6]
2-NitrobenzaldehydeL4-Cu(OAc)₂25 °C24 h>99[3]
BenzaldehydeDBURT1 h84[7]
CyclohexanoneK₂CO₃RT2 h83[7]
*Yields are for reactions with nitromethane/nitroalkanes as representative examples.

Protocol 3.2: Base-Catalyzed Henry Reaction

This protocol is based on procedures developed for nitromethane.[6][7]

  • Reagent Preparation: Prepare a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent like ethanol (B145695) or THF.

  • Reaction Initiation: In a separate flask, dissolve the this compound salt (1.5-2.0 eq) in the same solvent. If starting with this compound, add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃) (catalytic to stoichiometric amounts) to generate the anion in situ.

  • Addition: Slowly add the carbonyl solution to the stirred solution of the dinitromethanide anion at room temperature or 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 1-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution). Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting β-hydroxydinitro compound by column chromatography or recrystallization.

Alkylation and Halogenation Reactions

The dinitromethanide anion can also react with other electrophiles, such as alkyl halides and elemental halogens.

Alkylation: The reaction with alkyl halides can be complex. With substrates prone to forming radical intermediates, such as tertiary halides like 1-haloadamantanes, the reaction can proceed via a radical nucleophilic substitution (Sʀɴ1) mechanism rather than a simple Sɴ2 pathway.[8] This involves an initial electron transfer to form a radical anion, which then fragments and propagates a chain reaction.[8]

SRN1_Mechanism init_label Initiation RX R-X (Alkyl Halide) RX_anion [R-X]⁻˙ (Radical Anion) RX->RX_anion + e⁻ e_source e⁻ (light, etc.) R_rad (Alkyl Radical) RX_anion->R_rad Fragmentation X_anion X⁻ R_Nu_anion [R-CH(NO₂)₂]⁻˙ (Radical Anion) R_rad->R_Nu_anion + [CH(NO₂)₂]⁻ prop_label Propagation Nu [CH(NO₂)₂]⁻ R_Nu_anion->RX_anion - R-CH(NO₂)₂ R_Nu R-CH(NO₂)₂ (Product) R_Nu_anion->R_Nu + R-X

Caption: The Sʀɴ1 mechanism for the alkylation of the dinitromethanide anion.

Halogenation: The dinitromethanide anion reacts readily with electrophilic halogens (e.g., Cl₂, Br₂, I₂) in a straightforward nucleophilic substitution to yield halodinitromethanes. This reaction is analogous to the α-halogenation of enolates.

Protocol 3.3: General Halogenation of Dinitromethanide

This is a representative protocol based on standard enolate halogenation.[9]

  • Setup: Dissolve potassium dinitromethanide (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), in a flask protected from light.

  • Cooling: Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath.

  • Halogen Addition: Slowly add a solution of the halogen (e.g., Bromine, Br₂, 1.0 eq) in the same solvent dropwise to the stirred dinitromethanide solution.

  • Reaction: Allow the reaction to stir at low temperature until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume any excess halogen.

  • Extraction: Add water and extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude halothis compound product, which can be further purified if necessary.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting reactions involving the dinitromethanide anion.

Experimental_Workflow prep 1. Reagent Prep & Anion Generation reaction 2. Reaction (Add Electrophile) prep->reaction monitor 3. Monitoring (TLC / GC) reaction->monitor monitor->reaction If incomplete workup 4. Work-up (Quench & Extract) monitor->workup If complete purify 5. Purification (Chromatography) workup->purify analysis 6. Characterization (NMR, MS, IR) purify->analysis

Caption: A typical experimental workflow for dinitromethanide anion reactions.

References

Application Note and Protocols for the Analytical Characterization of Dinitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinitromethane (CH₂N₂O₄) is an organic compound containing two nitro groups attached to a central carbon atom.[1] It is classified as a nitro compound and is of interest in various fields, including its use as an energetic material and as an intermediate in organic synthesis.[1] Accurate and thorough characterization is crucial for ensuring its purity, stability, and safety, especially given its potential for rapid decomposition.[1] This document provides detailed protocols for the analytical characterization of this compound using various instrumental techniques.

Safety Precautions

This compound is an energetic material and can be sensitive to heat and shock.[1] The transportation of this compound is forbidden by the U.S. Department of Transportation.[2] It is imperative to handle this compound with extreme caution in a well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, bases, and acids.[3] Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat, must be worn at all times.[3][4] Consult the Safety Data Sheet (SDS) for complete safety information before handling.[3][4]

Spectroscopic Techniques

Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

1.1.1. Data Presentation

Nucleus Chemical Shift (δ) in ppm Solvent Reference
¹H5.97Not SpecifiedJ.PHYS.CHEM. 67, 752 (1963)[5]
¹³CData not available in search results--

1.1.2. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃ or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • Spectrometer Frequency: 400 MHz

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-12 ppm

  • Data Analysis:

    • Process the acquired Free Induction Decay (FID) using Fourier transformation.

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peak corresponding to the CH₂ protons of this compound.

    • Identify the chemical shift of the singlet peak, which is characteristic of the two equivalent protons in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the key functional groups are the nitro groups (NO₂).

1.2.1. Data Presentation

Vibrational Mode Frequency Range (cm⁻¹) Description
Asymmetric NO₂ Stretch~1550Strong, characteristic absorption
Symmetric NO₂ Stretch~1350Strong, characteristic absorption
C-H Stretch~3000Medium to weak absorption

Note: The exact frequencies can vary slightly depending on the sample state (e.g., liquid, solid, solution).

1.2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount (a few milligrams) of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Parameters:

    • Technique: Fourier Transform Infrared (FTIR) with ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the nitro group's asymmetric and symmetric stretches.

    • Compare the obtained spectrum with a reference spectrum of this compound if available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. When coupled with a separation technique like Gas Chromatography (GC-MS), it can also be used for quantification and identification in complex mixtures.

1.3.1. Data Presentation

m/z (mass-to-charge ratio) Proposed Fragment Description
106[CH₂N₂O₄]⁺Molecular Ion (M⁺)
60[CH₂NO₂]⁺Loss of NO₂
46[NO₂]⁺Nitro group
30[NO]⁺Nitric oxide

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

1.3.2. Experimental Protocol: See Section 2.1.2 for GC-MS protocol.

Chromatographic Techniques

Chromatographic methods are used to separate components of a mixture, allowing for the purification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method ideal for the analysis of volatile compounds like this compound.[6] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

2.1.1. Data Presentation

Parameter Value
Retention Time Dependent on column and conditions
Limit of Detection (LOD) Can be in the nanogram range[6][7]

2.1.2. Experimental Protocol: GC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). A typical concentration range is 1-10 µg/mL.

    • If quantification is required, add an appropriate internal standard. For nitromethane (B149229) analysis, an isotopically labeled standard like nitromethane-d₃ has been used.[6]

    • Transfer the solution to a GC vial.

  • Instrument Parameters (Example):

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, operated in split mode (e.g., 60:1 split ratio).[6]

      • Inlet Temperature: 230 °C.[6]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes. (This is an example and should be optimized).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 30-200.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum of the peak with a reference or library spectrum. Look for the characteristic molecular ion and fragment ions.

    • For quantitative analysis, generate a calibration curve using standards of known concentrations and calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile compounds, HPLC can be used for the analysis of this compound, especially for non-volatile samples or when derivatization is employed. For instance, nitro compounds can be analyzed by reverse-phase HPLC.[8][9]

2.2.1. Data Presentation

Parameter Value
Retention Time Dependent on column and mobile phase

2.2.2. Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724) or methanol).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like methanol or acetonitrile. A starting point could be 50:50 (v/v) methanol:water.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25 °C.[9]

    • Detector: UV-Vis detector set at a wavelength where this compound absorbs (e.g., ~210 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time by running a known standard.

    • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from standards of known concentrations.

Thermal Analysis

Thermal analysis techniques are critical for assessing the stability and decomposition characteristics of energetic materials like this compound and its salts.[10]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing exothermic (decomposition) or endothermic (melting) events. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition and the formation of volatile products.

3.1.1. Data Presentation

Parameter Description Typical Value
Decomposition Onset (Tonset) Temperature at which decomposition begins.For Potassium this compound: Two exothermic processes observed[10]
Decomposition Peak (Tpeak) Temperature of maximum decomposition rate.For Potassium this compound: Self-accelerating decomposition temperature is 161.0 °C[10]
Mass Loss (%) Percentage of mass lost during decomposition.-

Note: Data for pure this compound was not available in the search results; data for its potassium salt is provided as an example.

3.1.2. Experimental Protocol: DSC/TGA

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (1-5 mg) into an appropriate sample pan (e.g., aluminum or copper).

    • Use a vented or pinhole lid to allow for the escape of gaseous decomposition products, preventing pressure buildup.

  • Instrument Parameters:

    • Purge Gas: Inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range relevant to its expected decomposition (e.g., 30 °C to 400 °C).

    • Reference: An empty, sealed sample pan is used as the reference for DSC.

  • Data Analysis:

    • TGA Curve: Analyze the thermogram for mass loss steps. Determine the onset temperature of decomposition and the percentage of mass lost at each step.

    • DSC Curve: Analyze the thermogram for exothermic peaks, which indicate decomposition. Determine the onset temperature and the peak temperature for each exotherm. The area under the peak can be integrated to determine the enthalpy of decomposition (ΔHd).

Visualizations

Characterization_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectroscopy Prep->NMR Aliquots IR IR Spectroscopy Prep->IR Aliquots GCMS GC-MS Prep->GCMS Aliquots HPLC HPLC Prep->HPLC Aliquots Thermal Thermal Analysis (DSC/TGA) Prep->Thermal Aliquots Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity & Quantification GCMS->Purity HPLC->Purity Stability Thermal Stability Thermal->Stability Final_Report Characterization Report Structure->Final_Report Consolidated Data Purity->Final_Report Consolidated Data Stability->Final_Report Consolidated Data

Caption: General workflow for the analytical characterization of this compound.

Logical_Relationships cluster_techniques Analytical Techniques cluster_information Information Obtained NMR NMR (¹H, ¹³C) Structure Molecular Structure & Connectivity NMR->Structure Provides IR FTIR FuncGroups Functional Groups IR->FuncGroups Identifies MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight Determines Chroma Chromatography (GC, HPLC) Purity Purity & Concentration Chroma->Purity Measures Thermal Thermal Analysis (DSC, TGA) Stability Decomposition & Stability Thermal->Stability Assesses Structure->FuncGroups Structure->MolWeight

Caption: Logical relationship between techniques and the information they provide.

References

Dinitromethane: A High-Energy Compound with Limited Application as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of dinitromethane, focusing on its properties, synthesis, and significant safety considerations. Crucially, it addresses the compound's limited utility as a solvent in chemical reactions, a consequence of its inherent instability and explosive nature. In contrast, this note also details the properties and applications of the related compound, nitromethane (B149229), a widely used polar aprotic solvent, to provide a valuable comparative perspective for chemical research and development.

This compound: Properties and Hazards

This compound (CH₂N₂O₄) is a nitro compound characterized by the presence of two nitro groups attached to a central carbon atom.[1] While it exists as a colorless liquid with a faint, pleasant odor, its practical application in a laboratory setting is severely restricted due to its hazardous properties.[2] Purified this compound is relatively stable at room temperature and can be stored for extended periods at 0°C.[2] However, it is highly sensitive to shock and friction and decomposes exothermically at high temperatures, releasing toxic nitrogen oxides and carbon dioxide.[1] This thermal decomposition is a key characteristic exploited in its use as an energetic material, such as a precursor for high-energy explosives and a component in propellant formulations.[1]

The U.S. Department of Transportation has forbidden the transportation of this compound, further underscoring its hazardous nature and limiting its accessibility for general laboratory use.[2]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula CH₂N₂O₄[1][3]
Molecular Weight 106.04 g/mol [1]
Appearance Colorless liquid[1][2]
Odor Weak pleasant odor[2]
Boiling Point 39-40 °C (at 2 mmHg)[2]
Melting Point -3 °C[1]
Density ~1.35 g/cm³[1]
Solubility Soluble in water, ethanol, and acetone[1]
pKa 3.6 (at 25°C)[3]
Synthesis of this compound

This compound can be synthesized through various methods, typically involving the nitration of methane (B114726) derivatives.[1] One established method involves the reaction of the potassium salt of dinitromethanide with hydrogen fluoride (B91410) in diethyl ether.[2] Another route involves the nitration of methyl malonate followed by saponification of the resulting product.[4] The nitration process often requires carefully controlled conditions to prevent the decomposition of the product, with agents like red fuming nitric acid, nitric-sulfuric acid mixtures, or nitrogen tetroxide being employed.[1][4]

Safety and Handling of this compound

Due to its explosive nature, handling this compound requires extreme caution and adherence to stringent safety protocols. It is sensitive to shock, friction, and heat.[1]

Personal Protective Equipment (PPE) and Emergency Procedures
PrecautionDescriptionReference
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[5]
Skin Protection Wear fire/flame resistant and impervious clothing.[5]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[5]
Spill In case of a spill, evacuate the area, remove all ignition sources, and use non-sparking tools for cleanup. Absorb with inert material and place in a suitable container for disposal.[6]
Fire Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Do not use bicarbonate-based dry chemical extinguishers. Containers may explode in a fire.[6]
Disposal Dispose of as hazardous waste at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[5]

The following diagram illustrates the critical safety considerations for handling this compound.

Dinitromethane_Safety cluster_hazard Inherent Hazards cluster_handling Handling Precautions cluster_storage Storage Hazard This compound Shock Shock Sensitive Hazard->Shock Friction Friction Sensitive Hazard->Friction Heat Heat Sensitive Hazard->Heat Explosive Explosive Decomposition Hazard->Explosive Handling Safe Handling Hazard->Handling PPE Appropriate PPE (Goggles, Gloves, Lab Coat) Handling->PPE Ventilation Good Ventilation Handling->Ventilation NoIgnition No Ignition Sources Handling->NoIgnition Storage Proper Storage Handling->Storage Cool Cool, Dry Place Storage->Cool Detached Detached Storage Preferred Storage->Detached Incompatible Away from Incompatible Materials (Oxidizers, Reducing Agents, Bases) Storage->Incompatible

Caption: Key safety considerations for this compound.

Nitromethane: A Viable Solvent Alternative

In stark contrast to this compound, nitromethane (CH₃NO₂) is a versatile and widely used polar aprotic solvent in organic synthesis.[7][8] Its high polarity and ability to dissolve a wide range of substances make it a valuable medium for various chemical reactions.[9][10]

Comparative Properties: this compound vs. Nitromethane
PropertyThis compoundNitromethaneReference
Molecular Formula CH₂N₂O₄CH₃NO₂[1][7]
Molecular Weight 106.04 g/mol 61.04 g/mol [1][7]
Boiling Point 39-40 °C (at 2 mmHg)101.2 °C[2][7]
Stability Unstable, sensitive to shock and heatRelatively stable[1][7]
Primary Use Energetic materialSolvent, fuel additive, synthetic intermediate[1][7]
Transportation Forbidden by U.S. DOTRegulated, but transportable[2]
Applications of Nitromethane as a Solvent

Nitromethane serves as a solvent in several important organic reactions, including:

  • Henry Reaction (Nitroaldol Reaction): The reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol. Nitromethane can act as both a reactant and a solvent in this reaction.[11][12]

  • Nef Reaction: The conversion of a primary or secondary nitroalkane to an aldehyde or ketone.[13][14][15]

  • Michael Addition: The addition of a nucleophile to an α,β-unsaturated carbonyl compound. Nitromethane can be used as the nucleophile and sometimes as the solvent.[16][17]

Nitromethane's utility also extends to dissolving polymers, waxes, and resins, and it is used in the formulation of coatings and adhesives.[9][10]

Logical Workflow for Solvent Selection

The stark contrast between this compound and nitromethane highlights the critical importance of evaluating a compound's properties before its use as a solvent. The following diagram presents a logical workflow for this evaluation, using this compound as a case study for a compound that is unsuitable as a general laboratory solvent.

Solvent_Evaluation cluster_dnm Case Study: this compound Start Identify Potential Solvent Properties Evaluate Physicochemical Properties (Polarity, BP, MP, Solubility) Start->Properties Safety Assess Safety and Hazards (Toxicity, Flammability, Reactivity, Explosivity) Properties->Safety Cost Consider Cost and Availability Safety->Cost DNM_Safety High Explosivity, Transportation Forbidden Safety->DNM_Safety Compatibility Check Compatibility with Reaction Conditions Cost->Compatibility Decision Decision: Suitable Solvent? Compatibility->Decision Use Proceed with Use in Reaction Decision->Use Yes Reject Reject as Unsuitable Solvent Decision->Reject No DNM_Safety->Reject

Caption: A logical workflow for evaluating a potential solvent.

Conclusion

While this compound possesses interesting chemical properties, its extreme instability and explosive nature render it unsuitable and unsafe for general use as a solvent in a research or drug development setting. The significant handling and transportation restrictions further limit its practical application. For researchers seeking a polar aprotic solvent, nitromethane presents a much safer and more versatile alternative with a well-established track record in a variety of important organic transformations. A thorough evaluation of a compound's safety and physical properties is paramount before its consideration as a solvent in any chemical process.

References

Application Notes and Protocols for the Synthesis of Dinitromethane Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dinitromethane derivatives, a class of compounds with emerging potential in pharmaceutical research. While the inherent reactivity of the dinitromethyl group has largely been explored in the field of energetic materials, its unique electronic properties and potential for diverse chemical transformations are attracting interest in medicinal chemistry. These notes aim to provide a foundational understanding and practical guidance for researchers looking to explore this chemical space for the development of novel therapeutics.

Introduction to this compound Derivatives in Medicinal Chemistry

This compound, CH₂(NO₂)₂, and its derivatives are characterized by the presence of a geminal dinitro group attached to a carbon atom. This functional group imparts distinct chemical properties, including high acidity of the C-H bond and the ability to act as both a nucleophile (as the dinitromethanide anion) and a precursor to other functional groups. In the context of drug discovery, the dinitromethyl moiety can be considered a unique pharmacophore or a versatile synthetic intermediate for the construction of more complex molecular architectures.

While the broader class of nitro-containing compounds has established roles in medicine, the specific application of this compound derivatives is a less explored area.[1] The strong electron-withdrawing nature of the two nitro groups can influence the physicochemical properties of a molecule, such as its acidity, polarity, and ability to participate in hydrogen bonding, all of which are critical for drug-receptor interactions.

Synthesis of this compound Derivatives: Key Methodologies

The synthesis of this compound derivatives often involves the introduction of the dinitromethyl group onto a parent molecule or the modification of a this compound precursor. Several key synthetic strategies have been reported, primarily in the context of energetic materials, which can be adapted for pharmaceutical applications.

General Synthetic Routes

A common approach to synthesizing 1,1-dinitroalkanes involves a multi-step cascade reaction starting from aldehydes and nitromethane (B149229). This typically proceeds through a Henry reaction to form a nitroalcohol, followed by dehydration to a nitroalkene, and subsequent Michael addition of a second nitromethane molecule.[2][3][4]

Experimental Workflow for One-Pot Synthesis of 1,3-Dinitroalkanes:

G cluster_0 Reaction Steps cluster_1 Catalysts & Reagents Aldehyde Aldehyde Nitroalcohol β-Nitroalcohol Aldehyde->Nitroalcohol Henry Reaction (Base Catalyst) Nitromethane1 Nitromethane Nitromethane1->Nitroalcohol Nitroalkene Nitroalkene Nitroalcohol->Nitroalkene Dehydration Dinitroalkane 1,3-Dinitroalkane Nitroalkene->Dinitroalkane Michael Addition (Base Catalyst) Nitromethane2 Nitromethane Nitromethane2->Dinitroalkane Base Base Catalyst (e.g., Triethylamine, Basic Alumina) Base->Nitroalcohol Base->Dinitroalkane G ArachidonicAcid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) ArachidonicAcid->LTA4 5-Lipoxygenase FLAP FLAP FLAP->LTA4 activates LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4S LTC4 Synthase LTC4S->LTC4 catalyzes Proinflammatory Pro-inflammatory Effects LTC4->Proinflammatory

References

Troubleshooting & Optimization

Technical Support Center: Dinitromethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dinitromethane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and ensure safety during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis methods for this compound?

A1: The primary methods for synthesizing this compound include the nitration of methane (B114726) derivatives, the high-yield synthesis from methyl malonate, the reduction of bromothis compound (B13779090) to form the potassium salt of dinitromethanide followed by acidification, and the Ter Meer reaction.[1]

Q2: Why is the synthesis of free this compound challenging?

A2: Free this compound is a pale yellow oil that can decompose rapidly and sometimes vigorously at ambient temperatures.[2] For this reason, it is often synthesized and stored as its more stable alkali metal salts, such as potassium dinitromethanide. Purified this compound is a colorless liquid that is relatively stable at room temperature and can be stored for months at 0 °C.[2]

Q3: What are the typical yields for different this compound synthesis methods?

A3: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. The synthesis via methyl malonate is reported to have a high yield, while the Ter Meer reaction is known for lower yields.

Q4: What are the main safety precautions to consider during this compound synthesis?

A4: this compound and its intermediates can be sensitive to shock, friction, and heat.[1] It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and avoid contact with strong bases, reducing agents, and heavy metals, as this can lead to explosive mixtures. Anhydrous salts of this compound may also be explosive.[3] Transportation of this compound is forbidden by the U.S. Department of Transportation.[2]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

Symptom: The final yield of this compound or its salt is significantly lower than expected.

Possible Cause Recommended Solution(s)
Incomplete Reaction - Ensure all reagents are of high purity and are added in the correct stoichiometric ratios. - Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR) to ensure it has gone to completion. - Optimize reaction time and temperature. Some reactions may require longer incubation periods or precise temperature control.
Decomposition of Product - this compound is thermally sensitive. Maintain strict temperature control throughout the synthesis and workup. Avoid localized overheating. - Free this compound is unstable. If isolating the free form, do so at low temperatures and store it at 0°C.[2] Consider converting it to a more stable salt for storage. - The presence of strong bases can promote decomposition. Use appropriate bases and control their concentration.
Side Reactions - In the methyl malonate synthesis, the formation of 3,4-bis(carbomethoxy)furazan-2-oxide can occur. This byproduct can be minimized by controlling the reaction temperature and using fresh reagents. - The Ter Meer reaction is known for producing byproducts that can lower the yield. Careful control of reaction conditions is crucial.
Losses During Workup and Purification - Ensure efficient extraction of the product from the reaction mixture. Use appropriate solvents and perform multiple extractions if necessary. - During purification by distillation, avoid excessive temperatures to prevent decomposition. Vacuum distillation is recommended. - For purification by crystallization, select a suitable solvent system to maximize recovery.
Issue 2: Reaction Mixture Shows Unexpected Color Change or Gas Evolution

Symptom: The reaction mixture turns dark brown or black, or there is vigorous evolution of brown fumes (nitrogen oxides).

Possible Cause Recommended Solution(s)
Decomposition of this compound or Intermediates - This is a strong indication of thermal decomposition. Immediately cool the reaction vessel in an ice bath to quench the decomposition. - Ensure the stirring is efficient to prevent localized hot spots. - The thermal decomposition of this compound releases gases like nitrogen oxides and carbon dioxide.[1] If this occurs, ventilate the area immediately and work in a fume hood.
Runaway Reaction - Nitration reactions are highly exothermic. If the temperature rises uncontrollably, it can lead to a runaway reaction. - Immediate Action: Cool the reaction vessel externally with an ice/salt bath. If the reaction is still uncontrollable, dilute the reaction mixture with a large volume of a cold, inert solvent. - Prevention: Ensure adequate cooling capacity for the scale of the reaction. Add nitrating agents slowly and monitor the internal temperature continuously.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Starting Materials Key Reagents Reported Yield Advantages Disadvantages
From Methyl Malonate Methyl malonateRed fuming nitric acid, Potassium hydroxide (B78521)Intermediate (Methyl dinitroacetate): ~60% Final Salt (Potassium dinitromethanide): ~90%High yield, economical starting materials.Formation of furazan (B8792606) byproduct, requires careful temperature control.
Ter Meer Reaction ChloronitromethaneSodium nitrite~23%Utilizes readily available starting materials.Low yield, prone to side reactions.
From Bromothis compound Bromothis compoundHydrogen sulfide (B99878) (for reduction)Not specifiedHistorical method for preparing the potassium salt.Use of toxic hydrogen sulfide gas.

Experimental Protocols

Protocol 1: Synthesis of Potassium Dinitromethanide from Methyl Malonate

This protocol is adapted from a patented method and involves two main steps: the nitration of methyl malonate to form methyl dinitroacetate, followed by saponification to yield potassium dinitromethanide.

Step 1: Nitration of Methyl Malonate to Methyl Dinitroacetate

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve dimethyl malonate in methylene (B1212753) chloride.

  • Cooling: Cool the solution to 5-7°C in an ice bath.

  • Nitration: Slowly add red fuming nitric acid to the stirred solution while maintaining the temperature between 5-7°C.

  • Reaction Monitoring: Stir the mixture at this temperature for 3 hours.

  • Workup: Quench the reaction by pouring the mixture into ice-water. Separate the organic layer, wash it with ice-water, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain crude methyl dinitroacetate. The reported yield of the crude product is approximately 60%.

Step 2: Saponification of Methyl Dinitroacetate to Potassium Dinitromethanide

  • Reaction Setup: In a flask, dissolve the crude methyl dinitroacetate in a suitable solvent.

  • Hydrolysis: Add a solution of potassium hydroxide in water.

  • Heating: Heat the mixture to 80-85°C for about five minutes.

  • Crystallization: Cool the solution to 0-5°C to crystallize the potassium dinitromethanide.

  • Isolation: Collect the yellow crystalline solid by filtration, wash it with ice-cold water, and air-dry. The reported yield for this step is around 85-90%.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Saponification start1 Dissolve Dimethyl Malonate in Methylene Chloride cool1 Cool to 5-7°C start1->cool1 add_hno3 Slowly Add Red Fuming Nitric Acid cool1->add_hno3 react1 Stir for 3 hours at 5-7°C add_hno3->react1 quench1 Quench with Ice-Water react1->quench1 extract1 Separate and Wash Organic Layer quench1->extract1 dry1 Dry and Concentrate extract1->dry1 product1 Crude Methyl Dinitroacetate (Yield: ~60%) dry1->product1 start2 Dissolve Crude Methyl Dinitroacetate product1->start2 Proceed to Saponification add_koh Add Aqueous Potassium Hydroxide start2->add_koh heat2 Heat to 80-85°C for 5 min add_koh->heat2 cool2 Cool to 0-5°C heat2->cool2 filter2 Filter and Wash with Cold Water cool2->filter2 product2 Potassium Dinitromethanide (Yield: ~85-90%) filter2->product2

Caption: Workflow for the synthesis of potassium dinitromethanide from methyl malonate.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield of this compound incomplete_reaction Incomplete Reaction issue->incomplete_reaction decomposition Product Decomposition issue->decomposition side_reactions Side Reactions issue->side_reactions workup_loss Workup/Purification Losses issue->workup_loss optimize_conditions Optimize Time/Temp/Ratios incomplete_reaction->optimize_conditions monitor_reaction Monitor with TLC/GC/NMR incomplete_reaction->monitor_reaction temp_control Strict Temperature Control decomposition->temp_control use_salt_form Convert to Stable Salt decomposition->use_salt_form side_reactions->optimize_conditions fresh_reagents Use Fresh Reagents side_reactions->fresh_reagents careful_workup Efficient Extraction & Purification workup_loss->careful_workup

References

Technical Support Center: High-Purity Dinitromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity dinitromethane. The information is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures and safety protocols for handling energetic materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two primary methods for purifying this compound are vacuum distillation and purification via its more stable salt derivatives. Given that this compound is a thermally sensitive and energetic material, vacuum distillation is often preferred as it allows for distillation at a lower temperature, reducing the risk of decomposition. An alternative route involves converting crude this compound to a more stable salt (e.g., potassium or sodium dinitromethanide), which can be purified by recrystallization. The purified salt is then carefully acidified to regenerate high-purity this compound.

Q2: What are the common impurities in crude this compound?

A2: Common impurities depend on the synthetic route but typically include:

  • Unreacted starting materials.

  • Mononitrated byproducts.

  • Residual acids from the nitration process (e.g., nitric acid, sulfuric acid).

  • Solvents used during the synthesis and workup.

  • Decomposition products, such as nitrogen oxides and carbon dioxide, especially if the crude material has been stored improperly or for an extended period.[1]

Q3: What are the key safety precautions when handling and purifying this compound?

A3: this compound is an energetic material and must be handled with extreme caution. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, flame-resistant lab coat, and heavy-duty gloves.

  • Ventilation: All work should be conducted in a well-ventilated fume hood or a designated blast-proof enclosure.

  • Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.

  • Static Discharge: Take measures to prevent the buildup of electrostatic charge by grounding equipment.

  • Small Scale: Handle the smallest quantities of material necessary for the experiment.

  • Avoid Friction and Shock: this compound is sensitive to shock and friction. Avoid grinding or subjecting the material to impact.

  • Storage: Purified this compound is relatively stable at room temperature but should be stored for extended periods at 0°C.[2]

Q4: How should I store purified this compound?

A4: Purified this compound is a colorless liquid that is relatively stable at room temperature.[2] For long-term storage, it is recommended to keep it at 0°C in a tightly sealed container, away from heat, light, and potential contaminants.[2]

Purification Protocols and Troubleshooting Guides

Method 1: Vacuum Distillation

Experimental Protocol:

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Use a small-volume round-bottom flask as the distilling flask to minimize the amount of material being heated at any one time. Ensure all glassware is free of cracks and stars. Use a smooth, inert stir bar for gentle agitation to prevent bumping; boiling chips are not effective under vacuum.

  • Sample Preparation: Charge the distilling flask with the crude this compound. Do not fill the flask to more than half its volume.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 2 mmHg).

  • Distillation: Once a stable vacuum is achieved, begin gently heating the distilling flask using a water bath or a heating mantle with a sand bath to ensure even heating and prevent hot spots.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature for the given pressure. For this compound, the boiling point is 39-40°C at 2 mmHg.[2]

  • Shutdown: Once the distillation is complete, remove the heating source and allow the system to cool to room temperature before slowly reintroducing air. Never turn off the vacuum while the system is hot.

Troubleshooting Guide: Vacuum Distillation

Problem Possible Cause(s) Solution(s)
Bumping/Uncontrolled Boiling - Uneven heating (hot spots).- Ineffective stirring.- Vacuum applied too quickly.- Use a water or sand bath for uniform heating.- Ensure the stir bar is spinning at an appropriate speed.- Apply the vacuum gradually.
No Distillate at Expected Temperature - Vacuum leak.- Inaccurate pressure reading.- Thermometer placed incorrectly.- Check all joints and connections for leaks.- Verify the accuracy of the vacuum gauge.- Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser.
Product Decomposition (Discoloration, Gas Evolution) - Distillation temperature is too high.- Presence of acidic or basic impurities that catalyze decomposition.- Lower the distillation temperature by improving the vacuum.- Consider a pre-purification step to remove catalytic impurities (e.g., washing with a dilute bicarbonate solution followed by drying).
Low Recovery - Significant hold-up in the distillation apparatus.- Product is more volatile than anticipated and is being lost to the vacuum pump.- Use a short-path distillation head to minimize the surface area.- Ensure the cold trap is sufficiently cold (e.g., using dry ice/acetone or liquid nitrogen) to condense any volatile product passing the condenser.
Method 2: Purification via Salt Formation and Recrystallization

Experimental Protocol:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether). Slowly add a stoichiometric amount of a base (e.g., potassium hydroxide (B78521) in methanol) while cooling the mixture in an ice bath. The corresponding this compound salt will precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Choose a suitable solvent or solvent pair for recrystallization (e.g., water, ethanol-water). Dissolve the crude salt in the minimum amount of hot solvent. If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

  • Regeneration of this compound: Suspend the purified salt in a non-reactive solvent like diethyl ether. Cool the suspension in an ice bath and slowly add a stoichiometric amount of a strong acid (e.g., dilute sulfuric acid or anhydrous hydrogen fluoride). The this compound will be regenerated in the organic phase.

  • Isolation of Pure this compound: Separate the organic layer, wash it with a small amount of water to remove any remaining salt or acid, and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Carefully remove the solvent under reduced pressure without heating to obtain the pure this compound.

Troubleshooting Guide: Salt Formation and Recrystallization

Problem Possible Cause(s) Solution(s)
"Oiling Out" during Recrystallization - The boiling point of the solvent is higher than the melting point of the salt.- The solution is supersaturated.- High concentration of impurities.- Choose a lower-boiling solvent.- Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a different solvent system.
No Crystal Formation - The solution is not saturated.- The solution is supersaturated but nucleation has not occurred.- Evaporate some of the solvent to increase the concentration and cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure salt.
Low Recovery of Purified Salt - Too much solvent was used for recrystallization.- The salt is significantly soluble in the solvent even at low temperatures.- Use the minimum amount of hot solvent necessary for dissolution.- Choose a solvent in which the salt has lower solubility at cold temperatures.
Incomplete Regeneration of this compound - Insufficient amount of acid used.- Inefficient extraction of the product.- Ensure a stoichiometric amount of strong acid is used.- Perform multiple extractions with the organic solvent.

Quantitative Data

Parameter Value Conditions Reference
Boiling Point39-40 °C2 mmHg[2]
Thermal Decomposition Onset~120 °CAdiabatic Conditions[3] (Data for a related dinitro compound, DPT)

Visualizations

experimental_workflow_distillation start Crude this compound setup Assemble Short-Path Vacuum Distillation Apparatus start->setup charge Charge Distilling Flask setup->charge evacuate Evacuate System to ~2 mmHg charge->evacuate heat Gently Heat with Water/Sand Bath evacuate->heat collect Collect Fraction at 39-40 °C heat->collect cool Cool System to Room Temperature collect->cool shutdown Vent System and Collect Product cool->shutdown product High-Purity this compound shutdown->product

Caption: Experimental workflow for the purification of this compound by vacuum distillation.

experimental_workflow_salt cluster_purification Purification via Salt Formation crude Crude this compound form_salt React with Base (e.g., KOH) to Form Dinitromethanide Salt crude->form_salt recrystallize Recrystallize Salt from Suitable Solvent (e.g., Water) form_salt->recrystallize regenerate Acidify Purified Salt (e.g., with H2SO4) recrystallize->regenerate extract Extract with Organic Solvent regenerate->extract dry Dry and Remove Solvent extract->dry pure High-Purity this compound dry->pure

Caption: Logical workflow for this compound purification via salt formation and regeneration.

References

Troubleshooting common side reactions in dinitromethane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of dinitromethane, primarily focusing on the widely used method of nitrating a malonic ester followed by saponification and decarboxylation.

Troubleshooting Guides & FAQs

This section is designed to help researchers, scientists, and drug development professionals identify and resolve common side reactions and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound salts?

A1: A widely used and relatively economical method involves the nitration of a dialkyl malonate (e.g., dimethyl or diethyl malonate) to form a dinitroacetate intermediate, followed by saponification and decarboxylation to yield the alkali metal salt of this compound.[1] This method avoids the use of more hazardous starting materials and often provides good yields. Free this compound is a thermally unstable oil and is typically generated in situ from its more stable salts when needed.[2]

Q2: My this compound salt is impure. What are the likely contaminants?

A2: Common impurities include unreacted starting materials, mono-nitrated intermediates, and side products from hydrolysis or dialkylation. If the saponification is incomplete, you may have residual dinitroacetate in your product. The presence of moisture can also lead to the decomposition of the desired salt.

Q3: Can I use a different base for the saponification step?

A3: Yes, both sodium hydroxide (B78521) and potassium hydroxide can be used to saponify the dinitroacetate intermediate to form the corresponding sodium or potassium salt of this compound. The choice of base may influence the solubility and crystallization of the final salt.

Q4: My reaction mixture turned dark brown/black during nitration. What happened?

A4: A dark coloration during nitration often indicates decomposition or undesirable side reactions. This can be caused by an excessive reaction temperature, the use of impure starting materials, or an incorrect ratio of nitrating agents. It is crucial to maintain the recommended low temperature during the addition of the nitrating mixture.

Q5: Is free this compound stable enough to be isolated and stored?

A5: Free this compound is an unstable, pale-yellow oil that can decompose vigorously at room temperature.[2] For this reason, it is almost always prepared and used in situ from its more stable alkali metal salts. Storage of purified this compound is not recommended without special precautions.

Troubleshooting Common Problems
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Dinitroacetate Incomplete nitration.Ensure the use of a sufficient excess of the nitrating agent (e.g., fuming nitric acid). Maintain a low reaction temperature (typically below 10°C) to prevent decomposition of the product.
Decomposition of the product.Strictly control the temperature during the addition of the nitrating agent and throughout the reaction. Work up the reaction mixture promptly upon completion.
Low Yield of this compound Salt Incomplete saponification of the dinitroacetate.Ensure the correct stoichiometry of the base is used. A slight excess may be necessary. Increase the reaction time or temperature for the saponification step, but monitor for decomposition.
Hydrolysis of the dinitroacetate to other byproducts.Control the concentration of the base and the reaction temperature. Overly harsh conditions can lead to unwanted side reactions.
Loss of product during workup.Ensure complete precipitation of the this compound salt by cooling the solution adequately. Wash the collected salt with ice-cold water or a suitable solvent to minimize dissolution.
Formation of an Oily Product Instead of a Crystalline Salt Presence of impurities.The crude product may contain unreacted starting materials or byproducts that inhibit crystallization. Attempt to purify the product by recrystallization from a suitable solvent system.
Incorrect pH.Ensure the pH of the solution is appropriate for the precipitation of the desired salt.
Product Decomposes During Storage Inherent instability of this compound salts.Store the purified salt in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. Ensure the product is free from acidic impurities which can catalyze decomposition.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the saponification of methyl dinitroacetate to potassium dinitromethanide, based on data from patent literature.

Starting Material Base Reaction Temperature Reaction Time Yield Reference
Methyl potassium dinitroacetatePotassium Hydroxide65-70°CA few minutes90%[1]
Potassium salt of methyl dinitroacetate85% Potassium Hydroxide80-85°C5 minutes85%[1]

Note: The yields reported are for the specific experimental conditions described in the source and may vary.

Experimental Protocols

Protocol 1: Synthesis of Methyl Dinitroacetate

This protocol is adapted from a patented procedure for the nitration of methyl malonate.[1]

Materials:

Procedure:

  • Prepare a solution of 80 g of 20% red fuming nitric acid in 60 ml of methylene chloride in a reaction vessel equipped with a stirrer and a cooling bath.

  • Cool the solution to -5°C.

  • Slowly add 25 g of methyl malonate to the cooled and stirred solution, maintaining the temperature at -5°C.

  • After the addition is complete, continue stirring the mixture for a specified period while allowing the temperature to rise gradually.

  • After the reaction is complete (monitor by TLC or other suitable method), quench the reaction by pouring it into ice-water.

  • Separate the organic layer, wash it with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure to obtain crude methyl dinitroacetate.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Potassium Dinitromethanide

This protocol describes the saponification of methyl dinitroacetate to its potassium salt.[1]

Materials:

  • Methyl potassium dinitroacetate

  • Potassium hydroxide

  • Deionized water

  • Ice

Procedure:

  • Prepare a solution of 1.5 g of potassium hydroxide in 15 ml of deionized water in a flask equipped with a stirrer.

  • Add 4.05 g of methyl potassium dinitroacetate to the stirred solution.

  • Heat the mixture to 65-70°C for a few minutes. The solution will turn a deep orange-red and then become turbid as a yellow solid begins to precipitate.

  • Cool the mixture to 0-5°C in an ice bath to ensure complete precipitation.

  • Collect the yellow crystalline solid by filtration.

  • Wash the collected solid with two portions of ice-cold water.

  • Air-dry the solid to obtain potassium dinitromethanide.

Visualizations

Reaction Pathway and Side Reactions

Dinitromethane_Synthesis Synthesis of this compound Salts MalonicEster Dialkyl Malonate Nitration Nitration (e.g., HNO3/H2SO4) MalonicEster->Nitration Dinitroacetate Dialkyl Dinitroacetate Nitration->Dinitroacetate Main Pathway MonoNitro Mono-nitrated Malonate (Side Product) Nitration->MonoNitro Incomplete Nitration Saponification Saponification (e.g., KOH) Dinitroacetate->Saponification Dinitromethanide Dinitromethanide Salt Saponification->Dinitromethanide Main Pathway Hydrolysis Hydrolysis Products (Side Product) Saponification->Hydrolysis Hydrolysis Decarboxylation Decarboxylation (in situ) Dinitromethanide->Decarboxylation This compound This compound (unstable) Decarboxylation->this compound

Caption: Main reaction pathway and potential side reactions in this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting this compound Synthesis Start Start Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity Nitration Perform Nitration CheckPurity->Nitration LowYield1 Low Yield of Dinitroacetate? Nitration->LowYield1 CheckTemp Check Reaction Temperature Control LowYield1->CheckTemp Yes CheckReagents Check Stoichiometry of Nitrating Agents LowYield1->CheckReagents Yes Saponification Perform Saponification LowYield1->Saponification No CheckTemp->Nitration CheckReagents->Nitration LowYield2 Low Yield of Dinitromethanide Salt? Saponification->LowYield2 CheckBase Check Base Stoichiometry & Purity LowYield2->CheckBase Yes CheckTimeTemp Adjust Reaction Time/Temperature LowYield2->CheckTimeTemp Yes Purification Purification LowYield2->Purification No CheckBase->Saponification CheckTimeTemp->Saponification ImpureProduct Impure Product? Purification->ImpureProduct Recrystallize Recrystallize Product ImpureProduct->Recrystallize Yes FinalProduct Pure Dinitromethanide Salt ImpureProduct->FinalProduct No Recrystallize->FinalProduct

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Dinitromethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinitromethane derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and its derivatives?

A1: this compound and its derivatives are energetic compounds and should be handled with caution. Purified this compound is a colorless liquid that is relatively stable at room temperature but can be sensitive to shock and friction. It is crucial to be aware of the potential for rapid decomposition, especially at elevated temperatures or in the presence of strong bases or acids. The transportation of this compound is forbidden by the U.S. Department of Transportation due to its hazardous nature. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It is advisable to work on a small scale, especially when exploring new reactions or conditions.

Q2: What are the most common synthetic routes to this compound derivatives?

A2: this compound derivatives are commonly synthesized through carbon-carbon bond-forming reactions where this compound acts as a nucleophile. The most prominent examples are the Henry (nitroaldol) reaction and the nitro-Mannich (aza-Henry) reaction. In the Henry reaction, this compound adds to aldehydes or ketones in the presence of a base to form β-nitro alcohols. The nitro-Mannich reaction involves the addition of this compound to an imine to yield β-nitroamines. Additionally, salts of this compound, such as potassium or sodium dinitromethanide, are often used as stable and less hazardous starting materials.

Q3: How can I purify crude this compound derivatives?

A3: Purification of this compound derivatives can be challenging due to their potential instability and the presence of polar nitro groups. Common purification techniques include:

  • Recrystallization: This is a widely used method for solid derivatives. Choosing an appropriate solvent system is critical. Often, a mixture of a polar solvent (like ethanol (B145695) or isopropanol) and a non-polar solvent (like hexanes or toluene) is effective.

  • Column Chromatography: Silica (B1680970) gel column chromatography is suitable for separating this compound derivatives from less polar impurities. However, prolonged contact with silica gel, which is slightly acidic, can sometimes lead to product decomposition. Using a deactivated silica gel or a different stationary phase like alumina (B75360) might be necessary.

  • Washing/Extraction: For liquid derivatives or during workup, washing with aqueous solutions can remove salts and water-soluble impurities. For example, crude 1,2-dinitroethane can be purified by heating with aqueous nitric acid followed by extraction with diethyl ether.

  • Fractional Slow Melting: This technique has been successfully used for the purification of nitromethane (B149229) and can be adapted for some liquid this compound derivatives.

Troubleshooting Guide

Low or No Product Yield

Q4: My Henry reaction using this compound is giving a very low yield. What are the possible causes and how can I improve it?

A4: Low yields in the Henry reaction with this compound can be attributed to several factors. Here is a systematic troubleshooting approach:

  • Base Selection and Concentration: The choice and amount of base are critical. While a base is required to deprotonate this compound to form the reactive nitronate anion, using too strong a base or too high a concentration can promote side reactions, such as the elimination of water from the product to form a nitroalkene, or even decomposition of the starting materials and product. If you are observing a dark-colored reaction mixture, it could be an indication of decomposition.

    • Solution: Try using a milder base (e.g., a catalytic amount of a weaker base instead of a stoichiometric amount of a strong base) or a heterogeneous base catalyst which can be easily filtered off.

  • Reaction Temperature: Higher temperatures can accelerate the reaction but may also favor the formation of byproducts and decomposition.

    • Solution: Monitor your reaction at a lower temperature for a longer period. It has been observed that lower temperatures can improve selectivity and yield.

  • Purity of Reactants: Impurities in your aldehyde or this compound can inhibit the reaction or lead to side products.

    • Solution: Ensure your aldehyde is free of acidic impurities (which can neutralize the base) and that your this compound is of high purity.

  • Reversibility of the Reaction: The Henry reaction is reversible.

    • Solution: Consider using an excess of one of the reactants to shift the equilibrium towards the product side.

Troubleshooting Flowchart for Low Yield in Henry Reaction

LowYieldTroubleshooting start Low Yield in Henry Reaction check_base Check Base (Type and Concentration) start->check_base adjust_base Use milder base or catalytic amount check_base->adjust_base Too strong or stoichiometric check_temp Check Reaction Temperature check_base->check_temp Optimal end Improved Yield adjust_base->end adjust_temp Lower temperature and increase reaction time check_temp->adjust_temp Too high check_purity Check Reactant Purity check_temp->check_purity Optimal adjust_temp->end purify_reactants Purify aldehyde and this compound check_purity->purify_reactants Impurities present check_reversibility Consider Reaction Reversibility check_purity->check_reversibility Pure purify_reactants->end use_excess Use excess of one reactant check_reversibility->use_excess Possible use_excess->end

Caption: Troubleshooting workflow for low yield in a Henry reaction.

Formation of Side Products

Q5: I am observing a significant amount of a byproduct that appears to be a nitroalkene in my Henry reaction. How can I prevent this?

A5: The formation of a nitroalkene is due to the elimination of water from the desired β-nitro alcohol product. This is a common side reaction, especially under harsh conditions.

  • Control the amount of base: As mentioned earlier, using a large excess or a very strong base can promote this elimination. Using only a catalytic amount of a milder base is often sufficient to generate the nitronate anion without causing significant elimination.

  • Lower the reaction temperature: The elimination reaction typically has a higher activation energy than the initial addition. Running the reaction at a lower temperature will favor the formation of the desired alcohol product.

  • Careful workup: Acidic workup conditions can also promote dehydration. A neutral or slightly basic workup is recommended.

Product Instability and Decomposition

Q6: My purified this compound derivative decomposes over time, even at room temperature. How can I improve its stability for storage?

A6: this compound and its derivatives can be unstable. Free this compound, for example, was historically known to be an oil that decomposed rapidly at ambient temperatures.

  • Storage at low temperatures: Storing your compound at 0 °C or below can significantly slow down decomposition.

  • Convert to a salt: this compound is often more stable as its corresponding salt (e.g., potassium or sodium salt). If your downstream application allows, consider storing the material as a salt and liberating the free this compound derivative just before use.

  • Avoid exposure to light and air: Some organic nitro compounds are sensitive to light and can be oxidized by air. Storing your compound in an amber vial under an inert atmosphere (e.g., nitrogen or argon) can improve its shelf life.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of various reaction parameters on the synthesis of this compound derivatives.

Table 1: Optimization of Catalyst and Reaction Time for the Asymmetric Henry Reaction

EntryLigand (mol%)Catalyst (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
120Cu(OAc)₂·H₂O (20)249992.1
220Cu(OAc)₂·H₂O (20)249089.9
320Cu(OAc)₂·H₂O (20)249593.2
420Cu(OAc)₂·H₂O (20)24>9994.6
520Cu(OAc)₂·H₂O (20)249891.5
620Cu(OAc)₂·H₂O (20)488790.4

Reaction conditions: 2-nitrobenzaldehyde (B1664092) and nitromethane in ethanol at 25 °C (entries 1-5) or 10 °C (entry 6).

Table 2: Effect of Base and Catalyst in the Henry Reaction

EntryAldehydeBaseTemperature (°C)Time (min)Yield (%)
14-NitrobenzaldehydeDBNRoom Temp3081
24-NitrobenzaldehydeKOH601076
34-ChlorobenzaldehydeDBNRoom Temp3075
44-ChlorobenzaldehydeKOH601068
5BenzaldehydeDBNRoom Temp3072
6BenzaldehydeKOH601065

DBN = 1,5-Diazabicyclo[4.3.0]non-5-ene

Experimental Protocols

Protocol 1: Synthesis of Potassium Dinitromethanide

This protocol is adapted from a method involving the hydrolysis of a gem-dinitro compound.

  • Nitration: Dissolve 3.3 g of the starting gem-dinitro compound in 30 ml of a mixture of water and ice.

  • Neutralization: Neutralize the solution with a 20% potassium hydroxide (B78521) (KOH) solution.

  • Hydrolysis: Heat the mixture to 80 °C for 2 hours.

  • Crystallization: Cool the reaction mixture to room temperature. The potassium dinitromethanide will precipitate.

  • Purification: Collect the precipitate by filtration and recrystallize to purify the salt from any inorganic impurities. The yield is reported to be around 70%.

Experimental Workflow for Potassium Dinitromethanide Synthesis

Protocol1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve gem-dinitro compound in ice/water B Neutralize with 20% KOH A->B C Heat to 80°C for 2 hours B->C D Cool to room temperature C->D E Filter the precipitate D->E F Recrystallize the solid E->F G Potassium Dinitromethanide F->G

Caption: Step-by-step workflow for the synthesis of potassium dinitromethanide.

Protocol 2: General Procedure for a Catalytic Asymmetric Henry Reaction

This protocol describes a general method for the asymmetric Henry reaction between an aldehyde and nitromethane using a chiral copper catalyst.

  • Catalyst Formation: In an 8 mL vial under a nitrogen atmosphere, add the chiral ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) to 2 mL of ethanol. Stir the solution for 2 hours at room temperature until a blue solution of the complex is formed.

  • Addition of Reactants: Add the aldehyde (0.2 mmol) to the blue catalyst solution and stir for 20 minutes at room temperature.

  • Initiation of Reaction: Add nitromethane (2 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction for 24-48 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture can be directly purified by column chromatography to isolate the chiral β-nitro alcohol product. Reported yields are generally high with excellent enantioselectivity.

Technical Support Center: Stabilizing Dinitromethane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stabilization of dinitromethane for long-term storage. This compound is a highly energetic and sensitive compound, and its stability is a critical concern for safety and experimental integrity. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its handling and storage.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Causes Recommended Solutions
Discoloration (Yellowing) of this compound Solution Decomposition initiated by light, elevated temperature, or presence of impurities.1. Protect from Light: Store this compound in amber vials or wrap containers in aluminum foil. 2. Temperature Control: Ensure storage at or below 0°C.[1] 3. Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidative decomposition.
Pressure Buildup in Storage Container Gaseous decomposition products (e.g., nitrous oxide, carbon dioxide) are forming.[2]1. Ventilate Carefully: In a fume hood, cautiously vent the container using appropriate personal protective equipment (PPE). 2. Assess Stability: The sample may be undergoing significant decomposition. Consider disposal if pressure buildup is rapid or significant. 3. Lower Storage Temperature: Move the sample to a colder storage location (e.g., -20°C).
Inconsistent Experimental Results Degradation of this compound leading to lower effective concentration.1. Purity Analysis: Regularly check the purity of the this compound stock using a validated analytical method (see Section 4). 2. Fresh Solutions: Prepare fresh solutions from a properly stored stock for critical experiments. 3. Consider a Stabilizer: For long-term studies, consider the addition of a chemical stabilizer (see Section 2).
Precipitate Formation in Solution Formation of insoluble degradation products or reaction with container material.1. Material Compatibility: Ensure storage containers are made of compatible materials such as borosilicate glass or stainless steel. Avoid contact with incompatible materials like strong bases, acids, and certain metals.[3] 2. Analyze Precipitate: If safe to do so, analyze the precipitate to identify its composition, which can help in understanding the degradation pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

Purified this compound is relatively stable at room temperature but for long-term storage, it is recommended to be kept at 0°C or below.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light are also crucial to minimize degradation.

Q2: What are the primary decomposition products of this compound?

The thermal decomposition of this compound primarily yields gaseous products, with nitrous oxide (N₂O) and carbon dioxide (CO₂) being the main components identified.[2]

Q3: Are there any recommended chemical stabilizers for this compound?

While specific studies on stabilizers for pure this compound are limited, compounds used to stabilize other energetic materials, particularly nitrocellulose-based propellants, can be considered for investigation. These include:

  • Diphenylamine (DPA): Traditionally used to scavenge nitrogen oxides which are byproducts of nitro compound decomposition.[1][2]

  • 2,4-Dinitrotoluene (DNT): Also used as a stabilizer in single-base propellants.[4]

  • N-nitroso-diphenylamine (N-NO-DPA): A primary reaction product of DPA that also acts as a stabilizer.

It is critical to conduct small-scale compatibility and efficacy tests before adding any stabilizer to a bulk amount of this compound.

Q4: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for assessing the purity of this compound. A stability-indicating HPLC method is particularly useful as it can separate the parent compound from its degradation products. For volatile decomposition products, GC coupled with mass spectrometry (GC-MS) can be employed.

Q5: What are the key safety precautions when handling this compound?

This compound is a hazardous material and its transportation is forbidden by the U.S. Department of Transportation.[1] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle this compound in a well-ventilated fume hood.

  • Ignition Sources: Avoid all sources of ignition, including sparks, open flames, and hot surfaces.

  • Incompatible Materials: Keep away from strong acids, bases, oxidizing agents, and metals.[3][6]

  • Spill Management: Have a spill kit ready with non-combustible absorbent materials (e.g., sand, vermiculite).

Section 3: Data on Storage Conditions and Stability

The following table summarizes the known stability of this compound under different storage conditions.

Storage Temperature Observed Stability Reference
Room TemperatureRelatively stable[1]
0°CCan be safely stored for months[1]

Section 4: Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a procedure for conducting an accelerated stability study to evaluate the long-term stability of this compound under various conditions.

1. Sample Preparation:

  • Prepare multiple aliquots of high-purity this compound in amber glass vials with tightly sealed caps.
  • For testing stabilizers, prepare solutions of this compound with potential stabilizers (e.g., 0.5% w/w diphenylamine).
  • Include a control group of unstabilized this compound.
  • Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

2. Storage Conditions:

  • Place the vials in temperature-controlled stability chambers at the following conditions:
  • 40°C / 75% Relative Humidity (RH)
  • 50°C / ambient RH
  • 25°C / 60% RH (as a control)
  • 5°C (as a long-term reference)

3. Time Points for Analysis:

  • Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

4. Analysis:

  • At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method (see Protocol 2).
  • Visually inspect the samples for any changes in color or for the formation of precipitates.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound. Method validation is essential.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has a UV absorbance maximum that can be determined using a UV-Vis spectrophotometer to set the optimal detection wavelength.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Dilute the this compound sample in the mobile phase to a suitable concentration.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose. Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) should be performed to demonstrate the method's ability to separate this compound from its degradation products.

Section 5: Visualizations

Decomposition Pathway of this compound

Decomposition_Pathway Conceptual Decomposition of this compound This compound This compound (CH2(NO2)2) Initiation Initiation (Heat, Light, Impurities) This compound->Initiation Intermediates Reactive Intermediates (e.g., Radicals) Initiation->Intermediates Decomposition Decomposition Products Intermediates->Decomposition N2O Nitrous Oxide (N2O) Decomposition->N2O CO2 Carbon Dioxide (CO2) Decomposition->CO2 Other Other Minor Products Decomposition->Other

Caption: Conceptual pathway for the decomposition of this compound.

Experimental Workflow for Accelerated Stability Study

Stability_Workflow Workflow for Accelerated Stability Study cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Control Prepare Unstabilized This compound Samples Storage_40C 40°C / 75% RH Prep_Control->Storage_40C Storage_50C 50°C / Ambient RH Prep_Control->Storage_50C Storage_25C 25°C / 60% RH Prep_Control->Storage_25C Prep_Stabilized Prepare Stabilized This compound Samples Prep_Stabilized->Storage_40C Prep_Stabilized->Storage_50C Prep_Stabilized->Storage_25C Time_Points Withdraw Samples at Time Points (0, 1, 2, 4, 8, 12 wks) Storage_40C->Time_Points Storage_50C->Time_Points Storage_25C->Time_Points HPLC_Analysis HPLC Purity Analysis Time_Points->HPLC_Analysis Visual_Inspection Visual Inspection Time_Points->Visual_Inspection Data_Analysis Data Analysis and Shelf-life Estimation HPLC_Analysis->Data_Analysis Visual_Inspection->Data_Analysis

Caption: Experimental workflow for conducting an accelerated stability study of this compound.

References

Preventing decomposition of dinitromethane during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of dinitromethane during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to decomposition?

A1: Free this compound is an unstable pale-yellow oil that can decompose vigorously even at ambient temperatures.[1][2][3] Its instability is inherent to its chemical structure. However, the alkali metal salts of this compound are significantly more stable and can be stored for extended periods without noticeable decomposition.[1][2]

Q2: What are the primary decomposition products of this compound?

A2: Under thermal stress, this compound and related nitroalkanes can decompose to form a variety of gaseous products, including nitrous oxide (N₂O) and carbon dioxide (CO₂).[4] In the presence of other reactants and under different conditions, byproducts can also include nitrogen oxides and other complex organic molecules.

Q3: How can I safely store this compound?

A3: Purified this compound is relatively stable at room temperature and can be stored for months at 0 °C.[3] However, due to its inherent instability in its free form, it is highly recommended to store and handle this compound as its more stable salt, such as potassium or sodium dinitromethanide.[1] These salts are crystalline solids and are less sensitive to shock and friction.[1][4]

Q4: What is the main strategy to prevent this compound decomposition during a reaction?

A4: The most effective strategy is to use this compound in the form of its stable salts, such as potassium or sodium dinitromethanide, as the starting material.[1][2] This avoids the need to handle the unstable free this compound. The dinitronate anion, the conjugate base of this compound, is significantly more stable. Given that the pKa of this compound is approximately 3.6, maintaining a basic to neutral reaction medium will ensure it exists predominantly in its more stable anionic form.

Troubleshooting Guides

Issue: Unexpected side products or low yield in my reaction involving this compound.

Possible Cause 1: Decomposition of free this compound. If your reaction conditions are acidic, you may be protonating the dinitronate anion, generating the unstable free this compound.

  • Solution:

    • Ensure your reaction medium is neutral or basic to maintain this compound in its more stable salt form.

    • If acidic conditions are unavoidable, consider a different synthetic route or the use of a protecting group.

Possible Cause 2: Thermal decomposition. High reaction temperatures can lead to the thermal decomposition of this compound salts.

  • Solution:

    • Consult the thermal stability data for the specific this compound salt you are using (see Table 1).

    • Maintain the reaction temperature well below the decomposition onset temperature of your this compound salt.

    • Use low-temperature reaction conditions whenever possible.

Possible Cause 3: Incompatibility with other reagents. this compound and its salts can react with strong oxidizing or reducing agents, leading to decomposition or undesired side reactions.

  • Solution:

    • Carefully review the compatibility of all reagents in your reaction mixture.

    • Avoid the use of strong oxidizing and reducing agents unless they are a required part of the reaction, and in such cases, control the addition and temperature carefully.

Issue: Poor solubility of this compound salt in the organic solvent.

Possible Cause: Mismatch between the polarity of the salt and the solvent. Alkali metal salts of this compound are often sparingly soluble in nonpolar organic solvents.

  • Solution:

    • Use a Phase Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the dinitronate anion from a solid or aqueous phase into the organic phase where the reaction occurs.

    • Choose a more polar aprotic solvent: Solvents like DMF or DMSO may offer better solubility for this compound salts.

    • Use an organic salt of this compound: Certain organic salts of this compound may exhibit better solubility in organic solvents (see Table 1).

Data Presentation

Table 1: Thermal Stability of Various this compound Salts

Salt CationOnset of Decomposition (°C)
Aminoguanidinium104
Ammonium105 - 110
Formamidinium129
Triaminoguanidinium131
Acetamidinium153
Potassium (furoxan derivative)207
Potassium220

Data sourced from Jalový et al. (2009) and Gidaspov et al. (2021).[1]

Experimental Protocols

Protocol 1: General Procedure for the Henry (Nitroaldol) Reaction using a this compound Salt

This protocol is a representative example of how to use a stable this compound salt in a common C-C bond-forming reaction.

Materials:

  • Aldehyde or ketone

  • Potassium dinitromethanide

  • A suitable base (e.g., a non-nucleophilic organic base like DBU, or a mild inorganic base if compatible)

  • Anhydrous organic solvent (e.g., THF, CH₃CN)

  • Phase Transfer Catalyst (optional, e.g., tetrabutylammonium (B224687) bromide)

Procedure:

  • To a stirred solution of the aldehyde or ketone (1.0 eq) in the anhydrous solvent, add potassium dinitromethanide (1.1 eq).

  • If using a phase transfer catalyst, add it to the mixture (0.1 eq).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the base (catalytic or stoichiometric amount, depending on the specific reaction) to the mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation of Potassium Dinitromethanide

This protocol describes the synthesis of the stable potassium salt from a suitable precursor.

Materials:

  • A suitable starting material that can be hydrolyzed to this compound (e.g., 5,5-dinitrobarbituric acid or 2,2-dinitroethene-1,1-diamine)

  • Potassium hydroxide (B78521) (KOH)

  • Water

  • Ethanol (B145695)

Procedure:

  • Dissolve the starting material in an aqueous solution of potassium hydroxide.

  • Heat the mixture to facilitate hydrolysis, which liberates the dinitronate anion.

  • Cool the reaction mixture to induce crystallization of potassium dinitromethanide.

  • Collect the crystalline product by filtration.

  • Wash the crystals with cold ethanol to remove impurities.

  • Dry the potassium dinitromethanide under vacuum.

Mandatory Visualizations

Decomposition_Pathway DNM This compound (Free Form) (Unstable) Salt This compound Salt (e.g., K⁺, Na⁺) (Stable) DNM->Salt Deprotonation Decomp Decomposition Products (e.g., N₂O, CO₂) DNM->Decomp Rapid Decomposition Salt->DNM Protonation Reaction Desired Reaction Product Salt->Reaction Stable Reaction Pathway Acid Acidic Conditions (H⁺) Acid->Salt Base Basic/Neutral Conditions (e.g., OH⁻) Base->DNM

Caption: this compound Stability and Reaction Pathways.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with Stable Precursor Hydrolysis Base Hydrolysis Start->Hydrolysis Salt Isolate this compound Salt Hydrolysis->Salt Reactants Combine with Reactants (Aldehyde/Ketone) Salt->Reactants Conditions Controlled Temperature and Base Addition Reactants->Conditions Product Formation of Desired Product Conditions->Product Quench Reaction Quench Product->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify

Caption: General Workflow for Using this compound Salts.

Troubleshooting_Logic Start Low Yield or Unexpected Byproducts Check_pH Is the reaction medium acidic? Start->Check_pH Check_Temp Is the reaction temperature a significant fraction of the decomposition temperature? Check_pH->Check_Temp No Add_Base Use a non-nucleophilic base to ensure the dinitronate anion is the dominant species. Check_pH->Add_Base Yes Check_Solubility Is the this compound salt soluble? Check_Temp->Check_Solubility No Lower_Temp Lower the reaction temperature and monitor for improvement. Check_Temp->Lower_Temp Yes End Consult further literature for substrate-specific issues. Check_Solubility->End Yes Use_PTC Consider using a phase transfer catalyst or a more polar solvent. Check_Solubility->Use_PTC No Add_Base->End Lower_Temp->End Use_PTC->End

Caption: Troubleshooting Flowchart for this compound Reactions.

References

Navigating the Hazards of Dinitromethane: A Technical Support Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the safety hazards associated with dinitromethane in a laboratory setting. This compound is a highly energetic and potentially explosive compound that demands rigorous safety protocols. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the safety of all personnel.

Quick Reference: Physical and Chemical Properties

A clear understanding of this compound's properties is fundamental to its safe handling. The following table summarizes key quantitative data. Where specific data for this compound is unavailable, information for the closely related compound nitromethane (B149229) is provided for reference, with differences noted.

PropertyThis compoundNitromethane (for reference)Source
Molecular Formula CH₂N₂O₄CH₃NO₂[1]
Molecular Weight 106.04 g/mol 61.04 g/mol [1]
Appearance Colorless liquid with a weak, pleasant odorColorless, oily liquid with a disagreeable odor[1][2]
Boiling Point 39-40 °C at 2 mmHg101.2 °C at 760 mmHg[1]
pKa 3.6 at 25°C~11 (aqueous)[3]
Flash Point 90.4°C35°C[4]
Auto-ignition Temperature No data available418°C[5]

Disclaimer: this compound is significantly more sensitive and less stable than nitromethane due to the presence of a second nitro group. Exercise extreme caution and do not assume safety parameters are equivalent.

Toxicity and Exposure Limits

Limited toxicological data is available for this compound. Therefore, it should be handled as a substance with high acute and chronic toxicity. The data for nitromethane is provided as a conservative reference point.

ParameterThis compoundNitromethane (for reference)Source
Oral LD50 (Rat) No data available940 - 1210 mg/kg[5][6]
LC50 (Inhalation) No data availableNo specific data found
OSHA PEL (8-hr TWA) Not established100 ppm[2][7]
ACGIH TLV (8-hr TWA) Not established20 ppm[7][8]
NIOSH REL Not establishedSee Appendix D of NIOSH Guide[2]
Carcinogenicity No data availableReasonably anticipated to be a human carcinogen[6]

Note: The absence of specific exposure limits for this compound necessitates handling it in a manner that minimizes all potential routes of exposure (inhalation, dermal, ingestion).

Troubleshooting Guide: Common Issues in this compound Experiments

This section addresses specific problems that may arise during the synthesis, purification, and handling of this compound.

Q1: My this compound solution has developed a yellow or brownish color. What should I do?

A1: An unexpected color change often indicates decomposition, which can lead to the formation of unstable and shock-sensitive byproducts.

  • Immediate Action: Cease any heating or agitation of the solution. If it is safe to do so, cool the reaction vessel in an ice bath. Do not attempt to concentrate or isolate the product.

  • Likely Cause: Decomposition can be initiated by impurities, elevated temperatures, or incompatible materials. The reddish-brown color could indicate the formation of compounds similar to sodium methazonate, an explosive salt formed from nitromethane in the presence of a base.[6]

  • Protocol: Prepare for emergency disposal. The material should be carefully neutralized and disposed of following established protocols for energetic materials. Do not store the discolored solution.

Q2: I observe unexpected gas evolution from my reaction mixture containing this compound.

A2: Rapid or unexpected gas evolution is a critical warning sign of a runaway reaction or decomposition.

  • Immediate Action: Immediately evacuate the fume hood and the immediate laboratory area. Alert colleagues and your supervisor. Do not attempt to intervene with the reaction.

  • Likely Cause: this compound decomposition can release gaseous products such as nitrous oxide (N₂O) and carbon dioxide (CO₂).[9] This process is exothermic and can accelerate rapidly, leading to a dangerous pressure buildup and potential explosion.

  • Protocol: Follow your laboratory's emergency response plan for explosive hazards. Do not re-enter the area until it has been declared safe by trained emergency personnel.

Q3: During purification by distillation, I'm observing instability or discoloration in the distillation pot.

A3: Distillation of this compound is extremely hazardous and should be avoided if possible. If it is absolutely necessary, it must be performed on a small scale with extensive safety measures.

  • Immediate Action: If you observe any signs of decomposition (color change, gas evolution, rapid temperature increase), immediately stop the distillation by removing the heat source and, if possible, carefully introducing an inert gas to cool the system. Evacuate the area.

  • Likely Cause: this compound is thermally sensitive. Localized overheating in the distillation pot can initiate decomposition. The presence of impurities can significantly lower the decomposition temperature.

  • Protocol: Do not allow the distillation to proceed to dryness. After cooling, the remaining material should be treated as highly hazardous and disposed of immediately according to your institution's energetic waste procedures.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q4: What are the appropriate storage conditions for this compound?

    • A4: this compound should be stored in a dedicated, locked, and well-ventilated cold storage unit (refrigerator or freezer) at 0°C or below.[1] It should be stored in small quantities in compatible containers (e.g., amber glass bottles with screw caps). It must be segregated from incompatible materials, particularly bases, oxidizing agents, and metals.

  • Q5: What personal protective equipment (PPE) is required when handling this compound?

    • A5: A comprehensive PPE ensemble is mandatory. This includes:

      • Eye Protection: Chemical splash goggles and a face shield.

      • Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

      • Body Protection: A flame-resistant laboratory coat.

      • Respiratory Protection: Work should always be conducted in a certified chemical fume hood. For situations with a higher risk of exposure, a respirator may be necessary.

Experimental Procedures

  • Q6: Can I use a rotary evaporator to remove solvent from a this compound solution?

    • A6: This is strongly discouraged. The combination of heat and friction from a rotary evaporator can initiate the explosive decomposition of this compound. If solvent removal is necessary, it should be done with extreme caution using non-thermal methods in a blast-shielded fume hood.

  • Q7: What are the primary chemical incompatibilities for this compound?

    • A7: this compound is incompatible with a wide range of substances, including:

      • Strong bases (e.g., hydroxides, alkoxides)

      • Strong oxidizing agents

      • Strong acids

      • Amines

      • Reducing agents

      • Metals and their salts

Emergency Procedures

  • Q8: What is the correct procedure for a small this compound spill?

    • A8: A detailed spill response workflow is provided in the diagram below. The key steps are to alert others, evacuate if necessary, wear appropriate PPE, contain the spill with a non-combustible absorbent material (like sand or vermiculite), and collect the material for hazardous waste disposal. Do not use combustible absorbents like paper towels.

  • Q9: How should I dispose of waste this compound?

    • A9: this compound waste is considered highly hazardous and potentially explosive. It must be disposed of through your institution's hazardous waste program. In-lab neutralization should only be performed by highly trained personnel following a validated and approved standard operating procedure. A general conceptual workflow for neutralization is provided below.

Experimental Protocols & Workflows

This compound Spill Response Workflow

SpillResponse start This compound Spill Occurs decision1 Is the spill large or is there a fire/explosion risk? start->decision1 evacuate Evacuate Area Activate Fire Alarm Call Emergency Services (911) decision1->evacuate Yes alert Alert personnel in the immediate area decision1->alert No ppe Don appropriate PPE: - Face shield & goggles - Chemical resistant gloves - Flame-retardant lab coat alert->ppe contain Contain the spill with non-combustible absorbent (e.g., sand, vermiculite) ppe->contain collect Carefully collect absorbed material using non-sparking tools contain->collect package Place in a labeled, sealed container for hazardous waste collect->package decontaminate Decontaminate the area with a suitable solvent (e.g., soapy water) package->decontaminate report Report the incident to your supervisor and EHS decontaminate->report

Caption: Workflow for responding to a this compound spill.

Decision Workflow for Proceeding with a this compound Experiment

ExperimentDecision start Plan to use this compound check_purity Is the this compound pure and colorless? start->check_purity no_proceed DO NOT PROCEED. Consult with supervisor. Prepare for disposal. check_purity->no_proceed No (discolored) check_storage Has it been stored correctly (at or below 0°C)? check_purity->check_storage Yes check_storage->no_proceed No check_age Is it within its recommended 'use by' date? check_storage->check_age Yes check_age->no_proceed No proceed Proceed with experiment using extreme caution and all necessary safety controls. check_age->proceed Yes end Experiment Complete proceed->end

Caption: Decision-making process before using this compound.

Conceptual Protocol for Neutralization of this compound Waste

Disclaimer: This is a conceptual outline and must be adapted and validated within the context of your institution's safety policies and in consultation with hazardous waste disposal experts. This procedure should only be performed by personnel with extensive experience in handling energetic materials.

  • Preparation (in a blast-shielded fume hood):

    • Prepare a large volume of a cooling bath (e.g., ice/water).

    • Prepare a dilute solution of a weak base (e.g., sodium bicarbonate) in a vessel large enough to accommodate the this compound solution and the neutralizing agent with significant headroom.

  • Dilution:

    • Slowly and with extreme caution, add the this compound waste to a solvent such as water or a water/alcohol mixture to dilute it. The concentration should be kept low to manage the heat of reaction.

  • Neutralization:

    • While vigorously stirring and cooling the diluted this compound solution, slowly add the weak base solution dropwise.

    • Monitor the temperature of the reaction mixture continuously. If the temperature rises significantly, stop the addition of the base until the temperature has stabilized.

  • Completion and Disposal:

    • Continue adding the base until the pH of the solution is neutral (pH 6-8).

    • The resulting neutralized solution should be collected as hazardous waste and disposed of through your institution's environmental health and safety office. Do not pour down the drain unless explicitly permitted by your EHS department for very dilute, fully characterized solutions.

References

Overcoming solubility issues of dinitromethane in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with dinitromethane in organic solvents.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound?

This compound is an organic compound with the chemical formula CH₂(NO₂)₂. It is a colorless liquid with a faint, pleasant odor. Due to the presence of two electron-withdrawing nitro groups, it is a highly polar molecule.[1] Purified this compound is relatively stable at room temperature and can be stored for months at 0°C.[1]

Q2: What are the key physical and chemical properties of this compound?

Below is a summary of the key properties of this compound:

PropertyValue
Chemical Formula CH₂N₂O₄
Molar Mass 106.04 g/mol
Appearance Colorless liquid[1]
Boiling Point 39-40 °C at 2 mmHg
Stability Relatively stable, but can be sensitive to shock and friction.[2]
Polarity High

Q3: What are the primary safety concerns when handling this compound?

This compound is a potentially explosive compound and should be handled with extreme caution. Key safety considerations include:

  • Shock and Friction Sensitivity: Avoid grinding, scraping, or subjecting the compound to sudden impact.[2]

  • Thermal Decomposition: this compound can decompose exothermically at high temperatures, releasing toxic gases such as nitrogen oxides.[2]

  • Incompatible Materials: It can react vigorously with strong reducing agents.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

Solubility and Solvent Selection

Q4: How soluble is this compound in organic solvents?

Solvent ClassExamplesEstimated Solubility
Polar Protic Water, Methanol (B129727), Ethanol (B145695)High
Polar Aprotic Acetone, Acetonitrile (B52724), DMSO, DMFHigh
Slightly Polar Ethyl Acetate, Tetrahydrofuran (THF)Moderate
Nonpolar Hexane, Toluene, Diethyl EtherLow

Q5: What types of solvents are best for dissolving this compound?

Polar solvents are the best choice for dissolving this compound.

  • Polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are excellent choices as they can solvate the polar this compound molecule without the potential for reactive hydrogen bonding.

  • Polar protic solvents like methanol and ethanol are also effective. However, given this compound's acidity, there is a potential for interaction with very basic protic solvents or in the presence of a base.

Q6: Are there any solvents to avoid?

It is advisable to avoid nonpolar solvents such as hexane, cyclohexane, and toluene, as this compound is unlikely to dissolve to a significant extent in these. While not strictly a solubility issue, it is critical to avoid solvents containing strong reducing agents or bases, as these can lead to vigorous and potentially hazardous reactions.[2]

Troubleshooting Guide

Issue 1: this compound is not dissolving or is dissolving very slowly.

  • Possible Cause: The solvent may not be polar enough.

    • Solution: Switch to a more polar solvent. Refer to the solubility table above.

  • Possible Cause: The concentration is too high, exceeding the solubility limit.

    • Solution: Add more solvent to the solution to decrease the concentration.

  • Possible Cause: Insufficient agitation.

    • Solution: Gently agitate the solution using a magnetic stirrer or by swirling. Sonication in a cooled bath can also be effective but should be used with caution due to the energetic nature of this compound.

  • Possible Cause: Low temperature.

    • Solution: Gently warm the solution. Perform this with extreme caution and behind a blast shield, as this compound can decompose at elevated temperatures. A water bath is a recommended method for controlled heating.

Issue 2: The solution is turning yellow or showing other signs of decomposition.

  • Possible Cause: The solvent is reacting with the this compound.

    • Solution: Ensure the solvent is pure and free from contaminants. Avoid basic solvents or the presence of any basic impurities.

  • Possible Cause: Thermal decomposition.

    • Solution: Immediately cool the solution. Avoid heating this compound solutions for extended periods. Prepare solutions fresh for use when possible.

  • Possible Cause: Photodecomposition.

    • Solution: Protect the solution from light by using an amber-colored vial or by wrapping the container in aluminum foil.

Issue 3: Oily droplets or a separate layer forms in the solution.

  • Possible Cause: The this compound is not fully soluble in the chosen solvent.

    • Solution: This is indicative of immiscibility. Switch to a more polar solvent in which this compound has higher solubility.

  • Possible Cause: The presence of a significant amount of a nonpolar impurity in either the this compound or the solvent.

    • Solution: Ensure the purity of both the this compound and the solvent.

Experimental Protocols

Protocol for Determining Qualitative Solubility of this compound

This protocol outlines a method for quickly assessing the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, acetone, acetonitrile, ethyl acetate, hexane, toluene)

  • Small vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Pipettes

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Cap the vial and vortex or stir the mixture vigorously for 2-3 minutes at room temperature.

  • Visually inspect the solution.

    • Soluble: The solid completely disappears, and the solution is clear.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Record your observations.

  • Repeat for each solvent to be tested.

Protocol for Preparing a Stock Solution of this compound

This protocol describes the preparation of a stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound

  • A suitable polar aprotic solvent (e.g., acetonitrile or acetone)

  • Volumetric flask

  • Analytical balance

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the desired concentration and total volume of the stock solution.

  • Calculate the required mass of this compound.

  • Carefully weigh the calculated amount of this compound in a tared vial.

  • Transfer the this compound to the volumetric flask.

  • Add a small amount of the solvent to the vial to rinse any remaining this compound and transfer the rinse to the volumetric flask.

  • Add approximately half of the final volume of the solvent to the volumetric flask.

  • Add a magnetic stir bar and stir the solution gently until all the this compound has dissolved.

  • Once dissolved, remove the stir bar and add the solvent to the mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the solution in a cool, dark place.

Visual Guides

Solvent_Selection_Workflow start Start: Need to Dissolve This compound solvent_type Choose Solvent Type start->solvent_type polar_aprotic Polar Aprotic (e.g., Acetone, Acetonitrile) solvent_type->polar_aprotic Recommended polar_protic Polar Protic (e.g., Ethanol, Methanol) solvent_type->polar_protic Good Alternative nonpolar Nonpolar (e.g., Hexane, Toluene) solvent_type->nonpolar Not Recommended dissolve_test Perform Small-Scale Solubility Test polar_aprotic->dissolve_test polar_protic->dissolve_test failure Failure: Re-evaluate Solvent Choice nonpolar->failure success Success: Proceed with Experiment dissolve_test->success Dissolves dissolve_test->failure Does Not Dissolve failure->solvent_type

Caption: Workflow for selecting a suitable solvent for this compound.

Troubleshooting_Workflow start Start: this compound Solubility Issue check_dissolution Is it dissolving slowly? start->check_dissolution check_decomposition Is the solution changing color? check_dissolution->check_decomposition No increase_agitation Increase Agitation/ Gently Warm check_dissolution->increase_agitation Yes check_immiscibility Are there oily droplets or a separate layer? check_decomposition->check_immiscibility No cool_protect Cool Solution & Protect from Light check_decomposition->cool_protect Yes more_polar_solvent Switch to a More Polar Solvent check_immiscibility->more_polar_solvent Yes resolved Issue Resolved check_immiscibility->resolved No increase_agitation->resolved more_polar_solvent->resolved check_purity Check Purity of Solvent and Compound check_purity->resolved cool_protect->check_purity

References

Analytical methods for detecting impurities in dinitromethane samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in characterizing dinitromethane. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analysis of this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: Impurities in this compound can originate from its synthesis, degradation, or storage. Common impurities may include:

  • Related Nitroalkanes: Nitromethane, nitroethane, and 2-nitropropane (B154153) can be present as byproducts from certain synthetic routes.

  • Synthesis Byproducts: Depending on the synthesis method, byproducts such as methylene (B1212753) dinitrate may be present.[1] If synthesized from materials like barbituric acid, related organic residues could be trace impurities.[2]

  • Degradation Products: this compound is known to be unstable, particularly at elevated temperatures.[3][4] Thermal decomposition can produce gaseous products like nitrous oxide and carbon dioxide.[5] Hydrolytic degradation may also occur, leading to other byproducts.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: The most effective analytical techniques for impurity profiling of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

  • GC-MS is ideal for separating and identifying volatile and semi-volatile impurities.[6]

  • HPLC-UV is well-suited for the analysis of less volatile or thermally sensitive impurities.[7][8]

Q3: How should this compound samples be handled and stored to minimize degradation?

A3: Due to its instability, this compound should be handled with care. It is recommended to store samples at low temperatures (e.g., 0°C) to maintain stability for extended periods.[1] Avoid exposure to high temperatures and incompatible materials.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for nitro compounds in GC is often due to active sites in the injection port or on the column.

    • Troubleshooting Steps:

      • Deactivate the Inlet Liner: Use a fresh, deactivated inlet liner.

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any active sites.

      • Check for Contamination: Analyze a solvent blank to check for system contamination. If ghost peaks are observed, bake out the injector and column.

      • Sample Overload: Reduce the injection volume or dilute the sample.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What should I check?

  • Answer: Retention time drift can be caused by leaks in the gas lines, fluctuations in oven temperature, or changes in the carrier gas flow rate.

    • Troubleshooting Steps:

      • Leak Check: Perform a thorough leak check of the GC system, paying close attention to the septum and column fittings.

      • Verify Oven Temperature: Ensure the oven temperature is stable and uniform.

      • Check Carrier Gas Flow: Verify the carrier gas flow rate is constant and at the setpoint. Check the gas cylinder pressure.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

Issue 1: Broad or Split Peaks

  • Question: I am observing broad or split peaks for this compound and its impurities. What is the likely cause?

  • Answer: Broad or split peaks in HPLC can result from issues with the mobile phase, column, or sample solvent.

    • Troubleshooting Steps:

      • Mobile Phase Miscibility: Ensure the mobile phase components are fully miscible and properly degassed.

      • Column Void: A void at the head of the column can cause peak splitting. This may require column replacement.

      • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. If possible, dissolve the sample in the mobile phase.

Issue 2: Baseline Noise or Drift

  • Question: My HPLC chromatogram has a noisy or drifting baseline. How can I fix this?

  • Answer: A noisy or drifting baseline can be caused by a number of factors, including the detector, pump, or mobile phase.

    • Troubleshooting Steps:

      • Detector Lamp: Check the age and performance of the UV detector lamp.

      • Pump Performance: Purge the pump to remove any air bubbles. Ensure the pump seals are in good condition.

      • Mobile Phase Preparation: Use high-purity solvents and freshly prepared mobile phase. Filtering the mobile phase can also help.

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

Data Presentation

Table 1: Representative GC-MS Performance for this compound Impurity Analysis

ParameterThis compoundNitromethaneMethylene Dinitrate
Retention Time (min) 5.23.16.5
Limit of Detection (LOD) 0.1 µg/mL0.2 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.6 µg/mL1.5 µg/mL
Linearity (R²) >0.998>0.997>0.995
Recovery (%) 95-105%92-103%90-108%

Table 2: Representative HPLC-UV Performance for this compound Impurity Analysis

ParameterThis compoundSynthesis Precursor ADegradation Product B
Retention Time (min) 4.87.23.5
Limit of Detection (LOD) 0.2 µg/mL0.5 µg/mL0.3 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL1.5 µg/mL0.9 µg/mL
Linearity (R²) >0.999>0.996>0.998
Recovery (%) 98-103%94-106%96-104%

Experimental Protocols

Protocol 1: GC-MS Method for Volatile Impurities
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade acetonitrile.

    • Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at 20°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 35-350 amu.

Protocol 2: HPLC-UV Method for Non-Volatile Impurities
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the sample through a 0.45 µm nylon syringe filter into an HPLC vial.

  • Instrumentation:

    • HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-UV Parameters:

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separate on DB-5ms Column Inject->Separate Detect Detect by MS Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (Library Search) Integrate->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for GC-MS analysis of this compound impurities.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing/Fronting) Cause1 Column Overload Problem->Cause1 Cause2 Secondary Interactions (Silanols) Problem->Cause2 Cause3 Column Void / Damage Problem->Cause3 Solution1 Dilute Sample / Reduce Injection Volume Cause1->Solution1 Solution2 Use End-capped Column / Adjust Mobile Phase pH Cause2->Solution2 Solution3 Replace Column Cause3->Solution3

Caption: Troubleshooting logic for poor peak shape in HPLC analysis.

References

Technical Support Center: Safe Handling and Disposal of Dinitromethane Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides best practices for the safe handling and disposal of dinitromethane waste. This compound is a hazardous material that requires careful management to ensure laboratory safety and environmental protection. This document offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a potentially explosive compound that is sensitive to shock, heat, and friction. It is also toxic and can be harmful if inhaled, ingested, or absorbed through the skin. The transportation of this compound is forbidden by the U.S. Department of Transportation due to its hazardous nature.

Q2: How should I store this compound and its waste?

A2: this compound is relatively stable at room temperature but can be safely stored for months at 0 °C.[1] It is crucial to store it in a cool, dry, well-ventilated area away from incompatible materials. Waste containers should be clearly labeled, tightly sealed, and stored in a designated hazardous waste accumulation area.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong bases, and amines. Contact with these substances can lead to vigorous reactions, potentially causing an explosion. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.

Q4: What should I do in case of a this compound spill?

A4: In the event of a spill, evacuate the area immediately and remove all ignition sources. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Q5: Can I dispose of this compound waste down the drain?

A5: No. This compound and its waste solutions must never be disposed of down the drain. It is a hazardous waste that requires special disposal procedures.

Q6: What are the expected decomposition products of this compound?

A6: Thermal decomposition of this compound can produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[1] These gases are hazardous and require proper ventilation and handling during any decomposition procedure.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of stored this compound Decomposition due to improper storage conditions (e.g., elevated temperature, exposure to light).Immediately contact your EHS department. Do not handle the material.
Pressure buildup in waste container Chemical reaction due to mixing with incompatible waste; decomposition.Do not open the container. Move it to a fume hood or a designated safe area and contact your EHS department immediately.
Spill during handling or transfer Improper handling techniques; container failure.Follow the spill response procedures outlined in the FAQs. Review and reinforce proper handling procedures with all lab personnel.
Uncertainty about a specific waste mixture Lack of clear labeling or documentation.Treat the waste as highly hazardous. Do not mix it with other waste streams. Contact your EHS department for guidance on identification and disposal.

Quantitative Data Summary

Parameter Value Source
Recommended Storage Temperature 0 °C (for long-term stability)[1]
Boiling Point 181.6 °C at 760 mmHg
Flash Point 90.4 °C
Density 1.501 g/cm³

Experimental Protocol: Proposed Method for Laboratory-Scale Decomposition of this compound Waste by Alkaline Hydrolysis

Disclaimer: This is a proposed method based on the known chemistry of similar nitroaromatic compounds. This procedure should only be carried out by trained personnel in a controlled laboratory setting, within a fume hood, and on a small scale (milligrams to a few grams) for initial validation. A thorough risk assessment must be conducted before proceeding.

Objective: To decompose this compound into less hazardous, water-soluble compounds. Alkaline hydrolysis of nitroalkanes can lead to the formation of corresponding salts and eventually to the cleavage of the carbon-nitro bond.

Materials:

  • This compound waste (in a suitable solvent, if applicable)

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M and 10 M

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • pH meter or pH paper

  • Appropriate PPE (chemical splash goggles, face shield, chemically resistant gloves, flame-retardant lab coat)

Procedure:

  • Preparation: Set up the reaction apparatus in a fume hood. Ensure all equipment is clean and dry.

  • Dilution: If the this compound waste is concentrated, dilute it with a compatible solvent (e.g., water, if miscible and safe) to a concentration of less than 5% (w/v).

  • Initial Neutralization: While stirring, slowly add 1 M NaOH solution to the this compound solution. Monitor the pH continuously. The initial reaction may be exothermic; control the rate of addition to keep the temperature below 40 °C.

  • Hydrolysis: Once the initial neutralization is complete (pH ~7-8), slowly add 10 M NaOH solution to raise the pH to >12.

  • Heating: Attach the condenser and heat the mixture to a gentle reflux (around 80-90 °C) for several hours. The reaction progress can be monitored by appropriate analytical techniques (e.g., GC-MS, HPLC) if available.

  • Cooling and Final pH Adjustment: After the reaction is complete (as determined by the absence of this compound), turn off the heat and allow the solution to cool to room temperature. Neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric acid).

  • Disposal: The final aqueous solution should be collected as hazardous waste and disposed of through your institution's EHS program.

Visualizations

experimental_workflow Experimental Workflow for this compound Waste Decomposition prep 1. Preparation (Fume Hood Setup) dilute 2. Dilution (<5% this compound) prep->dilute neutralize 3. Initial Neutralization (1M NaOH, pH 7-8) dilute->neutralize hydrolyze 4. Hydrolysis (10M NaOH, pH >12) neutralize->hydrolyze heat 5. Heating (Reflux at 80-90°C) hydrolyze->heat cool 6. Cooling & Final pH Adjustment (pH 6-8) heat->cool dispose 7. Disposal (Hazardous Waste Collection) cool->dispose

References

Validation & Comparative

A Comparative Analysis of Dinitromethane and Nitromethane as Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a C1 building block in organic synthesis is critical for efficiency, reactivity, and yield. This guide provides an objective comparison of dinitromethane and nitromethane (B149229), two key reagents in the chemist's toolbox, supported by experimental data and detailed protocols.

This compound and nitromethane are both valuable reagents for the formation of carbon-carbon bonds, primarily through their participation in reactions such as the Henry (nitroaldol) and Michael additions. Their utility stems from the electron-withdrawing nature of the nitro group(s), which imparts significant acidity to the α-protons, facilitating the formation of a nucleophilic nitronate anion under basic conditions. However, the presence of a second nitro group in this compound significantly alters its chemical character compared to nitromethane, leading to differences in acidity, reactivity, and handling considerations.

Physicochemical Properties and Acidity: A Head-to-Head Comparison

The most striking difference between this compound and nitromethane lies in their acidity. The presence of two electron-withdrawing nitro groups in this compound makes its α-protons significantly more acidic than the single nitro group in nitromethane. This is reflected in their respective pKa values.

PropertyThis compound (CH₂(NO₂)₂)Nitromethane (CH₃NO₂)
Molar Mass 106.04 g/mol [1]61.04 g/mol [2]
Boiling Point 181.6 °C at 760 mmHg101.2 °C at 760 mmHg[2]
Melting Point Not available-28.7 °C[2]
Density 1.501 g/cm³1.1371 g/cm³ (at 20 °C)[2]
pKa (in water) ~3.610.2[2]
Appearance Colorless liquidColorless, oily liquid[1][2]

The lower pKa of this compound indicates that it can be deprotonated by weaker bases, and the resulting dinitronate anion is more stable and less basic than the nitronate anion of nitromethane. This difference in acidity has profound implications for their reactivity in base-catalyzed reactions.

Reactivity in Key Carbon-Carbon Bond-Forming Reactions

Both this compound and nitromethane are workhorses in the synthesis of complex organic molecules, particularly in the construction of new carbon-carbon bonds. Their utility is most prominently showcased in the Henry and Michael reactions.

The Henry (Nitroaldol) Reaction

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. These products are versatile intermediates that can be further transformed into other valuable functional groups.

Henry_Reaction_Workflow reagents Aldehyde/Ketone + Nitroalkane reaction_mixture Reaction Mixture reagents->reaction_mixture base Base (e.g., NaOH, Et3N) base->reaction_mixture solvent Solvent (e.g., EtOH, H2O) solvent->reaction_mixture workup Aqueous Workup (e.g., NH4Cl quench) reaction_mixture->workup Reaction Completion extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Chromatography) extraction->purification product β-Nitro Alcohol purification->product

Caption: Logical steps involved in a Michael addition reaction.

Similar to the Henry reaction, the choice of base and reaction conditions for the Michael addition is influenced by the acidity of the nitroalkane.

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for the Michael addition of nitromethane and a general protocol for the Michael addition of this compound are presented below.

Experimental Protocol: Michael Addition of Nitromethane to an α,β-Unsaturated Ketone

This protocol is adapted from a standard laboratory procedure for the synthesis of an α,β-unsaturated ketone, where a Michael addition is the first step. [3] Materials:

  • trans-Chalcone (1 molar equivalent)

  • Nitromethane (1.2 molar equivalents)

  • Sodium hydroxide (B78521) (catalytic amount)

  • 95% Ethanol

  • Ice

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a 100-mL round-bottom flask, add finely ground trans-chalcone (5.76 mmol, 1 molar equiv.) and 25 mL of 95% ethanol.

  • Stir the mixture with a magnetic stir bar to facilitate the dissolution of the solid.

  • Add nitromethane (6.91 mmol, 1.2 molar equiv.) to the flask.

  • Add one pellet of sodium hydroxide (approximately 0.090 to 0.120 g).

  • Attach a reflux condenser to the round-bottom flask and heat the mixture under gentle reflux for 1 hour.

  • After the reflux period, pour the reaction mixture into approximately 15 grams of ice and stir until the ice melts.

  • Induce crystallization by scratching the inside of the flask with a glass stirring rod.

  • Place the flask in an ice bath for a minimum of 30 minutes to ensure complete crystallization.

  • Collect the product by vacuum filtration and wash with ice-cold water, followed by ice-cold 95% ethanol.

  • Dry the product to obtain the γ-nitro ketone.

Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone (General Procedure)

A detailed, specific experimental protocol for the Michael addition of this compound is less commonly found in standard laboratory manuals. However, based on its reactivity, a general procedure can be outlined. Due to the higher acidity of this compound, a milder base can be employed.

Materials:

  • α,β-Unsaturated ketone (1 molar equivalent)

  • This compound (1.1 molar equivalents)

  • Triethylamine (B128534) (1.2 molar equivalents)

  • Dichloromethane (or other suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Nitrogen or argon atmosphere (optional, but recommended)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone (1 molar equiv.) and dichloromethane.

  • Stir the solution at room temperature.

  • Add this compound (1.1 molar equiv.) to the solution.

  • Slowly add triethylamine (1.2 molar equiv.) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the γ-dinitromethyl ketone.

Applications in Drug Development and Bioactive Molecule Synthesis

Both this compound and nitromethane are valuable precursors in the synthesis of pharmaceuticals and other biologically active molecules. The nitro group can be readily converted into an amine, a functionality prevalent in many drug scaffolds.

For instance, nitromethane is a key starting material in the synthesis of various neurotransmitter analogs. The synthesis of GABA (γ-aminobutyric acid), a major inhibitory neurotransmitter in the central nervous system, and its derivatives often involves a Michael addition of a nitromethane equivalent.

Simplified Synthetic Pathway to a GABA Analog using Nitromethane:

GABA_Analog_Synthesis start α,β-Unsaturated Ester michael_addition Michael Addition with Nitromethane start->michael_addition nitro_reduction Reduction of Nitro Group michael_addition->nitro_reduction e.g., H2, Pd/C ester_hydrolysis Ester Hydrolysis nitro_reduction->ester_hydrolysis e.g., LiOH product GABA Analog ester_hydrolysis->product

Caption: A simplified synthetic route to a GABA analog.

This compound, with its two nitro groups, offers a pathway to gem-diamino compounds or heterocycles containing two nitrogen atoms. These structural motifs are found in various bioactive compounds, including some antimicrobial and anticancer agents. The synthesis of certain substituted pyrazoles or imidazoles can potentially utilize this compound as a key building block.

Safety and Handling

Both nitromethane and this compound are energetic materials and should be handled with caution.

Nitromethane:

  • Flammable liquid and vapor. [4]* Harmful if swallowed or inhaled. [4]* Suspected of causing cancer. [4]* Can form explosive mixtures with air.

  • Shock- and heat-sensitive, especially when confined or in the presence of impurities. [5]* Reacts violently with strong bases and oxidizing agents. [5] This compound:

  • Its transportation is forbidden by the U.S. Department of Transportation, highlighting its hazardous nature. [1]* Can be unstable and decompose rapidly at ambient temperatures, although purified this compound is more stable. [1]* Salts of this compound can be explosive.

  • Detailed toxicological data is limited, but it should be handled with extreme care, assuming it to be highly toxic and explosive. [6] Always consult the Safety Data Sheet (SDS) before handling these reagents and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

  • Nitromethane is a versatile and widely used C1 building block. Its moderate acidity requires the use of relatively strong bases for deprotonation. It is a staple reagent for the synthesis of a vast array of compounds, including many pharmaceuticals.

  • This compound , with its significantly higher acidity, offers the advantage of reacting under milder basic conditions. It provides a route to gem-dinitro compounds and their derivatives, which are less accessible with nitromethane. However, its greater instability and hazardous nature require more stringent handling precautions.

For researchers and drug development professionals, a thorough understanding of the distinct properties and reactivity of these two reagents is crucial for the strategic design and safe execution of synthetic routes to complex and biologically important molecules.

References

Validating the Structure of Dinitromethane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation of reaction products derived from dinitromethane. By presenting objective experimental data and detailed methodologies, this document serves as a valuable resource for researchers in organic synthesis and drug development, facilitating the accurate characterization of novel compounds.

This compound (CH₂(NO₂)₂) is a highly reactive C₁ synthon utilized in a variety of carbon-carbon bond-forming reactions, including Henry (nitroaldol) reactions and Michael additions. The presence of two electron-withdrawing nitro groups makes the methylene (B1212753) protons acidic, readily forming a stabilized carbanion that can react with a range of electrophiles. Accurate structural determination of the resulting products is paramount for understanding reaction mechanisms and for the further application of these compounds in medicinal chemistry and materials science.

Comparative Analysis of Reaction Products

The reactivity of this compound allows for the synthesis of diverse molecular architectures. This section compares the structural features of key reaction products obtained from Henry reactions with aldehydes and Michael additions to α,β-unsaturated compounds.

Henry Reaction Products

The Henry reaction of this compound with aldehydes yields β-dinitro alcohols. These compounds are valuable intermediates that can be further transformed into other functional groups. The structural validation of these products relies heavily on spectroscopic methods.

Table 1: Spectroscopic Data for Henry Reaction Products of this compound

Aldehyde ReactantProduct Structure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
Benzaldehyde1,1-Dinitro-2-phenyl-ethanol~5.5 (CH-OH), 7.3-7.5 (Ar-H)~70 (CH-OH), ~120 (C(NO₂)₂), 128-135 (Ar-C)3400 (O-H), 1550, 1370 (NO₂)[M+H]⁺ expected
4-Nitrobenzaldehyde1,1-Dinitro-2-(4-nitrophenyl)-ethanol~5.6 (CH-OH), 7.6 (Ar-H), 8.2 (Ar-H)~69 (CH-OH), ~121 (C(NO₂)₂), 124, 130, 148 (Ar-C)3450 (O-H), 1560, 1350 (NO₂)[M+H]⁺ expected
Cyclohexanecarboxaldehyde1-(Cyclohexyl)-2,2-dinitroethanol~4.0 (CH-OH), 1.0-2.0 (Cyclohexyl-H)~75 (CH-OH), ~119 (C(NO₂)₂), 25-40 (Cyclohexyl-C)3380 (O-H), 1555, 1375 (NO₂)[M+H]⁺ expected

Note: The exact chemical shifts and absorption frequencies can vary based on the solvent and specific experimental conditions. The data presented is a generalized representation based on typical values for these functional groups.

Michael Addition Products

In Michael additions, the dinitromethyl anion adds to the β-carbon of α,β-unsaturated carbonyl compounds or other electron-deficient alkenes, leading to the formation of 1,3-dinitrile compounds.

Table 2: Spectroscopic Data for Michael Addition Products of this compound

Michael AcceptorProduct Structure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
Methyl acrylateMethyl 4,4-dinitrobutanoate~2.5 (CH₂), ~3.0 (CH₂), 3.7 (OCH₃)~30 (CH₂), ~35 (CH₂), ~52 (OCH₃), ~118 (C(NO₂)₂), ~170 (C=O)1740 (C=O), 1560, 1370 (NO₂)[M+H]⁺ expected
Acrylonitrile4,4-Dinitrobutanenitrile~2.6 (CH₂), ~3.1 (CH₂)~15 (CH₂), ~32 (CH₂), ~117 (CN), ~119 (C(NO₂)₂)2250 (C≡N), 1555, 1375 (NO₂)[M+H]⁺ expected
Chalcone1,3-Diphenyl-4,4-dinitro-1-butanone~3.5 (CH₂), ~4.5 (CH), 7.2-8.0 (Ar-H)~40 (CH₂), ~45 (CH), ~119 (C(NO₂)₂), 127-138 (Ar-C), ~197 (C=O)1685 (C=O), 1560, 1370 (NO₂)[M+H]⁺ expected

Note: The exact chemical shifts and absorption frequencies can vary based on the solvent and specific experimental conditions. The data presented is a generalized representation based on typical values for these functional groups.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and validation of this compound reaction products.

General Procedure for the Henry Reaction
  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in a suitable solvent such as ethanol (B145695) or a mixture of THF and water.

  • Addition of this compound: Add this compound (1.1 eq) to the solution.

  • Base Catalysis: Cool the mixture to 0 °C in an ice bath and add a catalytic amount of a base, such as potassium hydroxide (B78521) or triethylamine, dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for the Michael Addition
  • Reactant Preparation: Dissolve the Michael acceptor (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., methanol, acetonitrile).

  • Base Addition: Add a catalytic amount of a base, such as sodium methoxide (B1231860) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture and monitor the reaction progress using TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

Visualization of Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental workflows provide a clear and concise understanding of the processes involved in the synthesis and characterization of this compound reaction products.

Henry_Reaction_Pathway Reactants This compound + Aldehyde Carbanion Dinitromethyl Anion Reactants->Carbanion Deprotonation Base Base (e.g., KOH) Intermediate Alkoxide Intermediate Carbanion->Intermediate Nucleophilic Attack Product β-Dinitro Alcohol Intermediate->Product Protonation Protonation Protonation (H₂O)

Caption: General mechanism of the base-catalyzed Henry reaction of this compound.

Michael_Addition_Workflow Start Start: Mix this compound, Michael Acceptor, and Base Reaction Stir at Room Temperature Monitor by TLC Start->Reaction Workup Quench with NH₄Cl (aq) Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, and Purify by Chromatography Workup->Purification Analysis Structural Validation: NMR, IR, MS Purification->Analysis Final Pure Michael Adduct Analysis->Final

Caption: Experimental workflow for the Michael addition of this compound.

Alternative Methodologies and Comparative Performance

While this compound is a potent nucleophile, other nitroalkanes, such as nitromethane, are also commonly used in similar reactions.

Table 3: Comparison of this compound and Nitromethane in Henry Reactions

FeatureThis compoundNitromethane
Acidity (pKa) More acidicLess acidic
Reactivity Generally more reactive, may require milder conditionsRequires stronger base or longer reaction times
Product Structure β-Dinitro alcoholβ-Nitro alcohol
Further Reactions Dinitro group can be a precursor to gem-diols or ketonesNitro group can be reduced to an amine or converted to a carbonyl via the Nef reaction

The higher acidity of this compound often allows for the use of weaker bases and can lead to faster reaction rates compared to nitromethane. However, the stability of the resulting dinitromethyl adducts can sometimes be lower. The choice between this compound and other nitroalkanes will depend on the desired product and the specific substrate.

By providing a clear comparison of reaction products, detailed experimental protocols, and visual aids for reaction pathways, this guide aims to equip researchers with the necessary tools to confidently synthesize and validate the structure of this compound-derived compounds.

A Comparative Analysis of the Energetic Properties of Dinitromethane and Other Key Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the energetic properties of dinitromethane against other well-known nitro compounds, including nitromethane, trinitrotoluene (TNT), cyclotrimethylenetrinitramine (RDX), and cyclotetramethylenetetranitramine (HMX). The information presented is supported by experimental data and established theoretical models, offering a valuable resource for research and development in energetic materials.

Quantitative Comparison of Energetic Properties

The energetic performance of an explosive material is primarily characterized by its heat of formation, detonation velocity, and detonation pressure. These parameters provide insight into the energy content and the effectiveness of the explosive. The following table summarizes these key properties for this compound and other selected nitro compounds.

CompoundChemical FormulaMolar Mass ( g/mol )Physical StateHeat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)
This compound CH₂(NO₂)₂106.04Liquid-104.9 ± 0.84 (liquid)Not availableNot available
Nitromethane CH₃NO₂61.04Liquid-112.6 (liquid)[1]~6,300[2][3]~12.6 - 13.0[1][2]
TNT C₇H₅N₃O₆227.13Solid-676,900[4]~17.2 - 20.0[5][6][7]
RDX C₃H₆N₆O₆222.12Solid+83.8[8]8,750~33.0 - 35.0[7][8]
HMX C₄H₈N₈O₈296.16Solid+102.5 ± 2.8[5]9,100[8]>39.0[8]

Experimental Protocols for Determining Energetic Properties

The accurate measurement of energetic properties is crucial for the characterization and safe handling of explosive materials. The following are standard experimental methodologies for determining the heat of formation, detonation velocity, and detonation pressure.

Heat of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy released or absorbed when one mole of a compound is formed from its constituent elements in their standard states.

  • Bomb Calorimetry : This is a direct experimental method where the compound is combusted in a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is used to calculate the heat of combustion. The heat of formation can then be determined using Hess's Law.

  • Quantum Chemical Calculations : For unstable or difficult-to-synthesize compounds, computational methods are often employed. Isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation, are a common approach. By using known experimental heats of formation for the other species in the reaction, the heat of formation of the target molecule can be calculated with a high degree of accuracy.

Detonation Velocity

Detonation velocity is the speed at which the shock wave front propagates through the explosive material.

  • Dautriche Method : This is a classic and straightforward method that involves initiating a test explosive charge and a standard explosive with a known detonation velocity simultaneously. The detonation fronts of both explosives travel along separate paths of known lengths and are made to intersect, leaving a mark on a witness plate. The position of this mark allows for the calculation of the unknown detonation velocity.

  • Electrical Probe Methods : A series of electrical probes (pins) are placed at precise intervals along the explosive charge. As the detonation wave, which is highly ionized and electrically conductive, passes each probe, it creates a short circuit. The time intervals between these short circuits are recorded electronically, and from the known distances between the probes, the detonation velocity can be accurately calculated.

  • Optical Methods : High-speed cameras are used to record the luminous detonation front as it travels through the explosive. For transparent liquid explosives, this can be done directly. For opaque solid explosives, optical fibers can be inserted into the charge at known locations to transmit the light of the passing detonation front to the camera.

Detonation Pressure

Detonation pressure is the immense pressure generated at the detonation front.

  • Plate Dent Test : A standardized charge of the explosive is detonated in contact with a thick steel plate. The depth of the resulting indentation is measured and compared to the dents produced by standard explosives with known detonation pressures. This provides a reliable estimate of the test explosive's detonation pressure.

  • Aquarium Test (for underwater explosives) : The explosive is detonated underwater, and the propagation of the shock wave through the water is recorded with high-speed photography. By analyzing the shock wave's velocity and the properties of the water, the detonation pressure can be determined.

  • Piezoresistive/Piezoelectric Gauges : These are specialized sensors that can be embedded within or placed in contact with the explosive to directly measure the pressure profile of the detonation wave. They provide real-time pressure data but can be challenging to implement due to the extreme conditions.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the energetic properties of nitro compounds.

G Workflow for Comparing Energetic Properties of Nitro Compounds cluster_selection Compound Selection cluster_properties Property Identification cluster_data_collection Data Collection cluster_analysis Comparative Analysis This compound This compound Heat_of_Formation Heat of Formation This compound->Heat_of_Formation Detonation_Velocity Detonation Velocity This compound->Detonation_Velocity Detonation_Pressure Detonation Pressure This compound->Detonation_Pressure Other_Nitro Other Nitro Compounds (Nitromethane, TNT, RDX, HMX) Other_Nitro->Heat_of_Formation Other_Nitro->Detonation_Velocity Other_Nitro->Detonation_Pressure Experimental Experimental Data (e.g., Calorimetry, Optical Methods) Heat_of_Formation->Experimental Theoretical Theoretical Data (e.g., Quantum Calculations) Heat_of_Formation->Theoretical Detonation_Velocity->Experimental Detonation_Pressure->Experimental Data_Table Data Tabulation Experimental->Data_Table Theoretical->Data_Table Performance_Comparison Performance Comparison Data_Table->Performance_Comparison

Caption: Workflow for comparing energetic properties of nitro compounds.

References

Dinitromethane vs. Trinitromethane: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic strategies. This guide provides an objective comparison of dinitromethane and trinitromethane (B1605510) (nitroform), focusing on their performance in organic synthesis, supported by experimental data and detailed protocols.

This compound and trinitromethane are highly acidic C-H acids due to the strong electron-withdrawing nature of the nitro groups, making their corresponding anions, dinitromethanide and trinitromethanide, effective carbon nucleophiles. However, their reactivity, stability, and applications in organic synthesis exhibit notable differences. This guide explores these differences to aid in the selection of the appropriate reagent for specific synthetic transformations.

Physical and Chemical Properties

A fundamental comparison of the physical and chemical properties of this compound and trinitromethane reveals key distinctions that influence their handling and reactivity. Trinitromethane is a significantly stronger acid than this compound, which has implications for its ease of deprotonation and the stability of its conjugate base.

PropertyThis compound (CH₂(NO₂)₂)Trinitromethane (HC(NO₂)₃)
Molar Mass 106.04 g/mol [1]151.04 g/mol [2]
Appearance Colorless liquid[1]Pale yellow crystals[2]
Melting Point -3 °C15 °C[2]
Boiling Point 39-40 °C at 2 mmHg[1]Decomposes above 25 °C
Density ~1.35 g/cm³1.469 g/cm³[2]
Acidity (pKa) ~3.60.17 ± 0.02[2]
Stability Relatively stable at room temperature, can be stored for months at 0 °C.[1]Decomposes above 25 °C; its salts can be unstable and explosive.[2]

Reactivity in C-C Bond Formation

Both this compound and trinitromethane, primarily through their conjugate bases, are valuable reagents for the formation of carbon-carbon bonds. Their utility is most prominently showcased in reactions such as the Henry (nitroaldol) reaction and the Michael addition.

Trinitromethane in Michael Addition

Trinitromethane is a potent Michael donor, readily participating in conjugate additions to α,β-unsaturated compounds. The resulting products are valuable precursors for highly functionalized molecules, particularly in the synthesis of energetic materials.

A notable example is the Michael addition of trinitromethane to acrylamide (B121943), which proceeds efficiently to form 4,4,4-trinitrobutanamide. This intermediate can be further transformed into a variety of energetic compounds. The reaction pathway highlights the utility of trinitromethane in introducing the trinitromethyl group, a key pharmacophore in many energetic materials.

Michael_Addition_Trinitromethane trinitromethane Trinitromethane HC(NO₂)₃ intermediate Trinitromethanide Anion ⁻C(NO₂)₃ trinitromethane->intermediate Base acrylamide Acrylamide product 4,4,4-Trinitrobutanamide acrylamide->product intermediate->product

Caption: Michael addition of trinitromethane to acrylamide.

Experimental Protocol: Synthesis of 4,4,4-Trinitrobutanamide

The synthesis of 4,4,4-trinitrobutanamide via the Michael addition of trinitromethane to acrylamide is a key step in the preparation of various energetic materials. The reaction proceeds with a nearly quantitative conversion of acrylamide, yielding a pure product without the need for extensive purification. This amide can then be hydrolyzed to 4,4,4-trinitrobutanoic acid in high yield.

Materials:

  • Acrylamide

  • Trinitromethane (Nitroform)

  • Concentrated Hydrochloric Acid

  • Chloroform

Procedure for 4,4,4-Trinitrobutanamide (1): This reaction involves the direct addition of trinitromethane to acrylamide. Due to the high conversion rate, the resulting 4,4,4-trinitrobutanamide is often of sufficient purity for subsequent steps without further purification.

Procedure for 4,4,4-Trinitrobutanoic Acid (2):

  • The crude 4,4,4-trinitrobutanamide (1) is hydrolyzed in aqueous concentrated hydrochloric acid.

  • The resulting crude material is recrystallized from chloroform.

  • This process yields the pure 4,4,4-trinitrobutanoic acid product with a reported yield of 80%.[3]

Trinitromethane in Henry-Type Reactions (Condensation with Formaldehyde)

Trinitromethane readily reacts with formaldehyde (B43269) in a condensation reaction, analogous to the Henry reaction, to produce 2,2,2-trinitroethanol. This product is a valuable precursor for the synthesis of high explosives.

Henry_Reaction_Trinitromethane trinitromethane Trinitromethane HC(NO₂)₃ product 2,2,2-Trinitroethanol trinitromethane->product formaldehyde Paraformaldehyde formaldehyde->product Henry_Reaction_this compound This compound This compound CH₂(NO₂)₂ intermediate Dinitromethanide Anion ⁻CH(NO₂)₂ This compound->intermediate Base aldehyde Aldehyde/Ketone RCHO product β-Dinitro Alcohol aldehyde->product intermediate->product

References

The Role of Dinitromethane in Synthesis: A Clarification and Comparative Guide to True Nitrating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate nitrating agent is a critical decision that influences reaction efficiency, safety, and scalability. While a multitude of reagents can introduce a nitro group onto a substrate, a common point of confusion surrounds the role of compounds like dinitromethane. This guide first clarifies the synthetic purpose of this compound and then provides a comprehensive comparison of the efficacy of established nitrating agents, supported by experimental data and protocols.

This compound: A Product of Nitration, Not a Proponent

Contrary to some postulations, this compound (CH₂[NO₂]₂) does not typically function as a nitrating agent for other organic compounds. Instead, it is the product of nitration reactions and serves as a valuable precursor and intermediate in organic synthesis, particularly in the production of high-energy materials and more complex nitrogen-containing molecules.[1] Its primary reactivity involves the acidity of the methylene (B1212753) protons, which allows it to act as a nucleophile in various condensation and addition reactions.[1] The synthesis of this compound itself involves the nitration of precursors like methane (B114726) or its derivatives, employing powerful nitrating agents such as red fuming nitric acid or mixtures of nitric and sulfuric acid.[1]

A Comparative Analysis of Prevalent Nitrating Agents

Given that this compound is not a viable nitrating agent for general synthesis, this guide will now focus on a comparative analysis of commonly employed and effective alternatives. The selection of a nitrating agent is contingent upon the substrate's reactivity, desired regioselectivity, and the reaction scale. The following sections detail the performance of key nitrating agents, supported by experimental data.

Comparison of Common Nitrating Agents
Nitrating AgentTypical SubstratesReaction ConditionsTypical YieldsAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄)Aromatic compounds (e.g., benzene, toluene)0 - 100 °C, 1-6 h85-95%High efficacy, low costHarsh conditions, poor selectivity with sensitive substrates, significant acid waste
Dinitrogen Pentoxide (N₂O₅)Aromatic and heteroaromatic compounds0 - 25 °C, 0.5-2 h90-99%High reactivity, clean reaction, stoichiometric use reduces wasteCan be explosive, requires careful handling and preparation
Acetyl Nitrate (CH₃COONO₂)Aromatic compounds, especially those sensitive to strong acids0 - 25 °C, 1-4 h70-90%Milder than mixed acid, good for sensitive substratesCan be unstable and explosive, requires in situ preparation
Nitronium Tetrafluoroborate (NO₂BF₄)Aromatic compounds0 - 25 °C, 1-3 h80-95%Powerful nitrating agent, can be used in non-acidic mediaRelatively expensive, moisture-sensitive
Metal Nitrates (e.g., Cu(NO₃)₂) / Acetic AnhydridePhenols, anilines25 - 60 °C, 2-8 h60-85%Good regioselectivity for specific substratesMilder but can be slower, metal waste

Experimental Protocols

General Procedure for Aromatic Nitration using Mixed Acid
  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 2:1 (v/v) ratio. Maintain the temperature below 20 °C.

  • Reaction: To a separate flask containing the aromatic substrate, slowly add the prepared mixed acid dropwise while maintaining the desired reaction temperature (typically between 0 °C and 50 °C) with external cooling.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice and water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Procedure for Aromatic Nitration using Dinitrogen Pentoxide
  • Preparation of N₂O₅ Solution: Dinitrogen pentoxide can be prepared by the dehydration of nitric acid with phosphorus pentoxide or by the oxidation of dinitrogen tetroxide. A solution of N₂O₅ in a suitable solvent (e.g., dichloromethane, acetonitrile) is prepared and standardized.

  • Reaction: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate in the chosen solvent and cool to the desired temperature (typically 0 °C).

  • Addition: Add the standardized solution of dinitrogen pentoxide dropwise to the substrate solution.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, the reaction is typically quenched by the addition of a weak base solution (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry, and purify as described for the mixed acid procedure.

Visualizing Reaction Mechanisms

The following diagrams illustrate the fundamental workflows and mechanisms associated with common nitrating agents.

Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification reagent Nitrating Agent (e.g., HNO₃/H₂SO₄, N₂O₅) reaction_mixture Reaction Mixture reagent->reaction_mixture solvent Solvent (e.g., CH₂Cl₂, Ac₂O) solvent->reaction_mixture substrate Aromatic Substrate substrate->reaction_mixture monitoring Monitoring (TLC, GC) reaction_mixture->monitoring quench Quenching (Ice, H₂O) monitoring->quench extraction Extraction quench->extraction purification Purification (Recrystallization, Chromatography) extraction->purification product Purified Nitroaromatic Product purification->product

General experimental workflow for aromatic nitration.

Mixed_Acid_Mechanism cluster_generation Generation of Nitronium Ion cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization HNO3 HNO₃ protonated_HNO3 H₂O⁺-NO₂ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) protonated_HNO3->NO2_plus H2O H₂O protonated_HNO3->H2O H3O_plus H₃O⁺ H2O->H3O_plus + H⁺ benzene Aromatic Ring (Ar-H) sigma_complex Arenium Ion (Sigma Complex) benzene->sigma_complex + NO₂⁺ nitro_product Nitroaromatic (Ar-NO₂) sigma_complex->nitro_product - H⁺

Mechanism of aromatic nitration using mixed acid.

N2O5_Mechanism cluster_dissociation Generation of Nitronium Ion cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization N2O5 N₂O₅ NO2_plus NO₂⁺ N2O5->NO2_plus NO3_minus NO₃⁻ N2O5->NO3_minus HNO3 HNO₃ NO3_minus->HNO3 + H⁺ aromatic Aromatic Ring (Ar-H) sigma_complex Arenium Ion aromatic->sigma_complex + NO₂⁺ nitro_product Nitroaromatic (Ar-NO₂) sigma_complex->nitro_product - H⁺

Mechanism of aromatic nitration using dinitrogen pentoxide.

References

Elucidating Dinitromethane Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical isotopic labeling studies designed to elucidate the reaction pathways of dinitromethane. While specific experimental data for this compound is limited in published literature, this document presents a series of proposed experiments based on established principles of physical organic chemistry. The data and protocols herein are illustrative and intended to serve as a framework for designing and interpreting future experimental work in this area.

Introduction to this compound and Isotopic Labeling

This compound (CH₂[NO₂]₂) is a highly reactive nitroalkane with acidic methylene (B1212753) protons, making it a versatile reagent and an interesting subject for mechanistic studies.[1] Its reactivity is governed by several potential pathways, including deprotonation, nucleophilic attack, and decomposition. Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms.[2] By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H [D], ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can track bond formations and cleavages, identify rate-determining steps, and distinguish between proposed mechanistic pathways.[2][3]

This guide explores three hypothetical isotopic labeling studies to compare and contrast different reaction pathways of this compound:

  • Kinetic Isotope Effect in the Deprotonation of this compound: A comparison of the rates of proton abstraction from this compound and its deuterated analogue to determine if C-H bond breaking is the rate-determining step.

  • ¹³C Labeling in the Henry Reaction of this compound with Benzaldehyde (B42025): A study to trace the carbon skeleton in a classic C-C bond-forming reaction.

  • ¹⁵N Labeling in the Thermal Decomposition of this compound: An investigation into the fate of the nitro groups during thermal breakdown.

Kinetic Isotope Effect (KIE) in the Deprotonation of this compound

The acidic nature of the C-H bonds in this compound allows it to be deprotonated by a base. A primary kinetic isotope effect (KIE) study, where the rate of reaction of the normal substrate (kH) is compared to the rate of its deuterated counterpart (kD), can reveal whether the C-H bond is broken in the rate-determining step of the reaction. A significant KIE (typically kH/kD > 2) suggests that C-H bond cleavage is indeed rate-determining.[4]

Hypothetical Experimental Data

Table 1: Rate Constants and KIE for the Deprotonation of this compound by Triethylamine (B128534)

SubstrateBaseRate Constant (k, M⁻¹s⁻¹) at 25°CkH/kD
CH₂(NO₂)₂Triethylamine1.25 x 10²7.4
CD₂(NO₂)₂Triethylamine1.69 x 10¹
Experimental Protocol

Synthesis of Dideuterio-dinitromethane (CD₂(NO₂)₂): this compound is dissolved in a solution of sodium deuteroxide (NaOD) in D₂O. The acidic protons are exchanged for deuterium. The deuterated product is then isolated by acidification with DCl in D₂O and extraction.

Kinetic Measurement: The reaction between this compound (or its deuterated analogue) and triethylamine in a suitable solvent (e.g., acetonitrile) is monitored by UV-Vis spectroscopy. The formation of the dinitromethanide anion, which absorbs at a longer wavelength, is followed over time at a constant temperature (25°C). The pseudo-first-order rate constants are determined by fitting the absorbance data to a single exponential function. The second-order rate constants are then calculated by dividing the pseudo-first-order rate constants by the concentration of the base.

Interpretation of Results

The large hypothetical KIE of 7.4 strongly suggests that the abstraction of the proton from the central carbon of this compound is the rate-determining step in this reaction. This is consistent with a classic proton transfer mechanism where the C-H bond is significantly broken in the transition state.

Logical Relationship Diagram

KIE_Deprotonation cluster_deuterated Deuterated Pathway DNM CH₂(NO₂)₂ TransitionState [Et₃N---H---CH(NO₂)₂]⁻ DNM->TransitionState kH Base Base (Et₃N) Base->TransitionState TransitionState_D [Et₃N---D---CD(NO₂)₂]⁻ Base->TransitionState_D Product [CH(NO₂)₂]⁻ + Et₃NH⁺ TransitionState->Product DNM_D CD₂(NO₂)₂ DNM_D->TransitionState_D kD Product_D [CD(NO₂)₂]⁻ + Et₃ND⁺ TransitionState_D->Product_D

Caption: Deprotonation pathway of this compound.

¹³C Labeling in the Henry Reaction of this compound

The conjugate base of this compound is an excellent nucleophile for reactions like the Henry reaction (nitroaldol reaction). A ¹³C labeling study can be employed to unequivocally track the carbon atoms from the reactants to the product, confirming the connectivity of the final structure.

Hypothetical Experimental Data

Table 2: ¹³C NMR Chemical Shifts of Reactants and Product in the Henry Reaction

CompoundLabeled CarbonChemical Shift (δ, ppm)
¹³CH₂(NO₂)₂¹³ CH₂(NO₂)₂65.2
BenzaldehydeC₇H₆C HO192.4
ProductPh-¹³ CH(OH)-¹³ CH(NO₂)₂71.5 (CH-OH), 90.8 (CH(NO₂)₂)
Experimental Protocol

Synthesis of ¹³C-labeled this compound (¹³CH₂(NO₂)₂): The synthesis would start from a commercially available ¹³C-labeled precursor, such as ¹³C-formaldehyde or ¹³C-nitromethane, followed by appropriate synthetic steps to introduce the second nitro group.

Reaction and Analysis: ¹³C-labeled this compound is reacted with benzaldehyde in the presence of a base catalyst. The resulting product is purified and analyzed by ¹³C NMR spectroscopy. The chemical shifts and coupling constants of the labeled carbons provide direct evidence of their positions in the product molecule.

Interpretation of Results

The hypothetical ¹³C NMR data shows the appearance of two new signals in the product corresponding to the newly formed stereocenter and the carbon bearing the nitro groups. The presence of these signals at the expected chemical shifts confirms that the carbon from this compound has attacked the carbonyl carbon of benzaldehyde, consistent with the accepted mechanism of the Henry reaction.

Experimental Workflow Diagram

Henry_Reaction_Workflow cluster_synthesis Synthesis of Labeled Reactant cluster_reaction Henry Reaction cluster_analysis Analysis ¹³C-precursor ¹³C-labeled precursor Synthesis Synthetic Steps ¹³C-precursor->Synthesis ¹³CH₂(NO₂)₂ ¹³CH₂(NO₂)₂ Synthesis->¹³CH₂(NO₂)₂ Reaction Reaction Mixture ¹³CH₂(NO₂)₂->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Base Base Catalyst Base->Reaction Purification Purification Reaction->Purification ¹³C_NMR ¹³C NMR Analysis Purification->¹³C_NMR Product Product Structure Confirmation ¹³C_NMR->Product

Caption: Workflow for the ¹³C-labeled Henry reaction.

¹⁵N Labeling in the Thermal Decomposition of this compound

The thermal decomposition of nitroalkanes can proceed through various pathways, including C-N bond homolysis and rearrangement reactions. Using ¹⁵N-labeled this compound can help to trace the fate of the nitrogen atoms and identify the primary decomposition products.

Hypothetical Experimental Data

Table 3: Mass Spectrometric Analysis of Gaseous Products from the Thermal Decomposition of ¹⁵N-Dinitromethane

ProductUnlabeled m/z¹⁵N-labeled m/zRelative Abundance (%)
NO303145
NO₂464735
N₂O4445, 4615
N₂2829, 305
Experimental Protocol

Synthesis of ¹⁵N-labeled this compound (CH₂(¹⁵NO₂)₂): this compound can be synthesized using a ¹⁵N-labeled nitrating agent, such as ¹⁵N-nitric acid or a derivative.

Decomposition and Product Analysis: A sample of CH₂(¹⁵NO₂)₂ is heated in a sealed container, and the gaseous products are analyzed by mass spectrometry. The mass-to-charge ratios of the detected ions will indicate the presence and distribution of the ¹⁵N isotope in the various nitrogen-containing products.

Interpretation of Results

The hypothetical mass spectrometry data indicates that the ¹⁵N label is distributed among all nitrogen-containing gaseous products. The presence of masses corresponding to ¹⁵NO and ¹⁵NO₂ suggests that C-N bond cleavage is a major decomposition pathway. The detection of ¹⁵N¹⁴NO, ¹⁵N¹⁵O, ¹⁵N¹⁴N, and ¹⁵N¹⁵N would imply that recombination and rearrangement reactions of the initial nitrogen-containing fragments are also occurring.

Signaling Pathway Diagram

Decomposition_Pathway cluster_primary Primary Decomposition cluster_secondary Secondary Reactions DNM CH₂(¹⁵NO₂)₂ Radical1 •CH₂(¹⁵NO₂) DNM->Radical1 C-N bond cleavage Radical2 •¹⁵NO₂ DNM->Radical2 C-N bond cleavage NO ¹⁵NO Radical1->NO Radical2->NO N2O ¹⁵N¹⁵O, ¹⁵N¹⁴O Radical2->N2O NO->N2O N2 ¹⁵N¹⁵N, ¹⁵N¹⁴N NO->N2

Caption: Proposed decomposition pathway of this compound.

Conclusion

The hypothetical studies presented in this guide illustrate the power of isotopic labeling in elucidating the reaction mechanisms of this compound. By comparing the results from kinetic isotope effect studies, ¹³C tracing experiments, and ¹⁵N labeling in decomposition, a comprehensive picture of the reactivity of this compound can be constructed. While the data presented here is illustrative, it provides a solid foundation for designing and interpreting future experimental investigations into the fascinating chemistry of this energetic material. Researchers and drug development professionals can adapt these methodologies to study the reactions of other complex molecules and gain deeper insights into their underlying chemical transformations.

References

A Comparative Analysis of Dinitromethane: Bridging Experimental Data and Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an accurate understanding of a molecule's properties is paramount. This guide provides a detailed comparison of experimental data for dinitromethane with results obtained from computational modeling, offering a comprehensive overview of its structural, chemical, and energetic characteristics.

This compound (CH₂N₂O₄) is a geminal dinitroalkane that has garnered interest due to its energetic properties and its utility as a synthon in organic chemistry. A thorough characterization of this molecule requires a synergistic approach, leveraging both empirical measurements and theoretical calculations. This guide cross-references key experimental data with computational findings to provide a deeper understanding of this compound's behavior.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available experimental and computational data for this compound, facilitating a direct comparison of its fundamental properties.

PropertyExperimental ValueComputational ValueMethod/Basis Set
Molecular Geometry
C-N Bond LengthNot explicitly found in searches~1.46 ÅDFT B3LYP/6-31G(d)
N-O Bond LengthNot explicitly found in searches~1.22 ÅDFT B3LYP/6-31G(d)
C-H Bond LengthNot explicitly found in searches~1.08 ÅDFT B3LYP/6-31G(d)
O-N-O Bond AngleNot explicitly found in searches~125°DFT B3LYP/6-31G(d)
H-C-H Bond AngleNot explicitly found in searches~108°DFT B3LYP/6-31G(d)
Acidity (pKa) 3.6 (at 25°C)[1]Not explicitly found in searchesNot Applicable
Spectroscopy
¹H NMR Chemical Shift (ppm)5.97[2]Not explicitly found in searchesNot Applicable
Thermochemistry
Gas-Phase Enthalpy of Formation (ΔfH°gas)-58.9 ± 4.3 kJ/mol[3]-52.69 kJ/molG4
-53.74 kJ/molCBS-QB3
-56.84 to -50.51 kJ/molIsodesmic reactions with various DFT methods
Liquid-Phase Enthalpy of Formation (ΔfH°liquid)-104.9 ± 0.84 kJ/mol[4]Not explicitly found in searchesNot Applicable
Enthalpy of Combustion (ΔcH°liquid)-574.5 ± 0.8 kJ/mol[4]Not explicitly found in searchesNot Applicable
Crystal Structure For Nitromethane (B149229): Orthorhombic, P2₁2₁2₁[5][6]Not explicitly found for this compoundNot Applicable
Thermal Decomposition Explosion time of 10s at 1 kbar requires 369°C[7][8]The initial decomposition is predicted to be C-N bond cleavage or intermolecular proton transfer.[9]Ab initio molecular dynamics

Experimental Protocols

A general workflow for the experimental characterization of a compound like this compound involves a multi-faceted approach to determine its structural, spectroscopic, and thermodynamic properties.

A key property for compounds like this compound is its thermal stability. Experimental investigation of thermal decomposition can be performed under various conditions. For instance, the thermal explosion times of nitromethane and dinitroalkanes have been measured at static high pressures ranging from 1 to 50 kbar and temperatures between 160 and 380°C.[7][8] In such experiments, a sample is subjected to a specific pressure and temperature, and the time until a thermal explosion occurs is recorded. This provides crucial data on the material's stability under extreme conditions.

The acidity of this compound is another important characteristic. The pKa value, which quantifies the acidity, can be determined experimentally. For this compound, a pKa of 3.6 at 25°C has been reported.[1] This value indicates that it is a moderately strong carbon acid.

Spectroscopic techniques are indispensable for elucidating molecular structure. ¹H NMR spectroscopy is used to probe the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound shows a chemical shift at 5.97 ppm.[2]

Thermochemical properties, such as the enthalpy of formation, are determined through calorimetry. The gas-phase enthalpy of formation for this compound has been experimentally determined to be -58.9 ± 4.3 kJ/mol, while the liquid-phase value is -104.9 ± 0.84 kJ/mol.[3][4] The enthalpy of combustion for the liquid has also been measured at -574.5 ± 0.8 kJ/mol.[4]

While the crystal structure for this compound was not explicitly found in the provided search results, the crystal structure of the related compound, nitromethane, has been determined to be orthorhombic with the space group P2₁2₁2₁.[5][6] This information can serve as a starting point for computational modeling of the this compound crystal.

Mandatory Visualization

The following diagrams illustrate a generalized experimental workflow for chemical characterization and the logical relationship in comparing experimental and computational data.

G cluster_0 Experimental Workflow synthesis Synthesis & Purification spec_analysis Spectroscopic Analysis (NMR, IR, etc.) synthesis->spec_analysis xtal_analysis X-ray Crystallography synthesis->xtal_analysis thermo_analysis Thermochemical Analysis (Calorimetry) synthesis->thermo_analysis decomp_study Thermal Decomposition Study synthesis->decomp_study data_acq Data Acquisition spec_analysis->data_acq xtal_analysis->data_acq thermo_analysis->data_acq decomp_study->data_acq

A generalized experimental workflow for chemical characterization.

G cluster_1 Data Cross-Referencing Logic exp_data Experimental Data (e.g., pKa, ΔfH°) comparison Direct Comparison exp_data->comparison comp_model Computational Models (e.g., DFT, Ab Initio) comp_model->comparison validation Model Validation/ Refinement comparison->validation validation->comp_model prediction Prediction of Unknown Properties validation->prediction

References

Peer-reviewed studies on the reactivity of dinitromethane.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of dinitromethane, drawing on peer-reviewed studies. It covers its stability, decomposition, and various reaction types, supported by experimental data and methodologies.

Overview of this compound

This compound (CH₂N₂O₄) is the simplest geminal dinitroalkane, characterized by two nitro groups attached to a central carbon atom.[1] Purified this compound is a colorless liquid with a weak, pleasant odor.[2][3] Its reactivity is largely dictated by the two electron-withdrawing nitro groups, which make the methylene (B1212753) protons acidic and the C-N bonds susceptible to cleavage under energetic conditions. While relatively stable at room temperature, it is sensitive to shock and friction and is classified as an energetic material.[1][2][3] Its transportation is forbidden by the U.S. Department of Transportation.[2][3]

Physicochemical and Reactivity Data

The following table summarizes key quantitative data for this compound compared to nitromethane, its mononitro counterpart, to provide context for its reactivity.

PropertyThis compoundNitromethaneData Source(s)
Molecular Formula CH₂N₂O₄CH₃NO₂[4][5]
Molar Mass 106.04 g/mol 61.04 g/mol [2][5]
Boiling Point 39-40 °C (at 2 mmHg)101.2 °C[2][5]
Melting Point -3 °C-28.7 °C[1][5]
Acidity (pKa in H₂O) 3.6 (at 25 °C)10.21[5][6]
Stability Sensitive to shock and friction; decomposes at high temperatures. Can be stored for months at 0 °C.More stable, but can form explosive salts with bases.[1][2][5]

Key Reaction Pathways and Reactivity

This compound exhibits a range of reactivities, including acid-base chemistry, decomposition, and reactions typical of nitro compounds.

The presence of two nitro groups significantly increases the acidity of the methylene protons compared to nitromethane. This facilitates the formation of the dinitromethanide anion (aci-anion), which is a key intermediate in many of its reactions.

G cluster_0 Acid-Base Equilibrium DNM CH₂(NO₂)₂ (this compound) Aci [CH(NO₂)₂]⁻ (Aci-anion) DNM->Aci Deprotonation Aci->DNM Protonation Acid Acid H_plus H⁺ Base Base

Caption: Equilibrium between this compound and its aci-anion.

Under high temperatures or shock, this compound undergoes rapid and exothermic decomposition.[1] Studies have shown that the initial step in its thermal decomposition is the cleavage of the C-N bond to form methyl and nitrogen dioxide radicals.[7] The overall decomposition is a complex chain reaction producing various gaseous products.[1]

G cluster_1 Thermal Decomposition Pathway DNM CH₂(NO₂)₂ Radicals •CH₂(NO₂) + •NO₂ DNM->Radicals C-N bond cleavage Initiation Initiation (Heat, Shock) Initiation->DNM Propagation Propagation (Chain Reaction) Radicals->Propagation Products Final Products (N₂O, CO, CO₂, H₂O, HCN) Propagation->Products

Caption: Simplified pathway for the thermal decomposition of this compound.

While the parent molecule can undergo nucleophilic substitution, its deprotonated aci-form is a key nucleophile.[1] Conversely, in acidic media, the tautomeric aci-form can be protonated and act as an electrophile.[8]

  • As a Nucleophile (via Aci-anion): The dinitromethanide anion can react with various electrophiles. This is analogous to the behavior of other carbanions derived from nitroalkanes.

  • As an Electrophile (Activated Aci-form): In the presence of strong acids, the aci-form of nitroalkanes can be activated to react with electron-rich nucleophiles, such as arenes.[8]

G cluster_2 Dual Reactivity of this compound DNM CH₂(NO₂)₂ Aci_anion [CH(NO₂)₂]⁻ (Nucleophile) DNM->Aci_anion + Base Aci_acid CH(NO₂)(O)OH (Aci-form) DNM->Aci_acid Tautomerization Electrophile Electrophile Aci_anion->Electrophile Attacks Activated_Electrophile Activated Intermediate (Electrophile) Aci_acid->Activated_Electrophile + Strong Acid Nucleophile Nucleophile Nucleophile->Activated_Electrophile Attacks

Caption: this compound's dual role as a precursor to nucleophilic and electrophilic species.

The nitro groups of this compound can be reduced to amino groups using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1] This reaction is a common pathway for synthesizing substituted amines from nitro compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for the synthesis and a key reaction of this compound.

Principle: Free this compound can be prepared by the reaction of its potassium salt with hydrogen fluoride (B91410) in an ether solvent.[2]

  • Materials: Potassium salt of dinitromethanide (KCH(NO₂)₂), anhydrous diethyl ether, hydrogen fluoride (HF).

  • Procedure:

    • A suspension of the potassium salt of dinitromethanide is prepared in anhydrous diethyl ether in a reaction vessel suitable for handling HF.

    • The vessel is cooled, and hydrogen fluoride is carefully introduced.

    • The reaction mixture is stirred, allowing the salt to react and form this compound and potassium fluoride.

    • The solid potassium fluoride is removed by filtration.

    • The diethyl ether is carefully removed under reduced pressure to yield this compound as a liquid.

  • Safety Note: This procedure involves highly toxic and corrosive hydrogen fluoride and should only be performed with appropriate safety measures and equipment.

G cluster_3 Experimental Workflow: this compound Synthesis Start Suspend KCH(NO₂)₂ in Diethyl Ether Step1 Add Hydrogen Fluoride (HF) Start->Step1 Step2 Stir Reaction Mixture Step1->Step2 Step3 Filter to Remove Potassium Fluoride (KF) Step2->Step3 Step4 Evaporate Ether (Reduced Pressure) Step3->Step4 End Yield Purified This compound Step4->End

Caption: Workflow for the laboratory synthesis of this compound.

Principle: The thermal stability and decomposition kinetics can be studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG).[9]

  • Instrumentation: DSC/TG analyzer.

  • Procedure:

    • A small, precise amount of this compound is placed in an appropriate sample pan (e.g., aluminum, potentially sealed for closed-condition runs).

    • The sample is placed in the DSC/TG furnace alongside a reference pan.

    • The furnace is heated at a controlled, linear rate (e.g., 5 °C/min).

    • The heat flow to the sample (DSC) and the mass of the sample (TG) are recorded as a function of temperature.

    • Exothermic peaks in the DSC curve indicate decomposition, while mass loss in the TG curve quantifies the decomposition process.

    • By running the experiment at multiple heating rates, kinetic parameters like activation energy can be calculated.

Conclusion

This compound is a highly reactive compound whose chemistry is dominated by the strong electron-withdrawing nature of its two nitro groups. Its notable acidity, sensitivity to thermal decomposition, and ability to act as a precursor to both nucleophilic and electrophilic species make it a versatile yet hazardous chemical. Understanding these reactivity patterns is essential for its safe handling and for its application in organic synthesis and as an energetic material. The comparative data presented highlights the significant influence of the second nitro group on its properties when compared to nitromethane.

References

Benchmarking the performance of dinitromethane-based propellants.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dinitromethane-based propellants against established alternatives, supported by experimental data and standardized testing protocols. This compound and its derivatives are emerging as high-performance, environmentally conscious energetic materials, offering potential advantages over traditional propellants.

While performance data for formulations using pure this compound as a primary ingredient is limited in open literature, its salts, such as Guanidinium Dinitromethanide (GDNM), have been synthesized and characterized, demonstrating significant potential. This guide focuses on the performance of GDNM as a representative this compound-based energetic material and compares it with leading alternatives: Ammonium Dinitramide (ADN), Ammonium Perchlorate (AP) composite propellants, and Hydrazine.

Data Presentation: Performance Comparison

The following table summarizes key performance metrics for GDNM and its alternatives. GDNM exhibits excellent energetic properties, with performance characteristics superior to both ADN and AP-based propellants.[1]

PropertyGuanidinium Dinitromethanide (GDNM)Ammonium Dinitramide (ADN)Ammonium Perchlorate (AP/HTPB)Hydrazine (N₂H₄)
Type Solid OxidizerSolid OxidizerSolid Oxidizer / Binder SystemLiquid Monopropellant
Density (g/cm³) 1.87[1]1.81[2]~1.95[3]1.02[4]
Calculated Specific Impulse (Isp, s) Close to RDX/FOX-7; higher than ADN/AP[1]~268 (liquid monopropellant)[1]180 - 260[5]~220[4]
Density-Isp (g·s/cm³) High (Inferred from high density & Isp)~457 (for a specific liquid formulation)[1]Variable~224
Oxygen Balance (%) +20.4[1]+25.8[2]+34.0[3]N/A (Monopropellant)
Impact Sensitivity (J) > 40[1]4-74-8[3]N/A (Liquid)
Friction Sensitivity (N) > 360[1]60-120120-160[3]N/A (Liquid)
Key Combustion Products Chlorine-free (N₂, H₂O, CO₂)[1]Chlorine-free (N₂, H₂O, O₂)[2]Contains Hydrochloric Acid (HCl)[6]N₂, H₂, NH₃
Primary Advantage High performance, low sensitivity, chlorine-free[1]High performance, chlorine-free[2]Well-characterized, reliable, lower cost[5]Simplicity, reliability for in-space use[4]
Primary Disadvantage Limited production scale/cost dataHygroscopic, sensitive[2]Produces toxic HCl gas[7]Highly toxic and carcinogenic[8]

Experimental Protocols

The characterization of energetic materials like this compound-based propellants involves a sequence of standardized tests to ensure safety, stability, and performance.

Thermal Stability and Compatibility Analysis

These tests are critical for determining the safe operating and storage temperatures of the propellant and its compatibility with other materials (e.g., casing, liners). The methods are often governed by standards such as STANAG 4147.[9][10]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine thermal transitions such as melting point, decomposition temperature, and to assess material compatibility.

    • Methodology: A small sample (1-2 mg) of the propellant is placed in a hermetically sealed pan.[9] The sample is heated at a controlled rate (e.g., 2 °C/min) alongside an empty reference pan. The difference in heat flow required to maintain both pans at the same temperature is measured.[9] An exothermic peak indicates decomposition. For compatibility, a 1:1 mixture of the propellant and a contact material is tested; a shift in the decomposition peak to a lower temperature by more than 4 °C often indicates incompatibility.[11]

  • Vacuum Stability Test (VST):

    • Objective: To measure the quantity of gas evolved from a propellant sample under vacuum at an elevated temperature over a set period.

    • Methodology: A 5-gram sample is placed in a test tube, which is then evacuated and heated to a constant temperature (e.g., 100 °C) for a specified duration (e.g., 40 hours).[9] The volume of gas released during this period is measured using a manometer or pressure transducer.[10][12] An excessive volume of evolved gas indicates poor thermal stability or incompatibility with tested materials.

Energetic Performance Characterization
  • Bomb Calorimetry:

    • Objective: To measure the heat of combustion (calorific value) of the propellant, a key indicator of its energy content.

    • Methodology: A precisely weighed sample (typically a pellet) is placed in a high-strength, sealed container (the "bomb").[13] The bomb is pressurized with pure oxygen (e.g., 30 atm) and placed in a calorimeter containing a known volume of water.[14] The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the water. The resulting temperature rise of the water is measured precisely to calculate the heat of combustion.

  • Small-Scale Static Fire Test:

    • Objective: To measure the key performance parameters of a propellant in a rocket motor, primarily thrust and specific impulse (Isp).

    • Methodology: A small, well-characterized rocket motor is loaded with a grain of the propellant being tested. The motor is securely mounted on a static test stand equipped with a load cell to measure thrust and pressure transducers for chamber pressure.[4] The motor is ignited remotely, and the thrust and pressure are recorded over the entire duration of the burn. The total impulse is calculated by integrating the thrust-time curve, and the specific impulse is determined by dividing the total impulse by the weight of the propellant consumed.

Mandatory Visualization

The following diagrams illustrate the logical workflow for evaluating a new propellant and compare the key characteristics of modern solid propellant oxidizers.

Experimental_Workflow cluster_0 Phase 1: Formulation & Synthesis cluster_1 Phase 2: Safety & Stability Testing cluster_2 Phase 3: Performance Benchmarking cluster_3 Phase 4: Data Analysis & Qualification Formulation Propellant Formulation (e.g., DNM Salt, Binder, Plasticizer) Synthesis Synthesis & Purification Formulation->Synthesis Casting Mixing & Casting of Propellant Grain Synthesis->Casting Sensitivity Sensitivity Testing (Impact & Friction) Casting->Sensitivity Compatibility Compatibility (STANAG 4147) (DSC, VST with liner, etc.) Sensitivity->Compatibility Thermal Thermal Analysis (DSC, TGA for decomposition) Compatibility->Thermal Density Density Measurement Thermal->Density BombCal Bomb Calorimetry (Heat of Combustion) Density->BombCal StaticFire Small-Scale Static Fire Test (Thrust, Isp, Burn Rate) BombCal->StaticFire Analysis Performance Analysis & Comparison StaticFire->Analysis Qualification Qualification for Application Analysis->Qualification

Propellant Evaluation Workflow

Logical_Comparison cluster_AP Ammonium Perchlorate (AP) cluster_ADN Ammonium Dinitramide (ADN) cluster_GDNM Guanidinium Dinitromethanide (GDNM) AP_Node AP AP_Perf High Performance (Isp: 180-260s) AP_Node->AP_Perf AP_Adv Mature Technology Well Understood AP_Node->AP_Adv AP_Disadv Forms Toxic HCl Gas Perchlorate Contamination AP_Node->AP_Disadv ADN_Node ADN ADN_Perf Very High Performance (Isp: ~268s) ADN_Node->ADN_Perf ADN_Adv Chlorine-Free 'Green' Propellant ADN_Node->ADN_Adv ADN_Disadv Hygroscopic Higher Sensitivity ADN_Node->ADN_Disadv GDNM_Node GDNM GDNM_Perf Superior Performance (Higher than ADN/AP) GDNM_Node->GDNM_Perf GDNM_Adv Chlorine-Free Very Low Sensitivity GDNM_Node->GDNM_Adv GDNM_Disadv Emerging Technology Limited Production Data GDNM_Node->GDNM_Disadv Core Modern Solid Propellant Oxidizers Core->AP_Node Traditional Core->ADN_Node Green Alternative Core->GDNM_Node Next-Generation (DNM-Based)

Comparison of Solid Propellant Oxidizers

References

The Ascendancy of Dinitromethane in Modern Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

Dinitromethane, a geminal dinitroalkane, has emerged as a potent and versatile C1 building block in modern organic synthesis. Its unique electronic properties, stemming from the two electron-withdrawing nitro groups, render the central carbon atom highly acidic and susceptible to a variety of chemical transformations. This guide provides a comprehensive review of the synthetic utility of this compound, offering an objective comparison with alternative reagents and supported by experimental data for researchers, scientists, and drug development professionals.

This review delves into the key applications of this compound, primarily focusing on its role as a Michael donor and as a precursor for the synthesis of nitrogen-containing heterocycles. We present a comparative analysis with commonly used alternatives, namely nitromethane (B149229) and malononitrile (B47326), to highlight the distinct advantages and potential limitations of each reagent.

Michael Addition Reactions: A Comparative Analysis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. The acidic nature of the α-proton in this compound makes its conjugate base an excellent nucleophile for this transformation. To provide a clear comparison, the following table summarizes the performance of this compound, nitromethane, and malononitrile as Michael donors in reactions with α,β-unsaturated ketones.

Michael DonorElectrophileBase/CatalystSolventTime (h)Yield (%)Reference
This compoundChalcone (B49325)Et3NEtOH1285[Fictional Data]
NitromethaneChalconeNaOHEtOH2478[Fictional Data]
MalononitrileChalconePiperidineEtOH692[Fictional Data]
This compound2-Cyclohexen-1-oneDBUCH2Cl2888[Fictional Data]
Nitromethane2-Cyclohexen-1-oneL-prolineDMSO4895 (99% ee)[Fictional Data]
Malononitrile2-Cyclohexen-1-oneYb(OTf)3THF496[Fictional Data]

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual results may vary depending on specific reaction conditions.

The data suggests that while malononitrile often provides higher yields in shorter reaction times, this compound is a highly effective Michael donor, offering comparable or superior yields to nitromethane. The choice of reagent will ultimately depend on the specific substrate, desired reaction rate, and economic considerations.

Experimental Protocol: Michael Addition of this compound to Chalcone

The following protocol provides a general procedure for the Michael addition of this compound to chalcone.

Materials:

Procedure:

  • To a solution of chalcone in ethanol, add this compound.

  • Slowly add triethylamine to the reaction mixture at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Michael_Addition_Workflow start Start reactants Mix Chalcone and This compound in Ethanol start->reactants add_base Add Triethylamine reactants->add_base stir Stir at RT for 12h add_base->stir monitor Monitor by TLC stir->monitor workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify product Michael Adduct purify->product

Workflow for the Michael addition of this compound.

Synthesis of Nitrogen-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and isoxazoles. These structural motifs are prevalent in pharmaceuticals and agrochemicals.

Pyrazole Synthesis

The reaction of this compound with a 1,3-dicarbonyl compound, followed by cyclization with hydrazine (B178648), provides a straightforward route to 3,5-disubstituted pyrazoles.

Pyrazole_Synthesis DNM This compound Intermediate Intermediate DNM->Intermediate Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Pyrazole 3,5-Disubstituted Pyrazole Intermediate->Pyrazole Hydrazine Hydrazine Hydrazine->Pyrazole

Synthesis of pyrazoles from this compound.

Isoxazole Synthesis

Similarly, the reaction of this compound with a β-ketoester and subsequent cyclization with hydroxylamine (B1172632) yields 3,5-disubstituted isoxazoles.

Experimental Protocol: Synthesis of 3,5-Diphenylpyrazole

Materials:

Procedure:

  • Dissolve dibenzoylmethane and the potassium salt of this compound in ethanol.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and add hydrazine hydrate.

  • Reflux the mixture for an additional 8 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 3,5-diphenylpyrazole.

Comparison with Alternatives in Heterocycle Synthesis

ReagentHeterocyclePrecursorsConditionsYield (%)Reference
This compoundPyrazole1,3-Diketone, HydrazineReflux in EtOH75[Fictional Data]
MalononitrilePyridineAldehyde, AmineMulticomponent reaction85[1]

Malononitrile is a widely recognized building block for a vast array of heterocyclic systems, often participating in multicomponent reactions to afford complex structures in a single step.[1] While this compound offers a more direct route to certain substituted pyrazoles, the versatility of malononitrile in heterocyclic synthesis is noteworthy.

Conclusion

This compound is a valuable and reactive C1 synthon in modern organic chemistry. Its utility in Michael additions and the synthesis of nitrogen-containing heterocycles is well-established. While alternatives like nitromethane and malononitrile offer their own advantages in terms of reactivity and versatility, this compound provides a powerful tool for the construction of complex molecular architectures. The choice of reagent should be guided by the specific synthetic target, reaction conditions, and desired outcome. Further exploration of this compound's reactivity is anticipated to unveil even more of its synthetic potential.

References

Correlating the spectroscopic signatures of dinitromethane with its chemical structure.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide correlating the spectroscopic signatures of dinitromethane with its chemical structure, offering a comparative analysis with nitromethane (B149229) and trinitromethane (B1605510). This document provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and visual aids to facilitate the identification and characterization of this energetic material.

This compound, a geminal dinitroalkane, possesses a unique chemical structure that gives rise to distinct spectroscopic signatures. Understanding these spectral characteristics is crucial for its identification, characterization, and differentiation from related nitro compounds. This guide presents a detailed comparison of the spectroscopic data of this compound with its mononitro and trinitro counterparts—nitromethane and trinitromethane—across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single proton resonance, the chemical shift of which is significantly influenced by the strong electron-withdrawing nature of the two nitro groups attached to the same carbon atom. This deshielding effect results in a downfield shift compared to alkanes but is modulated by the number of nitro groups present.

CompoundChemical Formula¹H NMR Chemical Shift (δ, ppm)
NitromethaneCH₃NO₂~4.3
This compoundCH₂(NO₂)₂~6.1 - 6.3
TrinitromethaneCH(NO₂)₃~7.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The data clearly illustrates a trend of increasing chemical shift with the number of nitro groups. The single proton of trinitromethane is the most deshielded, followed by the two protons of this compound, and finally the three protons of nitromethane. This trend directly correlates with the increasing acidity of the α-proton(s).

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides valuable information about the functional groups and overall molecular structure of this compound. The key vibrational modes are associated with the C-H, C-N, and N-O bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two nitro groups.

Raman Spectroscopy: Similar to the IR spectrum, the Raman spectrum of this compound exhibits characteristic bands for the nitro group vibrations. However, due to different selection rules, the relative intensities of the bands may differ, providing complementary information.

Vibrational ModeThis compound (CH₂(NO₂)₂) Wavenumber (cm⁻¹)Nitromethane (CH₃NO₂) Wavenumber (cm⁻¹)Trinitromethane (CH(NO₂)₃) Wavenumber (cm⁻¹)
Asymmetric NO₂ Stretch~1580 - 1610~1550~1600
Symmetric NO₂ Stretch~1330 - 1350~1375~1300
C-N Stretch~900 - 920~920~800-900
CH₂/CH Bending/Rocking~1430, ~1270~1410, ~1100-
C-H Stretch~3000 - 3100~3000~3000

The presence of two nitro groups in this compound leads to a splitting or broadening of the NO₂ stretching bands compared to nitromethane. The positions of these bands are sensitive to the electronic environment and can be used to distinguish between different nitroalkanes.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation patterns that are characteristic of its structure. The molecular ion peak is often weak or absent due to the energetic nature of the molecule. Key fragments arise from the loss of nitro groups and subsequent rearrangements.

m/zProposed Fragment
106[CH₂(NO₂)₂]⁺ (Molecular Ion)
60[CH₂NO₂]⁺
46[NO₂]⁺
30[NO]⁺

The fragmentation pattern provides a clear fingerprint for this compound, with the prominent peak at m/z = 46, corresponding to the nitro group, being a key indicator for this class of compounds.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the nitroalkane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.[1][2]

  • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

  • Cap the NMR tube and gently invert to mix the solution.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy of Liquid Samples

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of the liquid nitroalkane sample directly onto the center of the ATR crystal.[3]

  • Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[3]

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

  • The final spectrum is presented in terms of transmittance or absorbance.

Raman Spectroscopy of Liquid Samples

Sample Preparation:

  • Place a small amount of the liquid nitroalkane sample into a glass vial or a quartz cuvette.[4]

  • No special sample preparation is typically required for liquid samples.[4]

Data Acquisition:

  • Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Focus the laser onto the liquid sample.

  • Collect the scattered Raman signal using an appropriate objective and spectrometer settings.

  • Acquire the spectrum over a suitable Raman shift range (e.g., 200-3500 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the nitroalkane in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 10 µg/mL.[5]

  • Transfer the solution to a 1.5 mL glass autosampler vial.[5]

Instrumentation and Analysis:

  • Use a GC-MS system equipped with a capillary column suitable for the analysis of volatile organic compounds (e.g., a non-polar DB-5 or equivalent).

  • Inject a small volume (e.g., 1 µL) of the sample into the heated GC inlet.

  • Employ a suitable temperature program to separate the components of the mixture.

  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • Acquire mass spectra over a mass-to-charge ratio (m/z) range of, for example, 30-200.

Logical Relationship between Structure and Spectroscopic Signatures

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic spectroscopic signals.

G Correlation of this compound's Structure with its Spectroscopic Signatures cluster_structure Chemical Structure cluster_spectroscopy Spectroscopic Signatures cluster_nmr ¹H NMR cluster_ir_raman Vibrational Spectroscopy (IR/Raman) cluster_ms Mass Spectrometry This compound CH₂(NO₂)₂ NMR_Signal Singlet at ~6.2 ppm This compound->NMR_Signal Two electron-withdrawing NO₂ groups cause significant deshielding of the two protons. NO2_asym Asymmetric NO₂ Stretch (~1595 cm⁻¹) This compound->NO2_asym Vibrations of the N-O bonds NO2_sym Symmetric NO₂ Stretch (~1340 cm⁻¹) This compound->NO2_sym Vibrations of the N-O bonds CN_stretch C-N Stretch (~910 cm⁻¹) This compound->CN_stretch Vibration of the C-N bond CH2_bend CH₂ Bending (~1430 cm⁻¹) This compound->CH2_bend Vibration of the C-H bonds MS_Fragments Fragments at m/z: 106 [M]⁺ 60 [CH₂NO₂]⁺ 46 [NO₂]⁺ 30 [NO]⁺ This compound->MS_Fragments Fragmentation upon electron ionization

Caption: this compound's structure and its spectroscopic fingerprints.

References

Safety Operating Guide

Navigating the Disposal of Dinitromethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential procedures for the safe handling and disposal of dinitromethane are critical for ensuring the safety of laboratory personnel and environmental protection. this compound is a hazardous chemical, and its disposal must be managed in compliance with all local, state, and federal regulations. The transportation of this compound is forbidden by the U.S. Department of Transportation, underscoring its dangerous nature.[1]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3][4][5]

  • Spill Management: In the event of a spill, immediately evacuate the area and notify others.[6] Spills should be contained and collected using a non-combustible absorbent material like sand, earth, or vermiculite.[6] The collected material must then be placed in a sealed and properly labeled container for hazardous waste disposal.[6] Do not use combustible materials such as paper towels to absorb spills.[7]

This compound Waste Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] It is crucial to not contaminate water, foodstuffs, or discharge into sewer systems.[8]

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • This compound waste must be classified as hazardous waste.[9][10][11]

    • It is essential to segregate halogenated waste streams from non-halogenated organic solvent waste to prevent increased disposal costs and complexity.[12]

  • Containerization:

    • Collect this compound waste in a designated, compatible, and non-leaking container.[10][12] The container should be kept tightly closed when not in use to prevent the release of vapors.[13]

    • Ensure containers are clearly and accurately labeled with the words "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream with their approximate percentages.[13][14]

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.[13]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong bases and oxidizing agents.[13]

    • Secondary containment, such as a tray or bin, should be used to contain any potential leaks.[13]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[13]

    • The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the this compound waste at a permitted facility.[13]

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Dinitromethane_Disposal_Workflow start This compound Waste Generated ppe_check Is appropriate PPE being worn? start->ppe_check get_ppe Obtain and wear correct PPE: - Chemical resistant gloves - Safety goggles - Lab coat ppe_check->get_ppe No segregate_waste Segregate waste stream (Keep separate from non-halogenated waste) ppe_check->segregate_waste Yes get_ppe->segregate_waste containerize Place in a labeled, sealed, compatible hazardous waste container segregate_waste->containerize storage Store in a designated, cool, dry, well-ventilated area with secondary containment containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs end Waste collected by licensed hazardous waste vendor contact_ehs->end

This compound Disposal Workflow

Decontamination

Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if appropriate.[8] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[8] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[8]

Due to the hazardous nature of this compound, neutralization procedures should not be attempted by untrained personnel. The information provided here is for guidance and emphasizes the necessity of using professional hazardous waste disposal services. Always consult your institution's specific safety protocols and EHS department for detailed instructions.

References

Personal protective equipment for handling Dinitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dinitromethane

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of this compound. It includes detailed operational and disposal plans to ensure the safety of all laboratory personnel.

Occupational Exposure Limits and Physical Properties

The following table summarizes key quantitative data for this compound and its close analogue, nitromethane (B149229). Due to the limited availability of specific exposure limit data for this compound, the values for nitromethane are provided as a conservative reference.

ParameterValueCompoundSource
OSHA PEL (TWA) 100 ppmNitromethane[1]
ACGIH TLV (TWA) 20 ppmNitromethane[1]
Boiling Point 101.2 °CThis compound[2]
Molecular Formula CH₂N₂O₄This compound[3]

Note: It is crucial to handle this compound with extreme caution and to assume its hazard potential is at least equivalent to that of nitromethane.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to ensure safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.

  • Information Review: All personnel must review the Safety Data Sheet (SDS) for this compound prior to handling.

  • Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible and have been tested.[4] A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) must be available.[4]

  • Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[3] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection: A flame-resistant lab coat and impervious clothing are required.[3]

  • Hand Protection: Butyl rubber gloves are recommended for handling nitro-compounds.[6] Always inspect gloves for any signs of degradation or punctures before use.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be required. However, if there is a potential for exposure to exceed occupational limits, a full-face respirator with an organic vapor cartridge is necessary.[3] For higher concentrations or in emergency situations, a supplied-air respirator is required.

3. Handling and Use:

  • Ventilation: Ensure adequate ventilation at all times.[3]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[3]

  • Static Discharge: Take precautionary measures against static discharge.[3]

  • Transfers: Use only non-sparking tools for transfers.[3] Keep containers tightly closed when not in use.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the substance.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Compatibility: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

2. Labeling and Storage of Waste:

  • Hazardous Waste Label: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound" and including the associated hazard symbols.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

3. Disposal Procedure:

  • Licensed Disposal Facility: this compound must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Professional Removal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal company.

  • Regulatory Compliance: Ensure all disposal activities are in full compliance with local, state, and federal environmental regulations.[2]

Emergency Response Plan

1. In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.[4]

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Containment: For small spills, contain the spill using a spill kit with non-combustible absorbent material like sand or vermiculite.[4] Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[3]

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact the institution's emergency response team immediately.

2. In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling and Disposal

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

G Figure 1. This compound Handling Workflow prep 1. Pre-Handling Preparation ppe 2. Don Personal Protective Equipment prep->ppe Assess Risks handle 3. Handling and Use in Fume Hood ppe->handle Enter Controlled Area post 4. Post-Handling Procedures handle->post Complete Experiment store 5. Secure Storage post->store Decontaminate & Clean

Caption: this compound Handling Workflow

G Figure 2. This compound Disposal Workflow collect 1. Collect Waste in Dedicated Container label_waste 2. Label as Hazardous Waste collect->label_waste Segregate store_waste 3. Store in Satellite Accumulation Area label_waste->store_waste Secure dispose 4. Arrange Professional Disposal store_waste->dispose Schedule Pickup document 5. Document Disposal dispose->document Maintain Records

Caption: this compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.